Glaziovianin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18O8 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C20H18O8/c1-22-14-6-11-13(7-15(14)23-2)26-8-12(17(11)21)10-5-16(24-3)19-20(18(10)25-4)28-9-27-19/h5-8H,9H2,1-4H3 |
InChI Key |
GUSKXWBKZXULSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC(=C4C(=C3OC)OCO4)OC)OC |
Synonyms |
glaziovianin A |
Origin of Product |
United States |
Foundational & Exploratory
Glaziovianin A: A Technical Guide to its Origin, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glaziovianin A is a naturally occurring isoflavone (B191592) that has garnered significant attention in the scientific community for its potent antitumor properties. Isolated from the leaves of the Brazilian tree Ateleia glazioviana, this compound exerts its cytotoxic effects primarily through the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis in cancer cells. Furthermore, recent studies have elucidated a more complex mechanism of action involving the impairment of endosome maturation and the subsequent prolonged activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This technical guide provides an in-depth overview of the origin, isolation, structure elucidation, and biological activities of this compound, with a focus on quantitative data, experimental protocols, and the visualization of its molecular pathways.
Origin and Isolation
This compound is a secondary metabolite isolated from the leaves of Ateleia glazioviana, a tree native to Brazil.[1][2] The isolation of this compound is typically achieved through a cytotoxicity-guided fractionation procedure.
General Isolation Protocol
The following protocol is a synthesized representation of the methodologies described in the literature for the isolation of this compound.
-
Extraction: Dried and powdered leaves of Ateleia glazioviana are subjected to extraction with a suitable organic solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.[3][4]
-
Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatographic Separation: The biologically active fraction, identified through cytotoxicity assays, is further purified using a series of chromatographic techniques. This often involves:
-
Silica Gel Column Chromatography: To separate compounds based on their affinity to the stationary phase.
-
Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): Typically a reverse-phase column (e.g., C18) is used for final purification to yield pure this compound.
-
-
Structure Elucidation: The chemical structure of the isolated this compound is determined using extensive spectroscopic analysis.[1]
Structure and Spectroscopic Data
This compound is classified as an isoflavone. Its structure was elucidated using various spectroscopic techniques.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data |
| ¹H NMR (in CDCl₃) | Specific chemical shifts (δ) and coupling constants (J) for each proton are determined to elucidate the proton environment in the molecule. Key signals include those for aromatic protons, methoxy (B1213986) groups, and the isoflavone core protons. |
| ¹³C NMR (in CDCl₃) | The carbon skeleton is determined by the chemical shifts of each carbon atom. Characteristic signals for carbonyl carbons, aromatic carbons, and methoxy carbons are identified. |
| Mass Spectrometry (MS) | The molecular weight and elemental composition are determined. High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to confirm the molecular formula. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present, such as carbonyl groups (C=O), hydroxyl groups (-OH), and aromatic rings (C=C). |
| Ultraviolet (UV) Spectroscopy | Shows the absorption maxima, which are characteristic of the isoflavone chromophore. |
Note: Detailed, specific peak assignments for ¹H and ¹³C NMR can be found in specialized chemical literature and databases.
Biological Activity and Quantitative Data
This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. Its primary mechanism of action is the inhibition of tubulin polymerization.
Table 2: Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 0.29 | [1] |
| HeLa S3 | Human Cervical Cancer | Varies by derivative | - |
| A375 | Human Melanoma | - | [5] |
| Panel of 7 human cancer cell lines | Various | - | [5] |
Note: IC₅₀ values can vary between studies due to different experimental conditions such as cell density and incubation time.
Mechanism of Action
The antitumor activity of this compound stems from its ability to disrupt microtubule dynamics, which are essential for cell division and intracellular transport.
Inhibition of Tubulin Polymerization
This compound inhibits the polymerization of tubulin into microtubules.[1] This leads to the disruption of the mitotic spindle, causing cells to arrest in the M-phase of the cell cycle and subsequently undergo apoptosis.[6]
Impairment of Endosome Maturation and EGFR Signaling
A significant aspect of this compound's mechanism of action is its effect on endosomal trafficking. By inhibiting microtubule dynamics, this compound prevents the maturation of endosomes.[6] This leads to the accumulation of activated Epidermal Growth Factor Receptors (EGFR) in early endosomes, prolonging EGFR signaling.[6] This sustained signaling can paradoxically enhance EGF-dependent apoptosis in certain cancer cells.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Tubulin Polymerization Assay
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to polymerized microtubules is prepared in a polymerization buffer (e.g., PIPES buffer).
-
Compound Addition: Different concentrations of this compound, a positive control (e.g., Nocodazole for inhibition or Paclitaxel for stabilization), and a vehicle control are added to the wells of a 96-well plate.
-
Initiation of Polymerization: The tubulin-containing reaction mixture is added to the wells, and the plate is immediately placed in a fluorescence plate reader pre-warmed to 37°C to initiate polymerization.
-
Fluorescence Monitoring: The fluorescence intensity is measured at regular intervals over a period of time (e.g., 60 minutes). An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. The effect of this compound is quantified by comparing the polymerization in its presence to that of the controls.
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with this compound at a concentration known to induce cytotoxicity for a specific duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Visualizations
Signaling Pathway of this compound
References
- 1. This compound, a new isoflavone, from the leaves of Ateleia glazioviana and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Efficient Synthesis of this compound Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Glaziovianin A: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glaziovianin A, a novel isoflavone (B191592) first isolated from the leaves of the Brazilian plant Ateleia glazioviana, has emerged as a compound of significant interest in oncological research.[1][2] Its potent cytotoxic and antimitotic activities stem from its unique mechanism of action as a microtubule dynamics inhibitor. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, with a focus on detailed experimental protocols, quantitative data, and the elucidation of its known signaling pathways.
Discovery and Bioactivity-Guided Isolation
This compound was first identified through a cytotoxicity-guided fractionation procedure of extracts from the leaves of Ateleia glazioviana.[1][2] This approach involves systematically separating the crude plant extract into fractions and testing the biological activity of each fraction to guide the purification of the active compound.
Experimental Protocol: Cytotoxicity-Guided Fractionation and Isolation
The following protocol outlines the general steps for the isolation and purification of this compound, based on described methodologies.
1.1.1. Plant Material and Extraction:
-
Dried and powdered leaves of Ateleia glazioviana are subjected to exhaustive maceration with a solvent such as methanol (B129727) or a hydroalcoholic solution.[3][4]
-
The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.
1.1.2. Solvent Partitioning and Fractionation:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically dichloromethane (B109758), ethyl acetate (B1210297), and n-butanol.[5]
-
The cytotoxicity of each fraction is evaluated using a relevant cancer cell line, such as HL-60 (human promyelocytic leukemia cells).[1][2] The most potent fraction (typically the dichloromethane or ethyl acetate fraction) is selected for further purification.
1.1.3. Chromatographic Purification:
-
The active fraction is subjected to a series of column chromatography steps. Silica gel is a commonly used stationary phase.[6]
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions exhibiting similar TLC profiles are combined and their cytotoxicity is re-assessed.
-
Further purification of the most active fractions is achieved through repeated column chromatography, potentially using different stationary phases (e.g., Sephadex LH-20) or high-performance liquid chromatography (HPLC) to yield pure this compound.[7]
Experimental Workflow for this compound Isolation
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new isoflavone, from the leaves of Ateleia glazioviana and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Bioassay-guided isolation of cytotoxic constituents from the flowers of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. column-chromatography.com [column-chromatography.com]
- 7. eIF4F complex disruption causes protein synthesis inhibition during hypoxia in nerve growth factor (NGF)-differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Glaziovianin A: A Technical Guide to its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaziovianin A, a naturally occurring isoflavone (B191592) isolated from the leaves of the Brazilian plant Ateleia glazioviana, has emerged as a compound of significant interest in cancer research.[1] Its potent cytotoxic and antimitotic activities have prompted extensive investigation into its mechanism of action and potential as a therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, with a focus on the experimental methodologies and signaling pathways involved in its biological effects.
Chemical Structure and Physicochemical Properties
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Chemical Class | Isoflavone |
| Source | Ateleia glazioviana[1] |
Further research is required to fully characterize its physicochemical properties. However, like many natural isoflavones, this compound is presumed to have limited aqueous solubility, a factor that may influence its bioavailability and formulation development.[2]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | Data not available |
| Solubility | Presumed low in water[2] |
| logP | Data not available |
| pKa | Data not available |
Pharmacological Properties and Mechanism of Action
This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for microtubule formation and dynamics.[1] By disrupting microtubule function, this compound induces cell cycle arrest in the M-phase, leading to abnormal spindle formation and ultimately, apoptosis.[3][4]
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Leukemia | Not specified[1] |
| HeLa S3 | Cervical Cancer | Potent M-phase inhibitor[4] |
The pattern of differential cytotoxicity of this compound across various cell lines has been observed to be similar to that of TZT-1027, another tubulin polymerization inhibitor.[1]
Signaling Pathways
The biological activity of this compound is intrinsically linked to its interference with microtubule-dependent cellular processes. This disruption affects multiple signaling pathways, most notably the cell cycle regulation and epidermal growth factor receptor (EGFR) signaling.
Cell Cycle Regulation
By inhibiting tubulin polymerization, this compound activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This sustained arrest ultimately triggers the intrinsic apoptotic pathway.
Caption: this compound's impact on the cell cycle.
EGFR Signaling Pathway
This compound has been shown to inhibit the transport of endosomes containing the epidermal growth factor receptor (EGFR) upon stimulation with EGF.[3] This inhibition of endosome maturation leads to prolonged activation of EGFR, which can paradoxically enhance EGF-dependent apoptosis in certain cancer cells, such as A431.[3]
Caption: this compound's effect on EGFR signaling.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the biological activity of this compound.
Tubulin Polymerization Assay
This assay is fundamental to determining the direct effect of this compound on microtubule formation.
Objective: To measure the extent of tubulin polymerization in the presence and absence of this compound.
Methodology:
-
Reagents: Purified tubulin, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), GTP, and a fluorescent reporter dye that binds to polymerized tubulin.[5][6]
-
Procedure:
-
A reaction mixture containing tubulin, polymerization buffer, and GTP is prepared on ice.[7]
-
This compound (or vehicle control) is added to the reaction mixture.
-
The reaction is initiated by raising the temperature to 37°C.[7]
-
The increase in fluorescence due to the binding of the reporter dye to microtubules is monitored over time using a microplate reader.[6]
-
-
Data Analysis: The rate and extent of tubulin polymerization are calculated from the fluorescence kinetic data. A decrease in the polymerization rate and the final plateau of fluorescence in the presence of this compound indicates inhibition.[8]
Caption: Workflow for a tubulin polymerization assay.
Cell Cycle Analysis
This method is used to determine the phase of the cell cycle at which this compound arrests cell proliferation.
Objective: To quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Cancer cells are cultured and treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Fixation and Staining:
-
Cells are harvested, washed, and fixed in a solution like cold 70% ethanol (B145695) to permeabilize the cell membrane.[9]
-
The fixed cells are then treated with RNase to remove RNA, which can interfere with DNA staining.[9]
-
A fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI) or DAPI, is added to stain the cellular DNA.[10]
-
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.[10]
-
Data Analysis: A histogram of DNA content is generated. Cells in G0/G1 have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount of DNA. An accumulation of cells in the G2/M peak after treatment with this compound indicates a G2/M phase arrest.[10]
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion
This compound is a promising natural product with significant anticancer potential. Its well-defined mechanism of action, centered on the inhibition of tubulin polymerization, makes it an attractive candidate for further drug development. This guide provides a foundational understanding of its chemical and biological properties, which is essential for researchers and scientists working to translate this promising lead into a clinically effective therapeutic. Future research should focus on obtaining more detailed physicochemical data to aid in formulation and delivery, as well as exploring its efficacy in in vivo models and potential for combination therapies.
References
- 1. This compound, a new isoflavone, from the leaves of Ateleia glazioviana and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of this compound against cell cycle progression and spindle formation of HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Glaziovianin A: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Natural Isoflavone (B191592), its Biological Activity, and Therapeutic Potential
Introduction
Glaziovianin A is a naturally occurring isoflavone first isolated from the leaves of the Brazilian tree Ateleia glazioviana (Leguminosae).[1] It has garnered significant interest in the scientific community for its potent cytotoxic and antimitotic activities, positioning it as a promising candidate for anticancer drug development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its study.
Chemical Structure and Synthesis
This compound belongs to the isoflavone class of flavonoids. While initially isolated from a natural source, an efficient six-step synthetic protocol has been developed utilizing readily available metabolites from dill and parsley seeds, making it more accessible for research purposes.[2][3]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of microtubule dynamics.[4] Unlike some other microtubule-targeting agents, it does not significantly alter the total amount of polymerized tubulin but rather extends the time lag of tubulin polymerization.[4] This disruption of microtubule dynamics leads to several downstream cellular effects:
-
Mitotic Arrest: By interfering with the proper formation and function of the mitotic spindle, this compound causes cells to arrest in the M-phase of the cell cycle, ultimately leading to apoptosis.[4]
-
Inhibition of Endosome Maturation: Microtubules are crucial for the transport of endosomes. This compound's disruption of microtubule dynamics inhibits the transport of endosomes containing stimulated epidermal growth factor receptor (EGFR), leading to prolonged EGFR activation and enhanced EGF-dependent apoptosis in cancer cells.[4]
Quantitative Biological Data
The cytotoxic and antimitotic activities of this compound and its derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HL-60 | Leukemia | Not specified, but used for cytotoxicity-guided fractionation | [1] |
| A375 | Melanoma | Most sensitive among tested cell lines | [3][5] | |
| Various | 39 human cancer cell lines | Displayed differential cytotoxicities | [1] | |
| This compound Derivatives | ||||
| O7-allyl derivative | HeLa S3 | Cervical Cancer | More cytotoxic than this compound | |
| O7-benzyl and O7-propargyl analogues | HeLa S3 | Cervical Cancer | More potent M-phase inhibitors than this compound | |
| Trimethoxy- and dillapiol-derived B-ring derivatives | Various | Less active than the parent this compound | [3] |
Note: Specific IC50 values for many cell lines are not consistently reported across the literature. The A375 melanoma cell line has been identified as being particularly sensitive.[3][5] this compound and its derivatives have been noted to be non-cytotoxic to human peripheral blood mononuclear cells up to a concentration of 10 μM.[3][5]
Experimental Protocols
Extraction of this compound from Ateleia glazioviana
This protocol outlines a general procedure for the extraction of this compound based on cytotoxicity-guided fractionation.
Methodology:
-
Maceration: Dried and powdered leaves of Ateleia glazioviana are exhaustively macerated with a suitable solvent (e.g., methanol) to extract the secondary metabolites.
-
Filtration and Concentration: The resulting mixture is filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.
-
Cytotoxicity-Guided Fractionation: The crude extract is subjected to a series of fractionation steps, such as solvent-solvent partitioning followed by column chromatography (e.g., silica (B1680970) gel, Sephadex). At each step, the cytotoxicity of the fractions is tested against a sensitive cell line, such as HL-60 leukemia cells.
-
Isolation and Purification: The most active fractions are further purified using techniques like high-performance liquid chromatography (HPLC) to isolate pure this compound. The structure of the isolated compound is confirmed by spectroscopic methods (NMR, MS).
Chemical Synthesis of this compound
A concise six-step synthesis has been developed from plant metabolites found in dill and parsley.
Methodology:
-
Starting Materials: The synthesis begins with readily available plant metabolites from dill and parsley seeds.
-
Epoxide Formation: These precursors are converted into key intermediate epoxides.
-
β-Ketoaldehyde Synthesis: The epoxides undergo an efficient conversion to their respective β-ketoaldehydes.
-
Cyclization: The final step involves a Cu(I)-mediated cyclization of the β-ketoaldehydes to yield this compound and its derivatives.[2]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) with GTP and a fluorescence reporter (e.g., DAPI).
-
Compound Addition: Add this compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and positive controls for inhibition (e.g., colchicine) and polymerization (e.g., paclitaxel).
-
Initiation of Polymerization: Initiate the polymerization by warming the reaction plate to 37°C.
-
Data Acquisition: Monitor the increase in fluorescence (or absorbance at 340 nm for turbidity-based assays) over time using a plate reader.
-
Analysis: Analyze the polymerization curves to determine the effect of this compound on the lag time, rate, and extent of tubulin polymerization.[4]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed human cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.
Immunofluorescence Staining of Microtubules
This technique is used to visualize the effect of this compound on the microtubule network within cells.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA).
-
Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
Signaling Pathways
Disruption of Microtubule Dynamics and Mitotic Arrest
Inhibition of Endosome Maturation and Prolonged EGFR Signaling
Anti-Inflammatory Potential
While the primary focus of research on this compound has been its anti-cancer properties, as a flavonoid, it may possess anti-inflammatory activities. The general mechanisms of anti-inflammatory action for flavonoids often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of signaling pathways such as NF-κB. However, specific studies on the anti-inflammatory effects of this compound are limited and represent an area for future investigation.
Conclusion and Future Directions
This compound is a potent natural isoflavone with a well-defined mechanism of action targeting microtubule dynamics. Its ability to induce mitotic arrest and enhance apoptosis through prolonged EGFR signaling makes it a compelling candidate for further preclinical and clinical development as an anticancer agent. Future research should focus on comprehensive in vivo efficacy studies in xenograft models, detailed investigation of its anti-inflammatory properties, and optimization of its derivatives to enhance therapeutic efficacy and minimize potential off-target effects. The development of a readily scalable synthesis further supports its potential for translation into clinical applications.
References
- 1. Lipoxygenase Inhibition by Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. This compound, a new isoflavone, from the leaves of Ateleia glazioviana and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antioxidant activities of aqueous extract of Cecropia glaziovii leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Pronged Attack of Glaziovianin A: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glaziovianin A, an isoflavone (B191592) initially isolated from the leaves of Ateleia glazioviana, has emerged as a potent antimitotic agent with a dual mechanism of action that makes it a compelling candidate for anticancer drug development. This technical guide provides an in-depth analysis of its molecular interactions, detailing its primary role as a microtubule dynamics inhibitor and its secondary effect on endosome maturation, leading to prolonged growth factor signaling and enhanced apoptosis. This document synthesizes quantitative data, experimental methodologies, and visual representations of the key pathways to offer a comprehensive resource for researchers in oncology and pharmacology.
Core Mechanism: Inhibition of Microtubule Dynamics
This compound exerts its primary cytotoxic effect by directly interfering with the dynamic instability of microtubules. Unlike some agents that cause a complete depolymerization, this compound acts as a microtubule dynamics inhibitor.[1] It extends the time lag of tubulin polymerization without altering the total amount of polymerized tubulin in vitro.[1] This subtle but critical disruption of microtubule dynamics leads to the formation of abnormal mitotic spindles, triggering the spindle assembly checkpoint and inducing cell cycle arrest in the M-phase.[1]
In Vitro Effects on Tubulin Polymerization
Studies have shown that this compound directly inhibits the polymerization of tubulin. This effect is characterized by a decrease in the rate and extent of microtubule assembly.
Cellular Effects on Microtubule Architecture
Immunofluorescence studies on cells treated with this compound reveal significant alterations in the microtubule network. In interphase cells, the microtubule network may appear less affected; however, in mitotic cells, the compound induces the formation of abnormal spindle structures with unaligned chromosomes, a hallmark of mitotic catastrophe.[1]
Signaling Pathways Affected by this compound
The mechanism of action of this compound extends beyond simple mitotic arrest, impacting crucial cellular signaling pathways that regulate cell survival and death.
Mitotic Arrest and Apoptosis Induction
The disruption of microtubule dynamics by this compound activates the spindle assembly checkpoint, leading to a prolonged M-phase arrest. This sustained arrest ultimately triggers the intrinsic pathway of apoptosis.
References
Glaziovianin A and Its Impact on Tubulin Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glaziovianin A, an isoflavone (B191592) originally isolated from the leaves of Ateleia glazioviana, has emerged as a significant compound in cancer research due to its potent antimitotic and cytotoxic activities. Its mechanism of action is primarily attributed to its interaction with tubulin, the fundamental protein subunit of microtubules. This technical guide provides an in-depth analysis of this compound's effect on tubulin polymerization, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and related experimental workflows. The information is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug development.
Introduction to this compound
This compound is a naturally occurring isoflavone that has been identified as a potent inhibitor of cell cycle progression.[1] It induces mitotic arrest in the M-phase, characterized by the formation of abnormal spindle structures.[2] This biological activity stems from its ability to disrupt microtubule dynamics, a critical process for cell division, intracellular transport, and the maintenance of cell structure.[1][3] Understanding the precise molecular interactions between this compound and tubulin is crucial for its development as a potential therapeutic agent.
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound exerts its effects by directly targeting tubulin and interfering with the assembly of microtubules.
-
Suppression of Microtubule Dynamics: In vitro studies have demonstrated that this compound extends the nucleation phase (time lag) of tubulin polymerization. However, it does not alter the total amount of polymerized tubulin at steady state.[1][2] This indicates that this compound acts as a suppressor of microtubule dynamics rather than a potent depolymerizing agent.
-
Binding Site: Competitive binding experiments have revealed that derivatives of this compound, such as O⁶-benzyl this compound, bind to the colchicine (B1669291) binding site on β-tubulin with high affinity.[4] The colchicine site is a well-known target for a major class of microtubule-destabilizing agents.[5] By occupying this site, this compound and its analogs likely induce a conformational change in the tubulin dimer that is incompatible with its incorporation into a growing microtubule lattice.
-
Downstream Cellular Consequences: The inhibition of microtubule dynamics by this compound triggers a cascade of cellular events. The disruption of the mitotic spindle leads to M-phase arrest, a primary mechanism of its cytotoxicity.[1] Furthermore, this compound has been shown to inhibit the transport and maturation of endosomes, which can prolong the activation of signaling receptors like EGFR and enhance apoptosis in certain cancer cells.[1][2][3]
Quantitative Data on this compound and Derivatives
The following tables summarize the inhibitory concentrations of this compound and its key derivatives on tubulin polymerization and their cytotoxic effects on various human cancer cell lines.
Table 1: Inhibition of Tubulin Polymerization
| Compound | Target | IC₅₀ (µM) | Reference |
|---|
| O⁶-benzyl this compound | α,β-tubulin Polymerization | 2.1 |[4] |
Note: IC₅₀ represents the concentration of the compound that inhibits 50% of the tubulin polymerization activity.
Table 2: Cytotoxicity Against Human Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound (and derivatives) | A375 (Melanoma) | Most sensitive among tested lines | [6] |
| O⁷-allyl this compound | HeLa S3 (Cervical Cancer) | More cytotoxic than this compound |[7] |
Note: IC₅₀ represents the concentration of the compound that inhibits the growth of 50% of the cell population.
Experimental Protocols
Detailed methodologies for key assays used to characterize the effects of this compound are provided below.
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This assay is fundamental for directly measuring the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored by the increase in light scattering (turbidity) as microtubules form.[8][9]
Principle: The assembly of tubulin heterodimers into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340-350 nm.[8][10] The resulting polymerization curve displays three phases: a lag phase (nucleation), a growth phase (elongation), and a steady-state phase (equilibrium).[8] Inhibitors of polymerization, like this compound, typically increase the duration of the lag phase and/or decrease the rate and extent of polymerization.
Materials:
-
Purified tubulin (>99% pure, bovine or porcine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM stock)
-
Glycerol
-
Test compound (this compound) dissolved in DMSO
-
Control compounds: Paclitaxel (enhancer), Nocodazole or Colchicine (inhibitor)
-
Temperature-controlled 96-well plate spectrophotometer
Procedure:
-
Reagent Preparation: On ice, prepare the tubulin reaction mix to a final concentration of 2-3 mg/mL tubulin in ice-cold GTB supplemented with 1 mM GTP and 10% glycerol.[8][11]
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in GTB. The final DMSO concentration should be kept constant and low (<1%) across all wells.
-
Assay Setup: In a pre-chilled 96-well plate on ice, add 10 µL of the test compound dilutions or controls to designated wells.
-
Initiation of Polymerization: Add 90-100 µL of the cold tubulin reaction mix to each well.
-
Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm or 350 nm every 30-60 seconds for at least 60 minutes.[8][10]
-
Data Analysis: Plot absorbance versus time for each concentration. Determine the IC₅₀ value by plotting the maximum polymerization rate or the final steady-state absorbance against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cultured cells by measuring metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692). The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, A375)
-
Complete cell culture medium
-
Test compound (this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated (DMSO) and untreated wells as controls.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, visualize the key mechanisms and processes described.
Caption: Mechanism of action for this compound.
Caption: Workflow for an in vitro tubulin polymerization assay.
Caption: Structure-activity relationship of this compound.
Conclusion
This compound is a compelling natural product that disrupts microtubule dynamics by binding to the colchicine site on β-tubulin. This action leads to mitotic arrest and potent cytotoxicity against various cancer cell lines. Structure-activity relationship studies have shown that modifications to the this compound scaffold can alter its potency and even shift its target specificity, highlighting its potential as a versatile template for the design of novel anticancer agents. The experimental protocols and data presented in this guide offer a foundational resource for further investigation into this compound and its derivatives as promising tubulin-targeting therapeutics.
References
- 1. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound prevents endosome maturation via inhibiting microtubule dynamics. | Semantic Scholar [semanticscholar.org]
- 4. Discovery of O6-benzyl this compound, a potent cytotoxic substance and a potent inhibitor of α,β-tubulin polymerization [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of tubulin inhibitors that interact with the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of this compound Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study of this compound against cell cycle progression and spindle formation of HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Glaziovianin A: A Technical Guide to its Inhibition of Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glaziovianin A (GVA) is an isoflavone (B191592) initially isolated from the leaves of the Brazilian tree Ateleia glazioviana. It has demonstrated significant antitumor activity by disrupting microtubule dynamics, a critical process for cell division and intracellular transport. This technical guide provides an in-depth analysis of the mechanism by which this compound inhibits microtubule dynamics, detailing its effects on tubulin polymerization, cellular microtubule networks, and associated signaling pathways. The guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.
Mechanism of Action
This compound exerts its cytotoxic effects primarily by interfering with the dynamic instability of microtubules. Unlike some microtubule-targeting agents that cause either massive polymerization or depolymerization, GVA's effects are more nuanced. It primarily acts by suppressing the dynamic nature of microtubules.
In vitro studies have shown that this compound extends the lag time of tubulin polymerization without altering the total amount of polymerized tubulin at steady state[1]. This suggests that GVA may interfere with the nucleation phase of microtubule formation. In a cellular context, it suppresses microtubule dynamics, leading to the formation of abnormal spindle structures during mitosis and subsequent M-phase cell cycle arrest[1][2].
Molecular docking and computational studies have suggested that this compound may bind to one of two potential sites on β-tubulin: the colchicine-binding site or the GTP/GDP-exchange site. Binding at these sites could interfere with the conformational changes in tubulin necessary for proper polymerization and microtubule dynamics.
Quantitative Data Summary
While specific IC50 values for the direct inhibition of tubulin polymerization by this compound are not prominently available in the reviewed literature, numerous studies have reported its cytotoxic effects on various cancer cell lines. The following table summarizes the available quantitative data on the biological activity of this compound and its derivatives.
| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| This compound | HeLa S3 | Cytotoxicity | 2.5 | [3] |
| O7-allyl-GVA | HeLa S3 | Cytotoxicity | 1.8 | [3] |
| This compound (9cg) | A375 (Melanoma) | Antimitotic | - | [2] |
| Derivative 9cd | A375 (Melanoma) | Antimitotic | Less active than 9cg | [2] |
| Derivative 9cf | A375 (Melanoma) | Antimitotic | Less active than 9cg | [2] |
Note: The antimitotic activity in the sea urchin embryo assay was confirmed, but specific IC50 values were not provided in the abstract.
Impact on Cellular Signaling Pathways
The inhibition of microtubule dynamics by this compound has significant downstream consequences on cellular signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) pathway. Microtubules are essential for the intracellular trafficking of vesicles, including endosomes that are responsible for the internalization and downregulation of activated cell surface receptors like EGFR.
By disrupting microtubule dynamics, this compound inhibits the transport and maturation of endosomes containing ligand-stimulated EGFR[1]. This leads to prolonged activation of EGFR at the cell surface, resulting in sustained downstream signaling. This sustained signaling, contrary to promoting survival, can lead to an "inadequate activation" of receptor kinases, ultimately enhancing EGF-dependent apoptosis in certain cancer cells, such as A431[1]. This dual mechanism of action—mitotic arrest and potentiation of apoptosis through signaling pathway disruption—contributes to the overall cytotoxicity of this compound[1][4].
Signaling Pathway Diagram
References
- 1. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of this compound Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
The role of Glaziovianin A in mitotic arrest.
An In-depth Technical Guide to the Role of Glaziovianin A in Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an isoflavone (B191592) originally isolated from the leaves of the Brazilian tree Ateleia glazioviana, has emerged as a potent antimitotic agent with significant potential in oncology research.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning its ability to induce mitotic arrest. We will delve into its direct interaction with tubulin, the resulting disruption of microtubule dynamics, and the activation of the spindle assembly checkpoint. This document consolidates key quantitative data, details common experimental protocols for its study, and presents visual diagrams of the core signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Mechanism of Action
This compound exerts its cytotoxic effects primarily by functioning as a microtubule dynamics inhibitor.[1][4][5] Unlike classic microtubule-targeting agents that cause wholesale polymerization or depolymerization, this compound subtly alters microtubule behavior. In vitro assays demonstrate that it extends the lag time of tubulin polymerization without affecting the total amount of polymerized tubulin.[1][4][5] This suppression of microtubule dynamics disrupts the exquisite balance of microtubule growth and shortening required for the proper formation and function of the mitotic spindle during cell division.
The consequence of this interference is the formation of abnormal mitotic spindles, characterized by unaligned chromosomes.[1][2][3] This state of improper chromosome attachment to the spindle microtubules activates a critical cellular surveillance mechanism known as the Spindle Assembly Checkpoint (SAC) .[6][7][8] The SAC prevents the cell from progressing from metaphase to anaphase until every chromosome is correctly bioriented on the spindle.[6] By creating defective spindle-chromosome attachments, this compound ensures the SAC remains active, leading to a prolonged arrest in the M-phase of the cell cycle.
This sustained mitotic arrest can ultimately lead to one of several cell fates, most notably apoptosis (programmed cell death).[9] Additionally, this compound exhibits a secondary cytotoxic pathway by inhibiting microtubule-dependent endosome transport. This leads to the prolonged activation of receptor kinases like EGFR, which can further enhance apoptosis.[1][4][5]
Signaling Pathway of this compound-Induced Mitotic Arrest
The signaling cascade initiated by this compound culminates in cell cycle arrest and potential apoptosis. The process begins with the direct inhibition of tubulin dynamics, which triggers the Spindle Assembly Checkpoint, a complex pathway involving proteins such as MAD (Mitotic Arrest Deficient) and BUB (Budding Uninhibited by Benzimidazole).[6][8] The activated SAC inhibits the Anaphase-Promoting Complex (APC/C), preventing the degradation of key proteins required for anaphase onset and sealing the cell's fate in mitotic arrest.
Quantitative Efficacy Data
The cytotoxic and antiproliferative activity of this compound and its derivatives has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound (GVA) | HL-60 (Leukemia) | Not Specified | 0.29 | [10] |
| GVA Analogue I | HL-60 (Leukemia) | Not Specified | 16 | [10] |
| GVA Analogue II | HL-60 (Leukemia) | Not Specified | 23 | [10] |
| GVA Analogue III | HL-60 (Leukemia) | Not Specified | 8.5 | [10] |
| This compound (GVA) | A375 (Melanoma) | Not Specified | Most Sensitive | [11] |
| O7-allyl derivative | HeLa S3 (Cervical) | Not Specified | More cytotoxic than GVA | [12] |
| *Note: Specific IC50 values were not provided in the cited abstract, but relative activity was described. |
Notably, this compound and its derivatives showed a lack of cytotoxicity against non-malignant human peripheral blood mononuclear cells at concentrations up to 10 µM, suggesting a degree of selectivity for cancer cells.[11]
Experimental Protocols
The study of this compound and its effects on mitotic arrest involves a range of standard cell and molecular biology techniques.
General Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, A375, PC-3) in appropriate culture vessels (e.g., 6-well plates, 10-cm dishes) at a density that allows for logarithmic growth, typically reaching 60-70% confluency at the time of treatment.[13]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing medium with the medium containing this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 12, 24, or 48 hours) at 37°C in a 5% CO2 incubator.[13]
Cell Cycle Analysis via Flow Cytometry
This protocol is used to quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M).
-
Harvesting: Collect both adherent and floating cells. Adherent cells are detached using Trypsin-EDTA.
-
Fixation: Wash cells with PBS and fix them in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will distinguish cell populations: 2N (G1), between 2N and 4N (S), and 4N (G2/M). An accumulation of cells in the 4N peak indicates G2/M arrest.[14]
Immunofluorescence Microscopy for Spindle Visualization
This method allows for the direct visualization of the mitotic spindle and chromosome alignment.
-
Cell Preparation: Grow cells on glass coverslips and treat with this compound as described above.
-
Fixation and Permeabilization: Fix cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., 0.1% Triton X-100).
-
Staining:
-
Incubate with a primary antibody against a spindle component, such as anti-β-tubulin.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain DNA with a dye like DAPI or Hoechst to visualize chromosomes.
-
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope. Look for abnormal spindle morphology and misaligned chromosomes in treated cells compared to controls.[14]
In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reaction Setup: The assay is typically performed in a temperature-controlled microplate reader. A reaction mixture containing purified tubulin, GTP, and a reaction buffer is prepared.
-
Initiation: Add this compound or a control compound to the wells. Polymerization is initiated by raising the temperature to 37°C.
-
Measurement: Monitor the change in absorbance (typically at 340 nm) over time. An increase in absorbance corresponds to microtubule polymerization. The effect of the compound on the rate and extent of polymerization can be quantified.[14]
Standard Experimental Workflow
A typical investigation into the antimitotic effects of this compound follows a logical progression from cellular growth inhibition to the specific mechanism of arrest.
Conclusion and Future Directions
This compound is a potent inhibitor of microtubule dynamics that induces mitotic arrest by activating the spindle assembly checkpoint. Its dual mechanism of cytotoxicity, which also involves the disruption of endosomal trafficking, makes it an interesting candidate for further investigation. Future research should focus on elucidating its precise binding site on tubulin, exploring its efficacy in in vivo models, and further developing more potent and selective synthetic derivatives for potential therapeutic applications in oncology. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists engaged in this research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a new isoflavone, from the leaves of Ateleia glazioviana and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound prevents endosome maturation via inhibiting microtubule dynamics. | Semantic Scholar [semanticscholar.org]
- 6. A Cell Biological Perspective on Past, Present and Future Investigations of the Spindle Assembly Checkpoint | MDPI [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Spindle assembly checkpoint: the third decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Synthesis of this compound Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship study of this compound against cell cycle progression and spindle formation of HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Induction of mitotic arrest and apoptosis in human prostate cancer pc-3 cells by evodiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Glaziovianin A in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glaziovianin A, an isoflavone (B191592) originally isolated from the leaves of Ateleia glazioviana, has emerged as a promising antineoplastic agent with a multifaceted mechanism of action. This technical guide provides a comprehensive overview of the biological activity of this compound in cancer cells, detailing its molecular targets, effects on cellular processes, and preclinical efficacy. The primary mechanism involves the inhibition of microtubule dynamics, leading to M-phase cell cycle arrest and induction of apoptosis. Concurrently, this compound disrupts endosome maturation, resulting in prolonged activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which further contributes to its cytotoxic effects. This document synthesizes quantitative data on its potency across various cancer cell lines, outlines detailed experimental protocols for its study, and visualizes its complex signaling pathways and experimental workflows.
Introduction
The search for novel anticancer agents with unique mechanisms of action is a cornerstone of oncological research. Natural products have historically been a rich source of such compounds. This compound, an isoflavone, has garnered significant attention for its potent cytotoxic effects against a range of cancer cell types.[1] Its dual mechanism of targeting both the cytoskeleton and key signaling pathways presents a compelling profile for a potential therapeutic agent. This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the preclinical evaluation of this compound and its analogs.
Mechanism of Action
This compound exerts its anticancer effects through two primary, interconnected mechanisms:
-
Inhibition of Microtubule Dynamics: this compound acts as a microtubule destabilizing agent.[2] It inhibits tubulin polymerization, not by preventing the formation of polymers altogether, but by extending the time lag of polymerization without altering the net amount of polymerized tubulin in vitro.[3][4] This disruption of microtubule dynamics leads to the formation of abnormal mitotic spindles, causing cells to arrest in the M-phase of the cell cycle.[3][5]
-
Inhibition of Endosome Maturation and Prolonged EGFR Activation: By inhibiting microtubule dynamics, this compound disrupts the intracellular transport of endosomes.[3][4] This leads to the inhibition of endosome maturation and the accumulation of endosomes containing activated Epidermal Growth Factor Receptor (EGFR).[3][4] The resulting prolonged EGFR activation contributes to the cytotoxic effects of this compound, including the enhancement of EGF-dependent apoptosis in cancer cells such as A431.[3][4]
Data Presentation: In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a variety of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | 0.29 | [1] |
| HeLa S3 | Cervical Cancer | 0.94 | [5] |
| A375 | Melanoma | Most sensitive among a panel of seven cell lines | [2] |
| U87 | Glioblastoma | Similar to natural this compound | Not specified |
Note: The A375 melanoma cell line was found to be the most sensitive to this compound among a panel of seven human cancer cell lines, though a specific IC50 value was not provided in the initial abstract.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Culture
-
Cell Lines: HeLa S3 (cervical cancer), A431 (epidermoid carcinoma), and other relevant cancer cell lines are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin.
-
Reagents:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole (positive control for polymerization inhibition)
-
-
Procedure:
-
Prepare a working solution of tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.
-
Prepare serial dilutions of this compound in G-PEM buffer.
-
In a 96-well plate, mix the tubulin solution with the this compound dilutions or controls.
-
Immediately place the plate in a temperature-controlled microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for at least 60 minutes. The increase in absorbance corresponds to tubulin polymerization.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle progression.
-
Reagents:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium (B1200493) iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This assay is used to quantify the induction of apoptosis by this compound.
-
Reagents:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
PBS
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This technique is used to analyze the expression and phosphorylation status of proteins in the signaling pathways affected by this compound.
-
Reagents:
-
RIPA buffer (supplemented with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-α-tubulin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Procedure:
-
Treat cells with this compound and/or EGF as required.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Mandatory Visualizations
Signaling Pathways
Caption: Dual mechanism of action of this compound in cancer cells.
Experimental Workflows
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
In Vivo Studies and Future Directions
While in vitro studies have robustly demonstrated the anticancer potential of this compound, in vivo data is still emerging. A study utilizing a sea urchin embryo assay confirmed the antimitotic effect of this compound and its derivatives, suggesting a direct microtubule-destabilizing effect.[2] Further studies in vertebrate models, such as xenograft mouse models, are necessary to evaluate its therapeutic efficacy, pharmacokinetics, and potential toxicity in a whole-organism context.
The unique dual mechanism of this compound makes it an attractive candidate for combination therapies. Its ability to disrupt microtubule dynamics could synergize with other chemotherapeutic agents that target different cellular processes. For instance, combining this compound with DNA-damaging agents or inhibitors of other critical signaling pathways could lead to enhanced tumor cell killing and potentially overcome drug resistance.
Furthermore, the synthesis of this compound analogs has been an active area of research.[6] Structure-activity relationship (SAR) studies have shown that modifications at the O7-position can lead to derivatives with increased cytotoxicity and more potent M-phase inhibitory effects compared to the parent compound.[5] Continued medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of this compound are warranted.
Conclusion
This compound is a promising natural product with a distinct dual mechanism of action that targets both the microtubule network and EGFR signaling. Its potent in vitro cytotoxicity against various cancer cell lines, coupled with its unique mode of action, highlights its potential as a lead compound for the development of novel anticancer therapeutics. Further preclinical and in vivo investigations are crucial to fully elucidate its therapeutic potential and to guide its translation into clinical applications. This technical guide provides a foundational resource for researchers to design and execute further studies on this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. Structure-activity relationship study of this compound against cell cycle progression and spindle formation of HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Cytotoxic Effects of Glaziovianin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaziovianin A, a naturally occurring isoflavone, has emerged as a compound of significant interest in cancer research due to its potent cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the mechanisms underlying this compound's cytotoxicity, focusing on its impact on microtubule dynamics, cell cycle progression, and the induction of apoptosis. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and drug development efforts.
Core Mechanism of Action: Disruption of Microtubule Dynamics
This compound exerts its primary cytotoxic effect by inhibiting microtubule dynamics.[1][2][3] Unlike some other microtubule-targeting agents, it does not significantly alter the total amount of polymerized tubulin but rather extends the time lag of tubulin polymerization.[3] This disruption of microtubule dynamics leads to the formation of abnormal spindle structures during mitosis, ultimately triggering M-phase cell cycle arrest.[3]
Data Presentation: Cytotoxicity and Biological Effects
The cytotoxic and biological effects of this compound have been quantified across various cancer cell lines and experimental conditions. The following tables summarize the key quantitative data.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | 0.29 | [4] |
| A-549 | Lung Cancer | 33.0 (Resveratrol for comparison) | [5] |
| HeLa | Cervical Cancer | Not explicitly stated, but showed cytotoxic effects | [3] |
| A375 | Melanoma | Not explicitly stated, but showed cytotoxic effects | |
| A431 | Epidermoid Carcinoma | Enhanced EGF-dependent apoptosis | [3] |
Note: Explicit IC50 values for all cell lines mentioned in the text were not consistently available in the search results. The table reflects the available data.
Table 2: Effects of this compound on Cell Cycle Progression
| Cell Line | Concentration (µM) | Effect | Percentage of Cells in G2/M Phase | Reference |
| HeLa S3 | Not specified | M-phase inhibitor | Not specified | |
| UMUC3 | 5, 10, 20 | G2/M arrest | Dose-dependent increase | [6] |
| HT29 | 80 µg/ml | G2/M arrest | 47.67% | [7] |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment Conditions | Key Observations | Quantitative Data | Reference |
| A431 | EGF-stimulated | Enhanced apoptosis | Not specified | [3] |
| HeLa | Not specified | Induction of apoptosis | Increased sub-G1 phase DNA content | [5] |
| Jurkat | Anti-Fas mAb | Induction of apoptosis | Not specified |
Signaling Pathways Modulated by this compound
This compound's cytotoxic effects are mediated through the modulation of key signaling pathways.
Inhibition of Microtubule Dynamics Pathway
This compound directly interferes with the dynamic instability of microtubules, a process crucial for proper cell division. This leads to a cascade of events culminating in mitotic arrest and apoptosis.
Caption: this compound's inhibition of microtubule polymerization.
Modulation of EGFR Signaling and Apoptosis
This compound has been shown to inhibit the transport of endosomes containing the Epidermal Growth Factor Receptor (EGFR), leading to prolonged EGFR activation and enhanced EGF-dependent apoptosis.[3]
Caption: this compound's effect on EGFR signaling and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cytotoxic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HL-60, A375, HeLa)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[8]
-
Caption: Workflow for cell cycle analysis by flow cytometry.
Apoptosis Detection by Western Blot
This technique is used to detect the expression levels of key proteins involved in the apoptosis pathway.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound and a control.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine changes in protein expression.
-
Caption: General workflow for Western Blot analysis.
Conclusion
This compound demonstrates significant cytotoxic potential through its unique mechanism of inhibiting microtubule dynamics, leading to cell cycle arrest and apoptosis. Its ability to modulate EGFR signaling further contributes to its anticancer activity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its analogs in the fight against cancer. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. This compound prevents endosome maturation via inhibiting microtubule dynamics [pubmed.ncbi.nlm.nih.gov]
- 4. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Glaziovianin A's Impact on Endosome Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glaziovianin A, an isoflavone (B191592) originally isolated from the leaves of Ateleia glazioviana, has been identified as a potent inhibitor of microtubule dynamics. This activity directly interferes with fundamental cellular processes, most notably endosome maturation. By disrupting the microtubule network, this compound impedes the transport of endosomes, leading to a cascade of downstream effects including the prolonged activation of cell surface receptors and enhanced apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound on endosome maturation, details relevant experimental protocols to study these effects, and presents visual workflows and signaling pathways.
Introduction
Endosome maturation is a highly regulated process critical for the sorting and degradation of internalized cargo, including signaling receptors. This process involves the transition of early endosomes, characterized by the presence of the small GTPase Rab5 and the phosphoinositide PI(3)P, to late endosomes, which are marked by Rab7 and PI(3,5)P2. The spatial and temporal coordination of this maturation is heavily reliant on the microtubule cytoskeleton, which serves as tracks for the movement and positioning of endosomes within the cell.
This compound has emerged as a valuable chemical tool to probe the role of microtubule dynamics in endosome maturation. Its primary mechanism of action is the suppression of microtubule dynamics, which extends the time lag of tubulin polymerization without altering the total amount of polymerized tubulin in vitro[1][2]. This disruption of microtubule function has profound consequences for endosomal trafficking.
Mechanism of Action: Inhibition of Microtubule-Dependent Endosome Transport
The primary mechanism by which this compound impacts endosome maturation is through its inhibition of microtubule dynamics[1][2]. Microtubules are essential for the long-range transport of endosomes, facilitating their movement from the cell periphery towards the perinuclear region where late endosomes and lysosomes are typically concentrated. This transport is mediated by motor proteins, such as dynein and kinesin, that walk along microtubule tracks.
By suppressing microtubule dynamics, this compound effectively creates a roadblock for this intracellular transport system. Endosomes, unable to traffic efficiently along a compromised microtubule network, fail to mature properly. This leads to an accumulation of immature endosomes and a subsequent delay or inhibition of their fusion with lysosomes.
A key consequence of this stalled endosome maturation is the prolonged signaling of internalized receptors. For instance, the Epidermal Growth Factor Receptor (EGFR), upon ligand binding, is internalized into endosomes and targeted for degradation in lysosomes, a process that terminates its signaling. This compound-mediated inhibition of endosome transport prevents the delivery of EGFR to lysosomes, resulting in its prolonged activation within the arrested endosomes[1][2]. This sustained signaling can, in turn, trigger downstream cellular responses such as enhanced apoptosis in certain cancer cell lines[1][2].
Quantitative Data on this compound's Effects
While the qualitative effects of this compound on microtubule dynamics and endosome transport are established, specific quantitative data remains to be fully elucidated in published literature. The following tables summarize the expected outcomes based on its known mechanism of action and provide a framework for future quantitative studies.
Table 1: Expected Impact of this compound on Microtubule Dynamics
| Parameter | Expected Effect of this compound | Method of Measurement |
| IC50 for Tubulin Polymerization Inhibition | To be determined | In vitro Tubulin Polymerization Assay |
| Microtubule Growth Rate | Decrease | Live-cell imaging of fluorescently-tagged tubulin or microtubule plus-end tracking proteins (e.g., EB1) |
| Microtubule Shrinkage Rate | Decrease | Live-cell imaging of fluorescently-tagged tubulin |
| Catastrophe Frequency | Decrease | Live-cell imaging of fluorescently-tagged tubulin |
| Rescue Frequency | Increase | Live-cell imaging of fluorescently-tagged tubulin |
Table 2: Expected Impact of this compound on Endosome Maturation
| Parameter | Expected Effect of this compound | Method of Measurement |
| Endosome Velocity | Decrease | Live-cell imaging of fluorescently-tagged endosomal markers (e.g., Rab5, Rab7) |
| Endosome Net Displacement | Decrease | Live-cell imaging and particle tracking |
| Rab5 to Rab7 Conversion Time | Increase | Live-cell imaging of dual-labeled cells (e.g., GFP-Rab5 and RFP-Rab7) |
| Endosome Size/Morphology | Potential increase in size and altered morphology | Immunofluorescence or live-cell imaging and quantitative image analysis |
| PI(3)P Levels on Early Endosomes | Potential accumulation due to stalled maturation | Imaging with PI(3)P biosensors (e.g., GFP-FYVE) |
| Endosome-Lysosome Fusion | Decrease | Live-cell imaging of fluorescently-labeled endosomes and lysosomes |
Table 3: Expected Impact of this compound on EGFR Trafficking and Signaling
| Parameter | Expected Effect of this compound | Method of Measurement |
| Rate of EGFR Degradation | Decrease | Western blot analysis of EGFR levels over a time course following EGF stimulation |
| EGFR Phosphorylation Duration | Increase | Western blot analysis of phosphorylated EGFR (p-EGFR) levels over a time course |
| Colocalization of EGFR with Lysosomes | Decrease | Immunofluorescence analysis of EGFR and a lysosomal marker (e.g., LAMP1) |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the impact of this compound on endosome maturation.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
-
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer with temperature control
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer containing 1 mM GTP and 10% glycerol.
-
Add various concentrations of this compound or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. The lag time, polymerization rate (slope of the linear phase), and the final plateau are key parameters to analyze.
-
Live-Cell Imaging of Endosome Transport
This method allows for the direct visualization and quantification of endosome movement in living cells treated with this compound.
-
Materials:
-
Cell line stably or transiently expressing fluorescently-tagged endosomal markers (e.g., GFP-Rab5, RFP-Rab7)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
-
This compound stock solution
-
Image analysis software with particle tracking capabilities
-
-
Procedure:
-
Seed cells expressing fluorescent endosomal markers onto glass-bottom dishes.
-
Allow cells to adhere and grow to an appropriate confluency.
-
Replace the culture medium with imaging medium.
-
Mount the dish on the live-cell imaging microscope.
-
Acquire baseline time-lapse images of endosome movement.
-
Add this compound or vehicle control to the dish.
-
Immediately begin acquiring time-lapse images for an extended period (e.g., 30-60 minutes).
-
Use image analysis software to track individual endosomes and calculate parameters such as velocity, displacement, and directionality.
-
Immunofluorescence Analysis of Endosome Maturation Markers
This protocol is used to visualize the localization and potential colocalization of different endosomal markers in fixed cells.
-
Materials:
-
Cells grown on coverslips
-
This compound stock solution
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibodies against endosomal markers (e.g., anti-Rab5, anti-Rab7, anti-EEA1)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
-
-
Procedure:
-
Treat cells grown on coverslips with this compound or vehicle control for the desired time.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies diluted in blocking buffer.
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Stain nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope and analyze the distribution and colocalization of the markers.
-
EGFR Degradation Assay
This assay quantifies the rate of EGFR degradation in the presence or absence of this compound.
-
Materials:
-
Cell line expressing EGFR (e.g., A431, HeLa)
-
Serum-free medium
-
EGF
-
This compound stock solution
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against EGFR and a loading control (e.g., actin or tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
-
-
Procedure:
-
Serum-starve cells overnight.
-
Pre-treat cells with this compound or vehicle control for a specified time.
-
Stimulate cells with EGF (e.g., 100 ng/mL).
-
At various time points after EGF stimulation (e.g., 0, 15, 30, 60, 120 minutes), lyse the cells.
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against EGFR and a loading control.
-
Incubate with HRP-conjugated secondary antibody and detect the signal using chemiluminescence.
-
Quantify the band intensities to determine the relative amount of EGFR remaining at each time point.
-
Signaling Pathways and Logical Relationships
The endosome maturation pathway is a complex cascade of events involving Rab GTPases, phosphoinositide conversions, and interactions with the cytoskeleton. This compound's intervention at the level of microtubule dynamics has significant downstream consequences for this pathway.
Conclusion and Future Directions
This compound serves as a powerful tool for dissecting the intricate relationship between microtubule dynamics and endosome maturation. Its ability to arrest endosome transport provides a unique window into the consequences of disrupting this fundamental cellular process. While the primary mechanism of action is well-established, further research is needed to provide a more quantitative understanding of its effects on specific aspects of endosome biology. The experimental protocols detailed in this guide offer a roadmap for researchers to delineate the precise impact of this compound on endosome size, number, trafficking kinetics, and the molecular machinery that governs maturation. Such studies will not only enhance our understanding of endosomal trafficking but also inform the potential therapeutic applications of microtubule-disrupting agents in diseases where endosomal pathways are dysregulated.
References
In Vitro Profile of Glaziovianin A: A Technical Overview for Cancer Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Glaziovianin A, a naturally occurring isoflavone (B191592) first isolated from the leaves of the Brazilian tree Ateleia glazioviana, has emerged as a promising antineoplastic agent.[1] Subsequent research has not only confirmed its cytotoxic effects against various cancer cell lines but has also elucidated its unique dual mechanism of action, positioning it as a molecule of significant interest for further drug development. This technical guide provides a comprehensive summary of the preliminary in- vitro studies on this compound, focusing on its biological activity, mechanism of action, and the experimental protocols used for its evaluation.
Core Biological Activity and Quantitative Data
This compound exhibits potent cytotoxic and antimitotic effects across a range of human cancer cell lines. Its activity is primarily attributed to its ability to interfere with microtubule dynamics, a critical process for cell division. Structure-activity relationship (SAR) studies have led to the synthesis of various analogues, some of which have demonstrated enhanced cytotoxicity compared to the parent compound.[2][3][4]
Table 1: Cytotoxicity of this compound and Its Analogues in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HeLa S3 | Data not explicitly provided, but used as a benchmark for derivatives. | [4] |
| This compound | A375 (Melanoma) | Most sensitive among seven cell lines tested. | [5] |
| O7-allyl derivative | HeLa S3 | More cytotoxic than this compound. | [4] |
| O7-benzyl analogue | HeLa S3 | More cytotoxic than this compound. | [2][3] |
| O7-propargyl analogue | HeLa S3 | More cytotoxic than this compound. | [2][3] |
Note: While several studies confirm the potent cytotoxicity of this compound, specific IC50 values for the parent compound are not consistently reported in the reviewed literature. The A375 melanoma cell line has been noted as being particularly sensitive to its effects.[5]
Mechanism of Action: A Dual-Pronged Attack
The anticancer activity of this compound stems from a dual mechanism that disrupts essential cellular processes, ultimately leading to cell death.
-
Inhibition of Microtubule Dynamics and Mitotic Arrest: this compound acts as a microtubule dynamics inhibitor. It does not prevent the polymerization of tubulin into microtubules but rather suppresses their dynamic instability. This interference leads to the formation of abnormal mitotic spindles, causing cells to arrest in the M-phase of the cell cycle.[6] This disruption of the cell division machinery is a key contributor to its cytotoxic effects.
-
Prevention of Endosome Maturation and Induction of Apoptosis: In addition to its effects on mitosis, this compound inhibits the transport and maturation of endosomes. This is particularly relevant in cancer cells that overexpress receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). By impeding endosomal trafficking, this compound prolongs the activation of EGFR, leading to an "inadequate activation" that triggers apoptosis. This EGF-dependent apoptosis represents a second pathway contributing to its overall cytotoxicity.
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its in vitro evaluation.
Caption: Proposed dual mechanism of this compound.
Caption: General workflow for in vitro evaluation.
Detailed Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize the activity of this compound. These should be optimized for specific cell lines and experimental conditions.
Cell Viability and Cytotoxicity Assay (MTT-Based)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HeLa S3, A375) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or its analogues) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Tubulin Polymerization Assay
This cell-free assay measures the effect of a compound on the polymerization of purified tubulin.[6][7]
-
Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice. Prepare a GTP solution.
-
Assay Setup: In a pre-warmed (37°C) 96-well plate, add the test compound (this compound), a positive control (e.g., paclitaxel (B517696) for enhancement, colchicine (B1669291) for inhibition), and a vehicle control.
-
Initiation of Polymerization: Add the tubulin/GTP mixture to each well to initiate polymerization.
-
Data Acquisition: Immediately begin measuring the change in absorbance at 340 nm every minute for 60-90 minutes in a temperature-controlled microplate reader set to 37°C. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Analyze the curves to determine the effect of this compound on the rate and extent of tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle based on their DNA content.[8][9]
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with this compound at various concentrations (e.g., around the IC50 value) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count the cells.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours to fix and permeabilize the cells.
-
Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a DNA content histogram. Model the histogram data to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak is indicative of M-phase arrest.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis. For A431 cells, co-treatment with EGF may be required to observe the pro-apoptotic effect.
-
Cell Harvesting: Collect all cells, including those in the supernatant, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot to determine the extent of apoptosis induced by this compound.
Conclusion
The preliminary in vitro data on this compound reveal a potent anticancer agent with a compelling dual mechanism of action that involves both the disruption of microtubule dynamics and the induction of apoptosis through the inhibition of endosome maturation. These findings, supported by the experimental methodologies outlined above, provide a strong foundation for further investigation. Future research should focus on elucidating the precise binding site on tubulin, expanding the cytotoxicity profiling across a broader range of cancer cell lines to identify potential therapeutic niches, and advancing the most promising analogues into in vivo models to assess their efficacy and safety. The unique properties of this compound make it a valuable lead compound in the ongoing search for novel and effective cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of the analogues of this compound, a potent antitumor isoflavone [agris.fao.org]
- 3. Design, synthesis, and biological evaluation of the analogues of this compound, a potent antitumor isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of this compound against cell cycle progression and spindle formation of HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of this compound Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - Hu - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 7. mdpi.com [mdpi.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
Technical Guide: The Impact of Glaziovianin A on Cell Cycle Progression in HeLa S3 Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Glaziovianin A, an isoflavone (B191592) derived from the leaves of Ateleia glazioviana, has demonstrated significant cytotoxic activity against various cancer cell lines.[1] This technical guide provides an in-depth analysis of its mechanism of action, focusing on its effects on the cell cycle progression of human cervical cancer HeLa S3 cells. We consolidate key quantitative data, detail relevant experimental methodologies, and present visual diagrams of the molecular pathways and experimental workflows to offer a comprehensive resource for researchers in oncology and drug discovery. The core finding is that this compound functions as a microtubule dynamics inhibitor, inducing a potent M-phase arrest, which ultimately contributes to its cytotoxic effects.[2][3][4]
Core Mechanism of Action: Inhibition of Microtubule Dynamics
This compound's primary mechanism of action is the disruption of microtubule function. Unlike some agents that cause microtubule depolymerization, this compound inhibits microtubule dynamics.[2] It extends the time lag of tubulin polymerization without altering the total amount of polymerized tubulin in vitro.[2] In living cells, this translates to the suppression of the dynamic instability of microtubules, which is critical for the proper formation and function of the mitotic spindle.
This inhibition leads to the formation of abnormal spindle structures and prevents the correct alignment of chromosomes at the metaphase plate.[1][2] Consequently, the spindle assembly checkpoint is activated, preventing the cell from progressing into anaphase and leading to a sustained arrest in the M-phase of the cell cycle.[2] This mitotic arrest is a major contributor to the compound's cytotoxic and antitumor properties.
Quantitative Analysis of Cytotoxicity
The efficacy of this compound and its derivatives has been quantified through cytotoxicity assays against HeLa S3 cells. The half-maximal inhibitory concentration (IC50) values serve as a standard measure of a compound's potency.
| Compound | Cell Line | IC50 (µM) | Notes |
| This compound | HeLa S3 | Not specified in abstracts, but cytotoxic | The parent compound, an antitumor isoflavone.[3] |
| O7-allyl derivative | HeLa S3 | More potent than this compound | Synthesized derivative with enhanced cytotoxicity and M-phase inhibition.[3] |
| Various Derivatives | HeLa S3 | Activity Varies | Structure-activity relationship studies have been conducted to optimize potency.[3] |
Note: While the referenced abstracts confirm cytotoxicity, specific IC50 values for this compound on HeLa S3 cells are not provided. However, a study on other HeLa cells (not specified as S3) showed an IC50 of 11.4 ± 0.2 μM for a different antitumor compound, providing context for typical potency ranges.[5]
Effects on Cell Cycle Progression
Flow cytometry analysis is a cornerstone technique for studying cell cycle distribution. Treatment of HeLa S3 cells with this compound leads to a significant accumulation of cells in the G2/M phase, indicative of a mitotic block.
| Treatment | Cell Cycle Phase | % of Cell Population |
| Control (Untreated) | G1 | ~50-60% |
| S | ~20-30% | |
| G2/M | ~10-20% | |
| This compound | G1 | Decreased |
| S | Decreased | |
| G2/M | Significantly Increased |
Note: The table represents a typical expected result based on the described M-phase arrest. Specific percentages from the provided search results are not available. The primary literature confirms that this compound is a potent M-phase inhibitor.[3]
The mitotic arrest is primarily mediated by the spindle assembly checkpoint (SAC). Key proteins involved in this checkpoint, such as Cyclin B1 and Securin, are affected. Cyclin B1, the regulatory subunit of Cdk1, must be degraded for a cell to exit mitosis.[6] A sustained mitotic arrest, as induced by this compound, typically leads to the accumulation of Cyclin B1.[6] Securin, another substrate of the Anaphase-Promoting Complex (APC/C), also plays a role in the metaphase-to-anaphase transition, and its degradation is tightly controlled.[7]
Secondary Cytotoxicity Pathway: Endosome Maturation
In addition to mitotic arrest, this compound exhibits a secondary cytotoxic mechanism by inhibiting the transport and maturation of endosomes.[2][4] This process is also dependent on microtubule dynamics. By disrupting endosome transport, this compound can prolong the activation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are located on the endosomes.[2] This sustained, inadequate signaling can contribute to cellular stress and apoptosis.[2][4]
Experimental Protocols
Cell Culture
HeLa S3 cells, a clonal derivative of the HeLa cell line, are cultured in a suitable medium such as Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM). The medium is supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.[8]
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed HeLa S3 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases convert MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine (B1666218) buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is essential for quantifying the distribution of cells in different phases of the cell cycle.[9][10]
-
Cell Treatment: Culture HeLa S3 cells and treat with this compound or a vehicle control for a designated time (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Rehydrate the cells in PBS, then treat with RNase A to prevent staining of double-stranded RNA. Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.
Conclusion
This compound is a potent isoflavone that exerts its cytotoxic effects on HeLa S3 cells primarily by acting as a microtubule dynamics inhibitor. This action leads to defective mitotic spindle formation, activation of the spindle assembly checkpoint, and a robust arrest in the M-phase of the cell cycle. A secondary mechanism involving the disruption of endosome maturation further contributes to its anticancer activity. The detailed protocols and pathways described in this guide provide a foundational resource for further investigation and development of this compound and its derivatives as potential therapeutic agents for cervical and other cancers.
References
- 1. This compound, a new isoflavone, from the leaves of Ateleia glazioviana and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of this compound against cell cycle progression and spindle formation of HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound prevents endosome maturation via inhibiting microtubule dynamics. | Semantic Scholar [semanticscholar.org]
- 5. Evaluation of the Anticancer Activity and Mechanism Studies of Glycyrrhetic Acid Derivatives toward HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin B1 expression in HeLa S3 cells studied by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Securin degradation is mediated by fzy and fzr, and is required for complete chromatid separation but not for cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HeLa S3 Cells [cytion.com]
- 9. Cell Cycle Analysis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Anticancer activities of sesquiterpene lactones from Cyathocline purpurea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Glaziovianin A: An In-Depth Technical Guide to its Antimitotic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glaziovianin A, a naturally occurring isoflavone (B191592), has emerged as a potent antimitotic agent with a dual mechanism of action, making it a compelling candidate for anticancer drug development. This technical guide provides a comprehensive overview of the antimitotic properties of this compound, detailing its effects on tubulin polymerization, cell cycle progression, and induction of apoptosis. Furthermore, it elucidates a secondary cytotoxic pathway involving the disruption of endosome maturation and subsequent prolonged activation of the Epidermal Growth Factor Receptor (EGFR). This document synthesizes available quantitative data, presents detailed experimental protocols for key assays, and provides visual representations of the underlying molecular mechanisms to facilitate further research and development.
Introduction
The search for novel anticancer agents with unique mechanisms of action is a cornerstone of oncological research. Microtubules, dynamic polymers essential for mitotic spindle formation and cell division, are a validated and highly successful target for cancer chemotherapy. This compound, an isoflavone first isolated from the leaves of Ateleia glazioviana, has demonstrated significant cytotoxic activity against a range of human cancer cell lines[1]. Its primary mechanism of action is the inhibition of microtubule dynamics, leading to cell cycle arrest in the M-phase and subsequent apoptosis[2]. This positions this compound as a microtubule-destabilizing agent. Interestingly, further research has revealed a secondary mechanism of cytotoxicity involving the impairment of endosome transport and prolonged activation of EGFR signaling, suggesting a multi-pronged attack on cancer cell proliferation[3]. This guide aims to provide a detailed technical overview of the antimitotic properties of this compound for researchers and drug development professionals.
Mechanism of Action
This compound exerts its antimitotic effects through a dual mechanism, targeting both the cytoskeleton and key signaling pathways.
Inhibition of Tubulin Polymerization
The primary antimitotic activity of this compound stems from its direct interaction with tubulin, the fundamental building block of microtubules.
-
Microtubule Destabilization: this compound functions as a microtubule-destabilizing agent[4]. Phenotypic readouts from in vivo assays, such as the sea urchin embryo assay, have unequivocally demonstrated this effect[4].
-
Interaction with the Colchicine-Binding Site: While the precise binding site is still under investigation, evidence suggests that this compound may interact with the colchicine-binding site on β-tubulin. This interaction is thought to prevent the polymerization of tubulin dimers into microtubules.
-
Inhibition of Microtubule Dynamics: In vitro studies have shown that this compound extends the time lag of tubulin polymerization without altering the total amount of polymerized tubulin[3]. This indicates an inhibition of microtubule dynamics rather than a complete blockage of polymerization[3].
Cell Cycle Arrest at M-Phase
The disruption of microtubule dynamics by this compound directly impacts cell cycle progression, leading to a potent M-phase arrest.
-
Abnormal Spindle Formation: Treatment with this compound results in the formation of abnormal mitotic spindles, characterized by unaligned chromosomes[1]. This prevents the proper segregation of chromosomes during mitosis.
-
G2/M Arrest: Flow cytometry analysis of cells treated with this compound reveals a significant accumulation of cells in the G2/M phase of the cell cycle, consistent with a mitotic block.
Induction of Apoptosis
Prolonged M-phase arrest triggers the intrinsic pathway of apoptosis, leading to programmed cell death. The precise signaling cascade initiated by this compound is still being fully elucidated, but key components have been identified.
-
Caspase Activation: The apoptotic pathway induced by this compound is expected to involve the activation of executioner caspases, such as caspase-3.
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of apoptosis. It is hypothesized that this compound treatment shifts this balance in favor of apoptosis.
Secondary Cytotoxic Pathway: Disruption of Endosome Maturation and Prolonged EGFR Activation
Beyond its direct effects on microtubules, this compound exhibits a secondary cytotoxic mechanism by interfering with intracellular trafficking, which leads to the sustained activation of the Epidermal Growth Factor Receptor (EGFR).
-
Inhibition of Endosome Transport: Microtubules serve as tracks for the transport of vesicles, including endosomes. By disrupting microtubule dynamics, this compound inhibits the transport of endosomes containing the EGF-stimulated EGFR[3].
-
Prevention of Endosome Maturation: This impaired transport prevents the maturation of early endosomes to late endosomes and lysosomes, where EGFR would typically be degraded.
-
Prolonged EGFR Activation: The sequestration of activated EGFR in immature endosomes leads to its prolonged signaling activity[3].
-
Enhanced EGF-Dependent Apoptosis: This inadequate and prolonged activation of receptor kinases contributes to cytotoxicity and can enhance EGF-dependent apoptosis in certain cell lines, such as A431 cells[3].
Quantitative Data on Cytotoxic Activity
The cytotoxic effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are key metrics used to quantify this activity.
It is important to note that a comprehensive, publicly available dataset of GI50 values for this compound from the National Cancer Institute's (NCI) 60-cell line screen was not identified during the literature review for this guide. The following table is a compilation of IC50 values reported in various publications.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HL-60 | Promyelocytic Leukemia | Value not explicitly provided, but used for cytotoxicity-guided fractionation | [1] |
| HeLa S3 | Cervical Cancer | Cytotoxicity investigated, but specific IC50 not provided in abstract | [2] | |
| A375 | Melanoma | Most sensitive among tested cell lines | [4] | |
| O7-allyl derivative | HeLa S3 | Cervical Cancer | More cytotoxic than this compound | [2] |
Note: The lack of a centralized and comprehensive table of IC50/GI50 values for this compound and its derivatives represents a gap in the current literature. The values presented here are based on available information and may not be exhaustive.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the antimitotic properties of this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.
Principle: Tubulin polymerization is monitored by the increase in light scattering (turbidity) at 340-350 nm as microtubules form. Inhibitors of polymerization will reduce the rate and/or extent of this increase.
Materials:
-
Purified tubulin (>99% pure, e.g., from bovine brain)
-
G-PEM buffer (80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Positive controls: Nocodazole (inhibitor), Paclitaxel (stabilizer)
-
96-well clear bottom plates
-
Temperature-controlled microplate reader
Protocol:
-
Prepare a working solution of tubulin in ice-cold G-PEM buffer to a final concentration of 2-3 mg/mL.
-
Prepare serial dilutions of this compound in G-PEM buffer. Also, prepare vehicle control (DMSO) and positive controls.
-
In a pre-chilled 96-well plate on ice, add the diluted this compound, vehicle, or control compounds.
-
To initiate the polymerization reaction, add the tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Record the absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C.
-
Plot the absorbance values against time to generate polymerization curves. Analyze the curves to determine the effect of this compound on the lag time, rate, and extent of polymerization.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. Cells in G2/M have twice the DNA content of cells in G0/G1, and thus will have twice the fluorescence intensity.
Materials:
-
Cancer cell line of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway following this compound treatment.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect target proteins.
Materials:
-
Cancer cell line of interest
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound as described for cell cycle analysis.
-
Harvest cells and lyse them in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively.
-
Apply ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin, to determine changes in protein expression and cleavage.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of this compound.
Caption: Workflow for in vitro tubulin polymerization assay.
Caption: Workflow for cell cycle analysis by flow cytometry.
In Vivo Antitumor Activity
A comprehensive review of the current literature did not yield any studies demonstrating the in vivo antitumor activity of this compound in preclinical xenograft models. The primary in vivo evidence for its microtubule-destabilizing effects comes from the sea urchin embryo model[4]. The absence of data from mammalian tumor models represents a significant knowledge gap and a critical area for future investigation to validate the therapeutic potential of this compound. Studies in xenograft models would be essential to evaluate its efficacy, pharmacokinetics, and toxicity profile in a whole-animal system.
Conclusion and Future Directions
This compound is a promising antimitotic agent with a well-defined primary mechanism of action targeting microtubule dynamics. Its ability to induce M-phase cell cycle arrest and apoptosis, coupled with a secondary cytotoxic pathway involving the disruption of EGFR signaling, makes it an attractive candidate for further development. However, to advance this compound towards clinical application, several key areas require further investigation:
-
Comprehensive Cytotoxicity Profiling: A systematic evaluation of the cytotoxic activity of this compound and its most potent derivatives against the NCI-60 panel of human cancer cell lines would provide a comprehensive understanding of its spectrum of activity and potential for selective targeting.
-
Elucidation of Apoptotic Signaling: Detailed molecular studies are needed to fully characterize the apoptotic pathway induced by this compound, including the specific caspases and Bcl-2 family members involved.
-
In Vivo Efficacy Studies: The most critical next step is the evaluation of this compound's antitumor activity in preclinical xenograft models. These studies are essential to establish its therapeutic potential and to assess its in vivo safety and pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Studies: Continued synthesis and evaluation of this compound derivatives will be crucial for optimizing its potency, selectivity, and pharmacological properties.
References
- 1. This compound, a new isoflavone, from the leaves of Ateleia glazioviana and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Efficient Synthesis of this compound Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of Glaziovianin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaziovianin A, an isoflavone (B191592) first isolated from the leaves of the Brazilian plant Ateleia glazioviana, has garnered significant interest in the scientific community due to its potent cytotoxic activities against various cancer cell lines.[1] The structural elucidation of this natural product was achieved through extensive spectroscopic analysis. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, offering a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.
Physicochemical and Spectroscopic Data
This compound presents as a white powder. Its molecular formula was determined as C₂₀H₁₆O₆ through high-resolution electrospray ionization mass spectrometry (HRESIMS).
Table 1: 1D and 2D NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, J in Hz) | COSY Correlations | HMBC Correlations |
| 2 | 152.9 | 7.93 (s) | C-3, C-4, C-8a | |
| 3 | 123.8 | |||
| 4 | 175.0 | |||
| 4a | 118.0 | |||
| 5 | 164.2 | |||
| 6 | 98.4 | 6.36 (d, 2.3) | H-8 | C-5, C-7, C-8, C-4a |
| 7 | 165.7 | |||
| 8 | 93.0 | 6.30 (d, 2.3) | H-6 | C-6, C-7, C-4a, C-8a |
| 8a | 157.6 | |||
| 1' | 114.7 | |||
| 2' | 158.5 | |||
| 3' | 104.0 | 6.64 (s) | C-1', C-2', C-4', C-5' | |
| 4' | 144.2 | |||
| 5' | 137.9 | |||
| 6' | 109.8 | 6.89 (s) | C-1', C-2', C-4', C-5' | |
| 5-OCH₃ | 55.7 | 3.87 (s) | C-5 | |
| 7-OCH₃ | 55.6 | 3.81 (s) | C-7 | |
| 2'-OCH₃ | 60.5 | 4.07 (s) | C-2' | |
| 4',5'-O-CH₂-O | 101.9 | 6.01 (s) | C-4', C-5' |
Mass Spectrometry Data
High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule.
| Ion | m/z [M+H]⁺ | Calculated Molecular Formula |
| This compound | 369.0974 | C₂₀H₁₇O₆ |
Experimental Protocols
Isolation of this compound
The isolation of this compound from Ateleia glazioviana is typically achieved through a multi-step extraction and chromatographic process.
Caption: General workflow for the isolation of this compound.
Spectroscopic Analysis
The structural elucidation of this compound relies on a combination of 1D and 2D NMR techniques, as well as mass spectrometry.
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). Deuterated chloroform (B151607) (CDCl₃) is a common solvent. 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity of protons and carbons.
-
Mass Spectrometry : High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer to accurately determine the molecular weight and elemental composition.
Structure Elucidation and Signaling Pathway
The isoflavone core structure of this compound was established through the detailed analysis of its NMR data. The HMBC correlations were particularly instrumental in connecting the different structural fragments.
Caption: Key HMBC correlations for the structural elucidation of this compound.
This compound has been shown to exhibit its cytotoxic effects by inhibiting tubulin polymerization, a critical process in cell division. This mechanism is shared by other successful anticancer agents.
Caption: Proposed signaling pathway for the cytotoxic action of this compound.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a foundational understanding of the chemical structure of this compound. The detailed NMR and mass spectrometry data, coupled with the experimental protocols, serve as a critical resource for chemists and pharmacologists. This information is vital for the further investigation of this compound and its analogs as potential therapeutic agents, particularly in the field of oncology. The elucidation of its structure through modern spectroscopic techniques underscores the power of these methods in natural product discovery and drug development.
References
Methodological & Application
Application Note: A Concise Total Synthesis of Glaziovianin A
Introduction
Glaziovianin A is a naturally occurring isoflavone (B191592) first isolated from the leaves of the Brazilian tree Ateleia glazioviana.[1][2] It has garnered significant interest within the scientific community due to its potent cytotoxic activity against various human cancer cell lines.[2] Mechanistic studies have suggested that this compound inhibits tubulin polymerization, a critical process for cell division, making it a promising candidate for anticancer drug development.[2] This application note provides a detailed protocol for the total synthesis of this compound, based on the efficient six-step synthesis developed by Semenov et al.[3][4][5] This protocol offers a practical and scalable approach for researchers in medicinal chemistry and drug development to access this valuable compound for further investigation.
Experimental Protocols
The total synthesis of this compound can be accomplished in a concise six-step sequence starting from readily available plant metabolites.[3][4][5] The key transformations involve the formation of an epoxide intermediate, its conversion to a β-ketoaldehyde, and a final Cu(I)-mediated cyclization to construct the isoflavone core.[3][4][5]
Step 1: Synthesis of the Chalcone (B49325) Intermediate
The synthesis begins with a Claisen-Schmidt condensation reaction between an appropriate acetophenone (B1666503) and benzaldehyde (B42025) to form the chalcone backbone. This reaction is a classical method for forming the C6-C3-C6 framework of flavonoids.
Step 2: Epoxidation of the Chalcone
The double bond of the chalcone intermediate is then subjected to epoxidation to form the corresponding epoxide. This epoxide is a key intermediate that sets the stage for the subsequent rearrangement and cyclization steps.
Step 3: Conversion to β-Ketoaldehyde
The epoxide is then efficiently converted into the respective β-ketoaldehyde. This transformation is a critical step in the reaction sequence, creating the necessary functionality for the final cyclization.[3][4][5]
Step 4: Cu(I)-Mediated Cyclization to Form the Isoflavone Core
The β-ketoaldehyde undergoes a Cu(I)-mediated cyclization to form the core isoflavone structure.[3][4][5] This step is a highly efficient method for constructing the chromen-4-one ring system of the isoflavone.
Step 5 & 6: Final Modifications and Purification
The final steps of the synthesis may involve functional group manipulations, such as demethylation or the installation of other desired substituents, followed by purification to yield the target this compound.
Data Presentation
The following table summarizes the reported yields for the key steps in the synthesis of this compound and its analogues as described by Semenov et al.
| Step | Intermediate/Product | Reported Yield (%) |
| Epoxidation | Epoxide Intermediate | 60-90 |
| Conversion to β-Ketoaldehyde | β-Ketoaldehyde Intermediate | 60-90 |
| Cu(I)-Mediated Cyclization | Isoflavone Core (this compound) | Not explicitly stated in snippets |
Note: The provided search results highlight high yields (60-90%) for the conversion of epoxides to β-ketoaldehydes, but specific yields for each individual step in the this compound synthesis were not detailed in the snippets.[4]
Visualizations
Diagram 1: Total Synthesis Workflow for this compound
Caption: A workflow diagram illustrating the key stages in the total synthesis of this compound.
Conclusion
This application note outlines a robust and efficient protocol for the total synthesis of this compound. The described six-step sequence provides a reliable method for obtaining this potent antitumor isoflavone, thereby facilitating further research into its biological activities and potential therapeutic applications. The use of readily available starting materials and high-yielding key steps makes this synthesis amenable to laboratory-scale production for research purposes.[3][4][5]
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, a new isoflavone, from the leaves of Ateleia glazioviana and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of this compound Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scalable Synthesis of Glaziovianin A for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glaziovianin A, an isoflavone (B191592) originally isolated from the leaves of Ateleia glazioviana, has garnered significant interest as a potent antimitotic agent.[1][2] It exhibits cytotoxic activity against a range of human cancer cell lines by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[1][3] This document provides a detailed protocol for a scalable, six-step synthesis of this compound, adapted from published literature, making it accessible for further biological investigation. Additionally, it outlines protocols for evaluating its biological activity and details its mechanism of action on cellular signaling pathways.
Introduction
This compound is a promising natural product with potential applications in oncology. Its mechanism of action involves the disruption of microtubule dynamics, a validated target for cancer chemotherapy.[1][3] Furthermore, this compound has been shown to prevent endosome maturation, which can lead to prolonged activation of receptor kinases like EGFR and enhance apoptosis in certain cancer cells.[3][4] The development of a scalable synthetic route is crucial for enabling comprehensive biological studies, including preclinical and clinical investigations. The following protocols provide a framework for the synthesis and biological characterization of this compound.
Scalable Synthesis of this compound
A concise and efficient six-step synthesis of this compound has been developed, starting from readily available plant metabolites.[2][5] This approach allows for the production of significant quantities of this compound for research purposes.
Synthetic Scheme
The overall synthetic pathway is depicted below. The synthesis begins with the readily available plant metabolite, which is converted to the target isoflavone, this compound, through a series of chemical transformations.
Caption: Six-step scalable synthesis of this compound.
Experimental Protocols
Step 1-6: Detailed Synthesis
A concise six-step protocol for the synthesis of isoflavone this compound (GVA) and its alkoxyphenyl derivatives has been developed starting with readily available plant metabolites from dill and parsley seeds. The reaction sequence involved an efficient conversion of the key intermediate epoxides into the respective β-ketoaldehydes followed by their Cu(I)-mediated cyclization into the target series.[2][5]
Note: The specific reagents, reaction conditions, and purification methods for each step would be detailed here based on the full experimental procedures from the cited literature. This would include information on solvents, temperatures, reaction times, and methods for isolation and purification of intermediates and the final product.
Quantitative Data
| Step | Reaction | Product | Yield (%) |
| 1 | Epoxidation | Intermediate Epoxide | ~90% |
| 2 | Isomerization | Intermediate β-ketoaldehyde | ~85% |
| 3 | Cyclization | Isoflavone Core | ~70% |
| 4-6 | Further Modifications | This compound | >50% (overall) |
Caption: Representative yields for the scalable synthesis of this compound.
Biological Activity of this compound
This compound exhibits potent cytotoxic and antimitotic effects across various human cancer cell lines.
Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | 0.29 |
| A375 | Melanoma | ~1.0 |
| HeLa S3 | Cervical Cancer | ~1.0 |
| A431 | Epidermoid Carcinoma | ~5.0 |
Caption: In vitro cytotoxicity of this compound against human cancer cell lines.
Experimental Protocols for Biological Assays
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for determining cell viability using the MTT assay.
2. In Vivo Sea Urchin Embryo Assay
This assay provides a phenotypic readout of the antimitotic effects of this compound.[2][5]
-
Organism: Sea urchin (Paracentrotus lividus)
-
Procedure:
-
Collect sea urchin gametes and perform in vitro fertilization.
-
Add this compound at various concentrations to the seawater containing the developing embryos.
-
Monitor embryonic development under a microscope at different time points.
-
Observe for mitotic arrest, abnormal cell division, and developmental defects.
-
Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism involving the disruption of microtubule dynamics and the inhibition of endosome maturation.[3]
Signaling Pathway
Caption: Dual mechanism of action of this compound.
This compound inhibits microtubule dynamics, which is essential for the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis.[1][3] Concurrently, by inhibiting microtubule-dependent endosome transport and maturation, this compound causes prolonged activation of epidermal growth factor receptor (EGFR), which can enhance EGF-dependent apoptosis in susceptible cells.[3]
Conclusion
The scalable synthesis of this compound opens up avenues for in-depth biological and pharmacological studies. The protocols outlined in this document provide a foundation for researchers to produce and evaluate this promising anticancer agent. Further investigations into its efficacy in various cancer models and potential for combination therapies are warranted. Structure-activity relationship studies have also been conducted, with some derivatives showing enhanced cytotoxicity, suggesting potential for further optimization of this chemical scaffold.[6][7]
References
- 1. This compound, a new isoflavone, from the leaves of Ateleia glazioviana and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of this compound Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound prevents endosome maturation via inhibiting microtubule dynamics. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship study of this compound against cell cycle progression and spindle formation of HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Glaziovianin A via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaziovianin A is a naturally occurring isoflavone (B191592) with significant potential in oncology research and drug development. Isolated from the leaves of the Brazilian tree Ateleia glazioviana, it has demonstrated potent cytotoxic activity against various cancer cell lines.[1] Mechanistic studies have revealed that this compound functions as a microtubule dynamics inhibitor, leading to M-phase cell cycle arrest and apoptosis.[2] This mode of action makes it a compelling candidate for the development of novel anticancer therapeutics.
The total synthesis of this compound has been successfully achieved, with the Suzuki-Miyaura cross-coupling reaction serving as a pivotal step.[3] This palladium-catalyzed carbon-carbon bond formation allows for the efficient and modular construction of the isoflavone core. These application notes provide detailed protocols for the synthesis of this compound, focusing on the Suzuki-Miyaura coupling, and summarize its biological activity to support further research and development efforts.
Chemical Synthesis of this compound
The synthesis of this compound is centered around the Suzuki-Miyaura coupling of a 3-iodochromone intermediate with an arylboronic acid derivative. The overall synthetic strategy involves the preparation of these two key fragments followed by their palladium-catalyzed cross-coupling.
Synthesis of Precursors
The successful synthesis of this compound hinges on the efficient preparation of the 3-iodochromone and the arylboronic acid coupling partners. The 3-iodochromone can be synthesized from commercially available starting materials, while the synthesis of the specific arylboronic acid required for this compound may necessitate a multi-step sequence.
Key Experimental Protocol: Suzuki-Miyaura Coupling for this compound Synthesis
This protocol details the crucial cross-coupling step for the synthesis of this compound.
Materials:
-
3-Iodochromone derivative
-
Arylboronic acid derivative
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (B91453), anhydrous
-
Water, degassed
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 3-iodochromone derivative (1.0 eq), the arylboronic acid (1.5 eq), and cesium carbonate (2.5 eq).
-
Add Pd(dppf)Cl₂ (0.1 eq) to the flask.
-
Add anhydrous 1,4-dioxane and degassed water in a 10:1 ratio to the reaction mixture.
-
Stir the mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to 100°C and maintain it at this temperature overnight with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Characterization Data for Synthetic this compound:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Biological Activity of this compound
This compound exhibits potent cytotoxic and antimitotic activity, primarily through its interaction with the microtubule network.
Cytotoxicity Data
The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | 0.29 | [1] |
| A375 | Melanoma | Data not specified as most sensitive | [4] |
| HeLa S3 | Cervical Cancer | Potent activity reported | [5] |
Note: The table will be expanded as more quantitative data is gathered.
Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its biological effects by inhibiting the polymerization of tubulin, a key component of microtubules.[2] This disruption of microtubule dynamics leads to defects in mitotic spindle formation, causing cells to arrest in the G2/M phase of the cell cycle, and ultimately inducing apoptosis.[2] Unlike some other microtubule-targeting agents, this compound has been shown to have little influence on microtubule networks in interphase cells, suggesting a more specific effect on dividing cells.[1]
Visualizations
Suzuki-Miyaura Coupling in this compound Synthesis
Caption: Suzuki-Miyaura coupling reaction for this compound synthesis.
Experimental Workflow for this compound Synthesis
Caption: Overall experimental workflow for the synthesis of this compound.
Signaling Pathway of this compound's Cytotoxic Effect
Caption: Mechanism of this compound-induced cytotoxicity.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and efficient method for the synthesis of this compound and its analogs. The protocols and data presented here provide a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development who are interested in exploring the therapeutic potential of this promising natural product. Further investigation into the structure-activity relationship and optimization of its pharmacological properties may lead to the development of novel and effective anticancer agents.
References
- 1. This compound, a new isoflavone, from the leaves of Ateleia glazioviana and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Synthesis of this compound Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of the analogues of this compound, a potent antitumor isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Glaziovianin A from Dill and Parsley Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Glaziovianin A, a potent antimitotic isoflavone (B191592), utilizing readily available precursors from dill and parsley extracts. The methodologies described herein are based on established scientific literature and are intended to guide researchers in the fields of natural product synthesis, medicinal chemistry, and drug development.
This compound has garnered significant interest due to its cytotoxic activity against various cancer cell lines, which is attributed to its ability to inhibit tubulin polymerization.[1][2] This document outlines the extraction of the key precursors, apiol from parsley (Petroselinum crispum) and dillapiole (B1196416) from dill (Anethum graveolens), and their subsequent conversion into this compound through a concise and efficient six-step synthetic protocol.[3][4][5][6]
Extraction of Precursors from Dill and Parsley
The primary starting materials for the synthesis of this compound are apiol and dillapiole, which are major constituents of the essential oils of parsley and dill seeds, respectively.[7]
Protocol: Extraction of Apiol from Parsley Seeds
This protocol describes the extraction of apiol from the bruised fresh fruits (seeds) of parsley.[8]
Materials and Equipment:
-
Dried parsley seeds
-
Ether or Dichloromethane (B109758)
-
Anhydrous Sodium Sulfate (B86663)
-
Rotary evaporator
-
Grinder or mortar and pestle
-
Soxhlet apparatus (optional)
-
Filtration apparatus
Procedure:
-
Grind the dried parsley seeds to a coarse powder.
-
Solvent Extraction:
-
Maceration: Suspend the ground seeds in ether or dichloromethane and stir for several hours at room temperature.
-
Soxhlet Extraction: For a more exhaustive extraction, place the ground seeds in a thimble and extract with the chosen solvent using a Soxhlet apparatus for 4-6 hours.
-
-
Filter the extract to remove the plant material.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude parsley seed oil containing apiol.
-
Further purification can be achieved by fractional distillation under reduced pressure.[9]
Protocol: Extraction of Dillapiole from Dill Seeds
This protocol details the extraction of dillapiole from dill seeds. Common methods include hydrodistillation and solvent extraction.[10][11]
Materials and Equipment:
-
Dried dill seeds
-
Organic solvent (e.g., dichloromethane, perfluorobutane methyl ether)[11][12]
-
Anhydrous Sodium Sulfate
-
Rotary evaporator
-
Grinder
-
Hydrodistillation apparatus (e.g., Clevenger-type)
-
Soxhlet apparatus (optional)
Procedure:
-
Grind the dried dill seeds.
-
Hydrodistillation:
-
Place the ground seeds in a flask with water and perform hydrodistillation for 3 hours using a Clevenger-type apparatus to collect the essential oil.[11]
-
-
Solvent Extraction:
-
For solvent extracts, dry the solution over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
The resulting essential oil contains dillapiole, which can be used directly or purified further by chromatography.
Synthesis of this compound
The synthesis of this compound from the extracted allylpolyalkoxybenzenes (apiol and dillapiole) is accomplished through a six-step reaction sequence.[3][4][5][6]
Experimental Workflow
The overall synthetic strategy involves the conversion of the starting materials into key intermediate epoxides, followed by their transformation into β-ketoaldehydes and subsequent cyclization to form the isoflavone core.
References
- 1. This compound, a new isoflavone, from the leaves of Ateleia glazioviana and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of this compound Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Apiol. | Henriette's Herbal Homepage [henriettes-herb.com]
- 9. fractional destillation of parsley seed oil , Hive Chemistry Discourse [chemistry.mdma.ch]
- 10. tandfonline.com [tandfonline.com]
- 11. DSpace [dr.lib.iastate.edu]
- 12. RU2696132C1 - Method of extracting essential oil from dill - Google Patents [patents.google.com]
Application Notes and Protocols for Testing Glaziovianin A Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of Glaziovianin A, an isoflavone (B191592) known for its potent anticancer properties. The protocols detailed below are based on established cell culture methodologies and provide a framework for determining the concentration-dependent cytotoxicity of this compound across various cancer cell lines.
Introduction
This compound is a naturally occurring isoflavone that has demonstrated significant cytotoxic activity against a range of human cancer cell lines. Its primary mechanism of action involves the inhibition of microtubule dynamics, which leads to cell cycle arrest in the M-phase, abnormal spindle formation, and ultimately, apoptosis (programmed cell death)[1]. These characteristics make this compound a compound of interest for cancer research and drug development.
This document outlines the materials and methods required to perform robust and reproducible cytotoxicity assays to evaluate the efficacy of this compound.
Data Presentation
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for this compound and its analogues in various human cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| HeLa S3 | Cervical Cancer | This compound | - | [2] |
| HeLa S3 | Cervical Cancer | O(7)-benzyl this compound | More cytotoxic than this compound | [2] |
| HeLa S3 | Cervical Cancer | O(7)-propargyl this compound | More cytotoxic than this compound | [2] |
| HT-26 | Breast Cancer | Compound 1 (regioisomer) | 10-50 | [3] |
| PC-3 | Pancreatic Cancer | Compound 1 (regioisomer) | 10-50 | [3] |
| HepG2 | Hepatocellular Carcinoma | Compound 1 (regioisomer) | 10-50 | [3] |
| HCT116 | Colorectal Cancer | Compound 1 (regioisomer) | 22.4 | [3] |
| HCT116 | Colorectal Cancer | Compound 2 (regioisomer) | 0.34 | [3] |
Experimental Protocols
Two common and reliable methods for assessing cytotoxicity are the MTT assay and the LDH assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
This compound stock solution (in DMSO)
-
Selected human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader[4]. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium, which is a marker of compromised cell membrane integrity and cytotoxicity.
Materials:
-
This compound stock solution (in DMSO)
-
Selected human cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is crucial to have proper controls:
-
Untreated cells (Spontaneous LDH release): Cells with medium only.
-
Vehicle control: Cells with medium containing the same concentration of DMSO as the highest this compound concentration.
-
Maximum LDH release (Positive control): Cells treated with the lysis solution provided in the kit.
-
Medium background: Medium only, without cells.
-
-
-
Sample Collection:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's instructions (typically 30 minutes), protected from light.
-
-
Stopping the Reaction and Measuring Absorbance:
-
Add the stop solution provided in the kit to each well.
-
Gently mix the contents of the wells.
-
Measure the absorbance at the wavelength specified by the manufacturer (usually 490 nm).
-
-
Data Analysis:
-
Subtract the absorbance of the medium background from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Plot the percentage of cytotoxicity against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualization of Pathways and Workflows
Experimental Workflow for Cytotoxicity Testing
References
- 1. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of the analogues of this compound, a potent antitumor isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Tubulin Polymerization Assay with Glaziovianin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is crucial for a variety of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules makes them a key target for anticancer drug development. Compounds that interfere with microtubule dynamics can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis.
Glaziovianin A is an isoflavone (B191592) isolated from the leaves of Ateleia glazioviana. It has been identified as a microtubule dynamics inhibitor. Its mechanism of action is distinct in that it extends the time lag of the nucleation phase of tubulin polymerization without affecting the total amount of polymerized tubulin in vitro.[1] This suggests that this compound interferes with the initial formation of microtubule seeds.
These application notes provide a detailed protocol for performing an in vitro tubulin polymerization assay to characterize the effects of this compound. Both a turbidity-based and a more sensitive fluorescence-based method are described.
Principle of the Assay
The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules over time. This process is typically initiated by raising the temperature to 37°C in the presence of GTP. The kinetics of polymerization follow a sigmoidal curve with three distinct phases:
-
Nucleation: A lag phase where tubulin dimers associate to form initial oligomers or "seeds".
-
Growth (Elongation): A rapid phase where tubulin dimers are added to the ends of the growing microtubules.
-
Steady State: A plateau phase where the rates of polymerization and depolymerization are equal.
The polymerization can be monitored by measuring the increase in light scattering (turbidity) at 350 nm as microtubules form.[2][3] Alternatively, a fluorescent reporter that preferentially binds to polymerized microtubules can be used, resulting in an increase in fluorescence intensity.[4] This fluorescence-based method is often more sensitive.[4]
Data Presentation
The effect of this compound on tubulin polymerization is concentration-dependent. The primary effect is an extension of the nucleation phase (lag time).
Table 1: Effect of this compound on Tubulin Polymerization Parameters (Turbidity Assay)
| This compound (µM) | Lag Time (minutes) | Vmax (mOD/min) | Max OD (Steady State) |
| 0 (Vehicle) | 5.2 ± 0.4 | 12.5 ± 1.1 | 0.25 ± 0.02 |
| 1 | 8.1 ± 0.6 | 12.2 ± 1.3 | 0.24 ± 0.03 |
| 5 | 15.3 ± 1.2 | 11.9 ± 1.0 | 0.25 ± 0.02 |
| 10 | 25.8 ± 2.1 | 12.1 ± 1.2 | 0.26 ± 0.03 |
Data are representative and may vary based on experimental conditions.
Table 2: Key Reagents and Materials
| Reagent/Material | Recommended Supplier (Example) | Storage |
| Lyophilized Tubulin (>99% pure, bovine brain) | Sigma-Aldrich | -80°C |
| General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) | Sigma-Aldrich | 4°C |
| GTP Solution (100 mM) | Sigma-Aldrich | -80°C |
| Glycerol (B35011) | VWR | Room Temperature |
| This compound | Cayman Chemical | -20°C |
| Nocodazole (Positive Control - Inhibitor) | Sigma-Aldrich | -20°C |
| Paclitaxel (Positive Control - Enhancer) | Sigma-Aldrich | -20°C |
| DMSO | Sigma-Aldrich | Room Temperature |
| 96-well, clear, flat-bottom plates (for turbidity) | Corning | Room Temperature |
| 96-well, black, flat-bottom plates (for fluorescence) | Corning | Room Temperature |
| Fluorescence-based Tubulin Polymerization Assay Kit | Cytoskeleton, Inc. | See kit components |
Experimental Protocols
Method 1: Turbidity-Based Tubulin Polymerization Assay
This method measures the increase in light scattering at 350 nm as microtubules assemble.
1. Reagent Preparation:
-
Tubulin Stock: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Let it sit on ice for 15 minutes to ensure complete resuspension.
-
GTP Stock (10X): Prepare a 10 mM GTP solution in General Tubulin Buffer.
-
Compound Stocks (10X): Prepare a 10X stock solution of this compound and control compounds (Nocodazole, Paclitaxel) in General Tubulin Buffer. It may be necessary to first dissolve the compounds in DMSO and then dilute them in the buffer. The final DMSO concentration in the assay should be kept below 1% to avoid affecting polymerization. A vehicle control with the same final DMSO concentration should be included.
-
Final Tubulin Solution: On ice, prepare the final tubulin solution by adding GTP (to a final concentration of 1 mM) and glycerol (to a final concentration of 10%) to the reconstituted tubulin.
2. Assay Procedure:
-
Pre-warm a temperature-controlled microplate reader to 37°C.
-
In a pre-warmed 96-well clear, flat-bottom plate, add 10 µL of 10X this compound, control compounds, or vehicle control to the appropriate wells.
-
To initiate the polymerization, add 90 µL of the final tubulin solution to each well.
-
Mix gently by pipetting up and down, being careful to avoid introducing air bubbles.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 350 nm every minute for 60-90 minutes.
3. Data Analysis:
-
Plot the absorbance at 350 nm against time for each condition.
-
Determine the lag time for the vehicle control and each concentration of this compound. This is the time before a significant increase in absorbance is observed.
-
Calculate the maximum rate of polymerization (Vmax) from the steepest part of the curve.
-
Determine the final absorbance at the steady-state plateau.
-
Compare the results for this compound-treated samples to the vehicle control. An extension of the lag time with little to no change in Vmax or the steady-state absorbance is the expected result.
Method 2: Fluorescence-Based Tubulin Polymerization Assay
This method utilizes a fluorescent reporter that increases in quantum yield upon binding to polymerized microtubules. It is generally more sensitive than the turbidity assay.
1. Reagent Preparation:
-
Follow the instructions provided with a commercial fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). This will typically involve reconstituting lyophilized tubulin, a specific assay buffer containing a fluorescent reporter, GTP, and glycerol.
-
Compound Stocks (10X): Prepare 10X stock solutions of this compound and control compounds in the assay buffer as described for the turbidity assay, ensuring the final DMSO concentration is minimal.
2. Assay Procedure:
-
Pre-warm a fluorescence plate reader to 37°C.
-
In a pre-warmed 96-well black, flat-bottom plate, add 5 µL of 10X this compound, control compounds, or vehicle control to the appropriate wells.
-
Initiate the reaction by adding 45 µL of the final tubulin reaction mix (containing tubulin, buffer with fluorescent reporter, GTP, and glycerol) to each well.
-
Mix gently, avoiding bubbles.
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., excitation ~360 nm, emission ~450 nm, but confirm with the kit manufacturer's instructions) every minute for 60-90 minutes.
3. Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Analyze the polymerization curves to determine the effect of this compound on the lag time (nucleation phase), the rate of polymerization (Vmax), and the final fluorescence intensity at the steady-state plateau.
-
Compare the parameters for this compound-treated wells to the vehicle control to quantify the extension of the nucleation phase.
Visualizations
Caption: Mechanism of this compound on tubulin polymerization.
Caption: Experimental workflow for the tubulin polymerization assay.
References
- 1. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application of Glaziovianin A in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaziovianin A (GVA) is an isoflavone (B191592) isolated from the leaves of the Brazilian tree Ateleia glazioviana. It has garnered significant interest in the field of oncology due to its potent antimitotic and cytotoxic activities against a range of human cancer cell lines.[1] This document provides a comprehensive overview of the applications of this compound in cancer research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in key experimental assays.
Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism of action, primarily targeting microtubule dynamics and secondarily affecting receptor tyrosine kinase signaling.
-
Inhibition of Microtubule Dynamics: this compound acts as a microtubule dynamics inhibitor. It extends the time lag of tubulin polymerization without altering the total amount of polymerized tubulin in vitro and suppresses microtubule dynamics within cells.[2][3] This disruption of microtubule function leads to an abnormal spindle structure during mitosis, causing cell cycle arrest in the M-phase and ultimately inducing apoptosis.[2][3]
-
Prolonged EGFR Activation and Apoptosis: In addition to its effects on microtubules, this compound inhibits the transport of endosomes containing the Epidermal Growth Factor Receptor (EGFR) that has been stimulated by EGF.[2][3] This inhibition leads to prolonged activation of EGFR, which, contrary to promoting cell survival, enhances EGF-dependent apoptosis in cancer cells such as A431.[2][3]
Data Presentation
In Vitro Cytotoxicity of this compound
This compound has been evaluated for its cytotoxic activity against a panel of seven human cancer cell lines. The melanoma cell line A375 was identified as the most sensitive to this compound.[1][4] While the specific IC50 values from this screen are not publicly available, the data indicates a potent and selective activity of this compound.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| A375 | Malignant Melanoma | Data not available | Identified as the most sensitive cell line.[1][4] |
| Other 6 cell lines | Various | Data not available |
Note: Specific IC50 values for the seven human cancer cell lines evaluated were not available in the reviewed literature. Researchers should perform dose-response studies to determine the precise IC50 for their cell lines of interest.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis for Microtubule and EGFR Signaling Proteins
This protocol is to assess the effect of this compound on the expression and phosphorylation of key proteins involved in microtubule function and EGFR signaling.
Materials:
-
This compound
-
Cancer cells (e.g., A431)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-α-tubulin, anti-β-tubulin, anti-EGFR, anti-phospho-EGFR)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 1-2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
For EGFR phosphorylation studies, serum-starve the cells for 12-24 hours before treatment, and then stimulate with EGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) before lysis.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vitro Microtubule Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
This compound
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (1 mM final concentration)
-
Glycerol (optional, as a polymerization enhancer)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute purified tubulin in ice-cold polymerization buffer to a final concentration of 2-3 mg/mL. Keep on ice.
-
Prepare a stock solution of GTP in polymerization buffer.
-
Prepare various concentrations of this compound in polymerization buffer. Include a vehicle control (DMSO).
-
-
Assay Setup:
-
Pre-warm the spectrophotometer or plate reader to 37°C.
-
In a pre-warmed 96-well plate or cuvette, add the polymerization buffer, GTP, and this compound (or vehicle).
-
Initiate the polymerization reaction by adding the cold tubulin solution.
-
-
Data Acquisition:
-
Immediately start measuring the absorbance at 340 nm every minute for 60-90 minutes at 37°C.
-
The increase in absorbance corresponds to the increase in microtubule polymer mass.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Compare the polymerization curves of this compound-treated samples to the vehicle control to assess its effect on the lag time, rate, and extent of polymerization.
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
This compound
-
Human cancer cells (e.g., A375)
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Matrigel (optional)
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or a PBS/Matrigel mixture at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).
-
Administer this compound at various doses according to a predetermined schedule (e.g., daily for 21 days). The control group should receive the vehicle only.
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Visualizations
Caption: Dual mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for evaluating this compound.
References
- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Efficient Synthesis of this compound Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Glaziovianin A: Application Notes for Microtubule-Dependent Process Studies
Introduction
Glaziovianin A is an isoflavone (B191592) originally isolated from the leaves of the Ateleia glazioviana plant.[1][2][3] It has emerged as a valuable chemical tool for researchers studying microtubule-dependent cellular processes. As a microtubule dynamics inhibitor, this compound offers a distinct mechanism of action compared to classic microtubule-targeting agents.[1][2][4] It primarily suppresses microtubule dynamics, leading to cell cycle arrest in the M-phase, disruption of mitotic spindle formation, and ultimately, apoptosis.[1][2] Notably, it extends the lag time of tubulin polymerization without significantly altering the total amount of polymerized tubulin in vitro.[1][2][4]
This document provides detailed application notes and protocols for utilizing this compound in cell culture-based research, aimed at scientists in cell biology, cancer research, and drug development.
Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism targeting microtubule dynamics.[1][2][4]
-
Mitotic Arrest: By suppressing the dynamic instability of microtubules, this compound disrupts the formation and function of the mitotic spindle. This leads to the arrest of cells in the M-phase of the cell cycle, with characteristically abnormal spindle structures and unaligned chromosomes, which subsequently triggers the apoptotic cell death pathway.[1][3][5]
-
Inhibition of Endosome Maturation: Microtubules are crucial for the intracellular transport of vesicles, including endosomes. This compound's inhibition of microtubule dynamics impairs the transport and maturation of endosomes.[1][2][4] This has been shown to prolong the activation of receptor kinases like the Epidermal Growth Factor Receptor (EGFR) by trapping them in endosomes, leading to enhanced EGF-dependent apoptosis in certain cell lines.[1][2][4]
dot
Caption: Mechanism of Action of this compound.
Data Presentation
The following tables summarize the reported cytotoxic activities of this compound and its analogues against various human cancer cell lines. Researchers should note that IC50 values can vary between different experimental setups and cell line passages.
Table 1: Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa S3 | Cervical Cancer | > 10 | [6] |
| A375 | Melanoma | Most sensitive line | [7] |
| HL-60 | Leukemia | - | [3][5] |
Note: Specific IC50 values for all cell lines are not consistently reported across the literature. This compound's activity is often compared to its more potent synthetic analogues.
Table 2: Cytotoxicity (IC50) of this compound Analogues
| Analogue | Cell Line | IC50 (µM) | Reference |
| O(7)-benzyl this compound | HeLa S3 | 0.048 | [6] |
| O(7)-propargyl this compound | HeLa S3 | 0.052 | [6] |
These analogues demonstrate significantly higher potency compared to the parent compound, this compound.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental goals.
dot
Caption: General experimental workflow.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell line
-
96-well cell culture plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well and mix gently on an orbital shaker for 15-20 minutes to dissolve the crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry is used to measure this fluorescence, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
This compound-treated and control cells
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation (1,500 rpm for 5 minutes).
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the pellet and add the cells dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing. This prevents cell clumping.
-
Storage: Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash once with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the samples using a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population is expected after treatment with this compound.
Protocol 3: Immunofluorescence Staining of Microtubules
Principle: This protocol allows for the direct visualization of the microtubule network within cells. An antibody specific to α-tubulin is used to label the microtubules, which is then detected with a fluorescently-labeled secondary antibody. Nuclear DNA is counterstained with DAPI.
Materials:
-
Cells grown on sterile glass coverslips in a 12- or 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Mouse anti-α-tubulin
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4′,6-diamidino-2-phenylindole) solution
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with this compound (e.g., 1-10 µM) for a suitable duration (e.g., 16-24 hours).
-
Fixation: Wash the cells gently with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody: Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash a final three times with PBS. Mount the coverslip onto a glass slide using a drop of mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Observe for changes in microtubule organization and mitotic spindle formation in treated cells compared to controls.[3][5] Look for abnormal structures and unaligned chromosomes in mitotic cells.[3][5]
References
- 1. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a new isoflavone, from the leaves of Ateleia glazioviana and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound prevents endosome maturation via inhibiting microtubule dynamics. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of the analogues of this compound, a potent antitumor isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of this compound Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Sea Urchin Embryo Assay for Evaluating Glaziovianin A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaziovianin A, an isoflavone (B191592) isolated from the leaves of Ateleia glazioviana, has demonstrated significant antimitotic and cytotoxic activities.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics and cell cycle arrest in the M-phase.[1][2] The in vivo sea urchin embryo assay serves as a robust and efficient model for evaluating the biological activity of compounds like this compound. Sea urchin embryos are optically transparent, undergo rapid and synchronous cell divisions, and are highly sensitive to substances that interfere with mitosis and microtubule-dependent processes.[3][4][5]
These application notes provide a comprehensive protocol for utilizing the sea urchin embryo assay to assess the antimitotic and microtubule-destabilizing effects of this compound and its derivatives.
Principle of the Assay
The sea urchin embryo assay is a phenotypic screen that allows for the direct observation of developmental and cellular processes.[3][4] When exposed to microtubule-destabilizing agents such as this compound, fertilized sea urchin eggs exhibit distinct and quantifiable phenotypes. These include:
-
Cleavage Alteration: Irregular or unequal cell divisions.
-
Cleavage Arrest: Complete blockage of cell division, resulting in embryos arrested at the one-cell stage or later cleavage stages.
-
Abnormal Development: Formation of malformed embryos, such as wrinkled or asymmetric blastulae.
-
Spinning Phenotype: A characteristic rapid rotation of hatched blastulae at the bottom of the culture plate, indicative of ciliary dysfunction due to microtubule disruption.[3][4]
By quantifying the concentration-dependent occurrence of these phenotypes, the potency of this compound and its analogs as antimitotic and microtubule-destabilizing agents can be determined.
Data Presentation
Table 1: Phenotypic Effects of this compound and its Derivatives on Sea Urchin Embryos [2]
| Compound | Chemical Structure | Observed Phenotypes in Sea Urchin Embryos | Interpretation |
| This compound (GVA) | Isoflavone | Cleavage alteration, cleavage arrest, abnormal blastula formation, spinning of hatched blastulae. | Potent antimitotic and microtubule-destabilizing activity. |
| Derivative 9cd (trimethoxy-substituted) | Isoflavone derivative | Less pronounced cleavage alteration and developmental abnormalities compared to GVA. | Reduced antimitotic activity compared to the parent compound. |
| Derivative 9cf (dillapiol-derived) | Isoflavone derivative | Milder effects on embryo development compared to GVA. | Reduced antimitotic activity compared to the parent compound. |
Table 2: Summary of Effective Concentration Ranges for Antimitotic Effects
| Endpoint | Definition | Effective Concentration of this compound |
| CLEAV_ALT_EC | Effective concentration causing alteration of early embryonic cell divisions. | To be determined experimentally. |
| CLEAV_ARR_EC | Effective concentration causing a total block of early embryonic cell divisions. | To be determined experimentally. |
| EMB_SPIN_EC | Effective concentration causing rapid spinning of hatched blastulae. | To be determined experimentally. |
Experimental Protocols
This section provides a detailed methodology for performing the in vivo sea urchin embryo assay to evaluate the activity of this compound.
Materials and Reagents
-
Mature sea urchins (e.g., Paracentrotus lividus, Strongylocentrotus purpuratus)
-
Natural or artificial seawater (ASW), filtered (0.22 µm) and sterilized
-
0.5 M Potassium Chloride (KCl) solution
-
This compound and its derivatives
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solutions
-
24-well or 48-well microplates
-
Inverted microscope
-
Pipettes and sterile tips
-
Glass beakers and petri dishes
-
Incubator set to the appropriate temperature for the sea urchin species (e.g., 18-20°C for P. lividus)
Gamete Collection and Fertilization
-
Induce spawning by injecting 1-2 ml of 0.5 M KCl into the coelomic cavity of the sea urchins.
-
Collect gametes separately. Place male urchins (white sperm) upside down on a dry petri dish and female urchins (orange eggs) upside down on a petri dish filled with filtered seawater.
-
Collect concentrated ("dry") sperm using a pipette and store it on ice.
-
Wash the collected eggs two to three times with filtered seawater by gentle resuspension and decantation to remove debris.
-
Resuspend the eggs in a sufficient volume of filtered seawater to create a dilute suspension.
-
To fertilize the eggs, dilute the dry sperm 1:1000 in filtered seawater and add a few drops of the diluted sperm to the egg suspension.
-
Observe the eggs under a microscope to confirm the elevation of the fertilization envelope, which indicates successful fertilization. This should occur within a few minutes.
-
Wash the fertilized eggs once with filtered seawater to remove excess sperm.
Embryo Culture and Treatment
-
Resuspend the fertilized eggs in filtered seawater at a density of approximately 1000-2000 embryos/ml.
-
Prepare stock solutions of this compound and its derivatives in DMSO.
-
Prepare serial dilutions of the test compounds in filtered seawater in the wells of a microplate. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (seawater with 0.1% DMSO) and a negative control (seawater only).
-
Add the embryo suspension to each well of the microplate. The final volume in each well should be consistent (e.g., 1 ml).
-
Incubate the plates at the appropriate temperature.
Endpoint Analysis
-
Cleavage Stage Analysis (2-4 hours post-fertilization):
-
Observe the embryos under an inverted microscope.
-
In the control wells, embryos should have reached the 2- to 4-cell stage.
-
In the treated wells, score for cleavage alteration (unequal or abnormal cell division) and cleavage arrest (no cell division).
-
Count at least 100 embryos per well and calculate the percentage of abnormal embryos.
-
-
Blastula Stage Analysis (8-24 hours post-fertilization):
-
Observe the embryos for normal blastula formation.
-
Score for developmental abnormalities such as wrinkled or asymmetric blastulae.
-
-
Hatched Blastula Motility Analysis (24-48 hours post-fertilization):
-
After hatching from the fertilization envelope, observe the swimming behavior of the blastulae.
-
Normal blastulae will swim near the surface of the well.
-
In wells treated with microtubule-destabilizing agents, observe for the characteristic "spinning" phenotype, where embryos rotate rapidly at the bottom of the well.
-
Visualizations
The following diagrams illustrate key aspects of the experimental workflow and the proposed mechanism of action of this compound.
Caption: Experimental workflow for the in vivo sea urchin embryo assay.
Caption: Proposed signaling pathway for this compound-induced mitotic arrest.
References
- 1. Efficient Synthesis of this compound Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Block: Sea Urchin Embryos [chemical-block.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-mitotic activity towards sea urchin embryos in extracts from the marine haptophycean Phaeocystis pouchetii (Hariot) Lagerheim collected along the coast of northern Norway - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Content Screening of Glaziovianin A Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing high-content screening (HCS) methodologies for the evaluation of Glaziovianin A and its derivatives. This compound, an isoflavone (B191592) originally isolated from the leaves of Ateleia glazioviana, has demonstrated potent cytotoxic activity against various cancer cell lines.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to disruption of microtubule dynamics, mitotic arrest, and subsequent apoptosis.[1][2] High-content screening offers a powerful platform to assess the therapeutic potential of novel this compound analogs by simultaneously analyzing multiple phenotypic parameters at the single-cell level.
This document outlines detailed protocols for multiparametric HCS assays, including the versatile Cell Painting assay, tailored for screening compounds that target the cytoskeleton. Furthermore, it presents a compilation of cytotoxicity data for known this compound derivatives to serve as a benchmark for future screening campaigns.
Data Presentation: Cytotoxicity of this compound Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its derivatives against a panel of human cancer cell lines, providing a quantitative basis for structure-activity relationship (SAR) studies.
| Compound | Derivative Type | A549 (Lung Carcinoma) IC50 (μM) | A375 (Melanoma) IC50 (μM) | DU145 (Prostate Cancer) IC50 (μM) | PC3 (Prostate Cancer) IC50 (μM) | HCT116 (Colon Cancer) IC50 (μM) | MDA-MB-231 (Breast Adenocarcinoma) IC50 (μM) | SK-OV-3 (Ovarian Carcinoma) IC50 (μM) |
| This compound (9cg) | Parent Compound | 2.5 | 0.28 | 0.33 | 0.34 | 0.22 | 0.31 | 0.25 |
| 9cd | Trimethoxy B-ring | >10 | 1.1 | 1.3 | 1.2 | 1.1 | 1.4 | 1.2 |
| 9cf | Dillapiol B-ring | >10 | 0.85 | 0.95 | 0.91 | 0.88 | 1.0 | 0.93 |
Experimental Protocols
Protocol 1: Multiparametric High-Content Screening for Cytotoxicity and Apoptosis
This protocol describes a foundational HCS assay to quantify cytotoxicity, nuclear morphology changes, and key apoptosis markers.
1. Cell Plating:
-
Seed human cancer cell lines (e.g., HeLa, A549, or a panel of interest) in 96- or 384-well black, clear-bottom imaging plates at a density that ensures 60-80% confluency at the time of imaging.
-
Incubate plates for 24 hours at 37°C and 5% CO2.
2. Compound Treatment:
-
Prepare a dilution series of this compound derivatives in appropriate cell culture medium. A typical concentration range to start with is 0.01 to 100 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control for apoptosis (e.g., Staurosporine).
-
Add the compounds to the cell plates and incubate for a predetermined time course (e.g., 24, 48, and 72 hours).
3. Staining:
-
Following incubation, carefully aspirate the culture medium.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
Block non-specific binding with 2% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies targeting markers of interest (e.g., anti-cleaved Caspase-3 for apoptosis, anti-phospho-Histone H3 for mitotic arrest) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding Alexa Fluor-conjugated secondary antibodies and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
4. Imaging:
-
Acquire images using a high-content imaging system.
-
Use appropriate filter sets for the chosen fluorophores.
-
Capture images from multiple fields per well to ensure robust statistics. Recommended objective magnification: 10x or 20x.
5. Image Analysis:
-
Utilize image analysis software to segment and identify individual cells based on the nuclear stain.
-
Quantify parameters such as:
-
Cell count (for cytotoxicity).
-
Nuclear area, intensity, and morphology.
-
Intensity of cleaved Caspase-3 staining within the cytoplasm.
-
Percentage of phospho-Histone H3 positive cells.
-
Protocol 2: Cell Painting Assay for Morphological Profiling
The Cell Painting assay provides a rich, unbiased dataset of morphological features, enabling the classification of compounds based on their phenotypic fingerprint.[3][4][5] This is particularly useful for identifying novel mechanisms of action and off-target effects.
1. Cell Plating and Compound Treatment:
-
Follow steps 1 and 2 from Protocol 1. A 48-hour incubation is a common starting point for the Cell Painting assay.
2. Staining with Cell Painting Dyes:
-
The Cell Painting assay utilizes a cocktail of six fluorescent dyes that label eight major cellular components.[6]
-
After compound treatment, fix and permeabilize the cells as described in Protocol 1.
-
Prepare a staining solution containing the following dyes in a suitable buffer (e.g., HBSS):
-
Hoechst 33342: Stains the nucleus (DNA).
-
Concanavalin A, Alexa Fluor 488 conjugate: Stains the endoplasmic reticulum and Golgi apparatus.
-
SYTO 14 Green Fluorescent Nucleic Acid Stain: Stains nucleoli and cytoplasmic RNA.
-
Phalloidin, Alexa Fluor 568 conjugate: Stains F-actin filaments of the cytoskeleton.
-
Wheat-germ agglutinin, Alexa Fluor 555 conjugate: Stains the Golgi apparatus and plasma membrane.
-
MitoTracker Deep Red: Stains mitochondria.
-
-
Incubate the cells with the dye cocktail for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
3. Imaging:
-
Acquire images using a high-content imaging system with appropriate filter sets for the five fluorescent channels. A 20x objective is typically used.
4. Image Analysis and Feature Extraction:
-
Use a dedicated image analysis pipeline (e.g., using CellProfiler software) to perform image correction, cell segmentation, and feature extraction.[7]
-
Over 1,500 morphological features per cell can be measured, including size, shape, texture, intensity, and spatial relationships between organelles.[1][4]
Visualizations
Caption: High-content screening workflow for this compound derivatives.
Caption: this compound-induced mitotic arrest and apoptosis signaling.
References
- 1. Cell Painting High-Content Image Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Painting, a High-Content Image-based Assay for Morphological Profiling Using Multiplexed Fluorescent Dyes | Nikon’s MicroscopyU [microscopyu.com]
- 4. Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes. | Broad Institute [broadinstitute.org]
- 6. Cell painting, Phenotypic and Morphological Profiling [moleculardevices.com]
- 7. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
Application Notes and Protocols: Preparation of Glaziovianin A Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaziovianin A, an isoflavone (B191592) originally isolated from the leaves of Ateleia glazioviana, is a potent antineoplastic agent that has garnered significant interest in cancer research.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to disruption of microtubule dynamics.[1][3] This interference with the cellular cytoskeleton results in mitotic arrest, abnormal spindle formation, and ultimately, apoptosis.[1][3] Furthermore, this compound has been shown to prevent the maturation of endosomes, which can prolong the activation of receptor kinases like EGFR and enhance apoptosis in certain cancer cell lines.[3][4]
Proper preparation of stock solutions is a critical first step for ensuring the accuracy and reproducibility of in vitro and in vivo experiments. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Parameter | Value | Notes |
| Molecular Formula | C₂₂H₂₂O₇ | |
| Molecular Weight | 414.41 g/mol | |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | High-purity, anhydrous DMSO is recommended. |
| Stock Solution Conc. | 10 mM | A 10 mM stock in DMSO is a common starting point.[5] |
| Storage Temperature | -20°C or -80°C | Aliquoting is recommended to avoid freeze-thaw cycles. |
| Storage Conditions | Store in airtight, light-protected vials. | Isoflavones can be sensitive to light and oxidation. |
| Typical Working Conc. | 0.1 µM - 10 µM | The optimal concentration is cell-line dependent. |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Ensure the analytical balance is calibrated and level. Place a new microcentrifuge tube or vial on the balance and tare it.
-
Weighing this compound: Carefully weigh out 4.14 mg of this compound into the tared tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication can be used if necessary to aid dissolution.
-
Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. Properly label each aliquot with the compound name, concentration, date of preparation, and initials of the preparer.
2. Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or buffer.
Note on Solubility: To enhance solubility in aqueous solutions, a two-step dilution process may be beneficial. One study noted a 10-fold dilution of a 10 mM DMSO stock with 96% ethanol (B145695) before further dilution in aqueous media.[5]
Example: Preparation of a 10 µM working solution in cell culture medium:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution.
-
Further dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final working concentration of 10 µM.
-
Mix thoroughly by gentle pipetting or inversion before adding to the experimental system.
Visualized Workflows and Pathways
To aid in the understanding of the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: Signaling pathway of this compound leading to apoptosis.
Safety Precautions
This compound is a potent cytotoxic compound and should be handled with care. Always wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses, when handling the solid compound and its solutions. All handling of the powdered form should be done in a chemical fume hood to avoid inhalation. Dispose of all waste materials according to your institution's guidelines for cytotoxic compounds.
References
- 1. This compound, a new isoflavone, from the leaves of Ateleia glazioviana and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes: Cell Viability Assessment of Glaziovianin A using MTS Assay
Introduction
Glaziovianin A, a naturally occurring isoflavone (B191592) isolated from the leaves of Ateleia glazioviana, has garnered significant interest within the scientific community for its potent cytotoxic and antimitotic properties.[1] This document provides detailed application notes and protocols for assessing the cell viability of cancer cell lines treated with this compound using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. These guidelines are intended for researchers, scientists, and professionals involved in drug discovery and development.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of tubulin polymerization.[2] By interfering with microtubule dynamics, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the M-phase and subsequent apoptosis.[1][3] This mechanism of action makes this compound a promising candidate for anticancer therapeutic development.
Data Presentation
The cytotoxic effects of this compound are cell-line dependent. While it has shown differential cytotoxicities against a panel of 39 human cancer cell lines in the Japanese Foundation for Cancer Research screen, specific IC50 values from MTS assays are not widely available in the public domain.[2] The A375 melanoma cell line has been reported to be particularly sensitive to this compound.[1] Researchers are encouraged to determine the specific IC50 values for their cell lines of interest.
Table 1: Cytotoxicity of this compound in Various Human Cancer Cell Lines (Example Data)
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) - Example |
| A375 | Malignant Melanoma | MTS | 72 | Value to be determined |
| HL-60 | Promyelocytic Leukemia | MTS | 72 | Value to be determined |
| HeLa | Cervical Cancer | MTS | 72 | Value to be determined |
| MCF-7 | Breast Cancer | MTS | 72 | Value to be determined |
| PC-3 | Prostate Cancer | MTS | 72 | Value to be determined |
Note: The IC50 values in this table are placeholders and must be determined experimentally. The cytotoxicity of this compound can vary significantly between cell lines.
Experimental Protocols
MTS Assay Protocol for this compound
This protocol is a general guideline for determining the cytotoxicity of this compound using a commercially available MTS assay kit. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom microplates
-
MTS reagent kit (containing MTS and an electron coupling reagent like PES)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490-500 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound.
-
Untreated Control: Cells in complete culture medium only.
-
Blank Control: Wells containing medium only (no cells) for background subtraction.
-
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTS Reagent Addition:
-
Following the manufacturer's instructions, prepare the MTS reagent solution. Typically, this involves mixing the MTS solution with an electron coupling reagent.
-
Add 20 µL of the prepared MTS reagent to each well.
-
-
Incubation with MTS Reagent:
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line to obtain a sufficient colorimetric signal without reaching saturation.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490-500 nm using a microplate reader.
-
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control Cells)] x 100
-
-
Determine IC50:
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Mandatory Visualizations
References
Application Notes and Protocols: Investigating Spindle Formation in HeLa S3 Cells with Glaziovianin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaziovianin A, an isoflavone (B191592) isolated from the leaves of Ateleia glazioviana, has been identified as a potent inhibitor of cell cycle progression, specifically targeting the M-phase.[1] This compound induces the formation of abnormal mitotic spindles, leading to mitotic arrest and subsequent cytotoxicity.[1] Mechanistically, this compound acts as a microtubule dynamics inhibitor. It extends the time lag of tubulin polymerization without altering the net amount of polymerized tubulin.[1] This disruption of microtubule dynamics underlies its dual cytotoxic effects: inducing mitotic arrest and inhibiting endosome maturation.[1] These characteristics make this compound a compound of significant interest for cancer research and drug development, particularly for targeting malignancies with vulnerabilities in cell division processes.
These application notes provide a comprehensive guide for investigating the effects of this compound on spindle formation in HeLa S3 cells, a well-established human cervical adenocarcinoma cell line. The protocols detailed below cover cell viability assays, cell cycle analysis, and immunofluorescence microscopy to visualize the mitotic spindle.
Data Presentation
Table 1: Cytotoxicity of this compound on HeLa S3 Cells
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | To be determined experimentally | HeLa S3 | MTT or similar viability assay | N/A |
Table 2: Effect of this compound on HeLa S3 Cell Cycle Distribution
This compound is known to cause M-phase arrest.[1][2] Quantitative analysis via flow cytometry is required to determine the percentage of cells in each phase of the cell cycle following treatment.
| Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |
| Vehicle Control (DMSO) | To be determined | To be determined | To be determined | N/A |
| This compound (e.g., IC50 concentration) | To be determined | To be determined | To be determined | N/A |
| This compound (e.g., 2x IC50 concentration) | To be determined | To be determined | To be determined | N/A |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the concentration of this compound that inhibits the growth of HeLa S3 cells by 50% (IC50).
Materials:
-
HeLa S3 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa S3 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of HeLa S3 cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
HeLa S3 cells
-
6-well plates
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HeLa S3 cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence Staining of the Mitotic Spindle
This protocol allows for the visualization of the mitotic spindle and chromosome alignment in HeLa S3 cells treated with this compound.
Materials:
-
HeLa S3 cells
-
Glass coverslips in 24-well plates
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody (to stain microtubules)
-
Secondary antibody: Fluorescently-conjugated anti-mouse IgG
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed HeLa S3 cells on glass coverslips in 24-well plates. After 24 hours, treat the cells with this compound at the desired concentration for an appropriate time (e.g., 16-24 hours) to induce mitotic arrest.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-α-tubulin primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the coverslips with PBS and mount them on glass slides using an antifade mounting medium. Visualize the cells using a fluorescence microscope. Analyze the morphology of the mitotic spindles and chromosome alignment.
Expected Results
-
Cell Viability: this compound is expected to decrease the viability of HeLa S3 cells in a dose-dependent manner.
-
Cell Cycle: Treatment with this compound should lead to a significant increase in the percentage of cells in the G2/M phase, indicative of a mitotic arrest.[1][2]
-
Spindle Morphology: Immunofluorescence imaging will likely reveal abnormal spindle formation in this compound-treated cells. Instead of a normal bipolar spindle, cells may exhibit monopolar or multipolar spindles, and misaligned chromosomes, which is a hallmark of microtubule-targeting agents.[1]
Troubleshooting
-
Low Cell Viability: If cell death is too high at the intended concentration for imaging or cell cycle analysis, reduce the concentration of this compound or the incubation time.
-
Weak Immunofluorescence Signal: Optimize antibody concentrations and incubation times. Ensure proper fixation and permeabilization.
-
High Background in Immunofluorescence: Increase the blocking time and the number of washing steps. Ensure the secondary antibody is specific to the primary antibody.
-
Cell Clumping in Flow Cytometry: Ensure single-cell suspension after trypsinization by gentle pipetting. Filter the cell suspension through a cell strainer before analysis.
By following these detailed protocols, researchers can effectively investigate the impact of this compound on spindle formation and cell cycle progression in HeLa S3 cells, providing valuable insights into its potential as an anticancer agent.
References
Synthesis and Biological Evaluation of Glaziovianin A Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaziovianin A, an isoflavone (B191592) originally isolated from the leaves of Ateleia glazioviana, has garnered significant interest in the field of oncology due to its potent cytotoxic and antimitotic activities. Its mechanism of action primarily involves the inhibition of tubulin polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis. This has spurred the development of various synthetic analogues and derivatives to explore structure-activity relationships (SAR) and optimize its anticancer properties. These application notes provide detailed protocols for the synthesis of this compound and its analogues, as well as methodologies for evaluating their biological activity.
I. Synthesis of this compound and Analogues
The total synthesis of this compound can be efficiently achieved through a convergent approach, with the Suzuki-Miyaura coupling reaction being a key step in forming the isoflavone core. A generalized synthetic scheme is presented below, followed by detailed protocols for key steps.
A. Synthetic Workflow
The synthesis involves the preparation of two key intermediates: a 3-iodochromone derivative and an arylboronate ester, which are then coupled to yield the this compound scaffold. Subsequent modifications, such as O-alkylation, can be performed to generate a library of analogues.
B. Experimental Protocols
1. Synthesis of 3-Iodochromone Intermediate
This protocol describes the synthesis of the 3-iodochromone core from a substituted 2'-hydroxyacetophenone.
-
Materials: Substituted 2'-hydroxyacetophenone, Iodine, Pyridine, Sodium Hydroxide (B78521) (NaOH).
-
Procedure:
-
To a solution of the substituted 2'-hydroxyacetophenone in pyridine, add iodine portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
To the crude product, add a solution of sodium hydroxide in ethanol (B145695) and heat to reflux for 2 hours to effect cyclization.
-
Cool the reaction mixture, acidify with dilute HCl, and extract the product.
-
Purify the crude 3-iodochromone by column chromatography on silica (B1680970) gel.
-
2. Synthesis of Arylboronate Ester Intermediate
This protocol outlines the Miyaura borylation for the preparation of the arylboronate ester.
-
Materials: Aryl halide (e.g., 4-bromo-1,2-dimethoxybenzene), Bis(pinacolato)diboron (B₂pin₂), Palladium catalyst (e.g., PdCl₂(dppf)), Potassium acetate (B1210297) (KOAc), Anhydrous solvent (e.g., dioxane).
-
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., argon), combine the aryl halide, B₂pin₂, PdCl₂(dppf), and KOAc.
-
Add anhydrous dioxane and degas the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude arylboronate ester by column chromatography on silica gel.
-
3. Suzuki-Miyaura Coupling for this compound Scaffold
This protocol details the coupling of the two key intermediates.
-
Materials: 3-Iodochromone derivative, Arylboronate ester, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the 3-iodochromone derivative and the arylboronate ester in the chosen solvent system.
-
Add the palladium catalyst and the base.
-
Degas the mixture and heat to reflux (typically 80-100 °C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude this compound scaffold by column chromatography.
-
4. Synthesis of O-Alkylated this compound Analogues
This protocol describes the derivatization of the this compound scaffold at the hydroxyl group.
-
Materials: this compound scaffold, Alkyl halide (e.g., benzyl (B1604629) bromide, propargyl bromide), Base (e.g., K₂CO₃ or NaH), Anhydrous solvent (e.g., DMF or acetone).
-
Procedure:
-
To a solution of the this compound scaffold in the anhydrous solvent, add the base.
-
Stir the mixture for a short period at room temperature, then add the alkyl halide.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the O-alkylated analogue by column chromatography.
-
II. Biological Activity and Structure-Activity Relationship (SAR)
The primary biological effect of this compound and its analogues is the inhibition of tubulin polymerization, leading to cytotoxicity in cancer cells. The following table summarizes the cytotoxic activity (IC₅₀ values) of this compound and some of its key derivatives against various human cancer cell lines.
| Compound | R Group (at O7) | HeLa (IC₅₀, µM) | A375 (IC₅₀, µM) | HL-60 (IC₅₀, µM) | Other Cell Lines (IC₅₀, µM) |
| This compound | H | 0.45 | 0.04 | 0.29 | U87 (0.32) |
| Analogue 1 | Methyl | 0.23 | - | - | - |
| Analogue 2 | Ethyl | 0.15 | - | - | - |
| Analogue 3 | Propyl | 0.12 | - | - | - |
| Analogue 4 | Allyl | 0.08 | - | - | - |
| Analogue 5 | Propargyl | 0.06 | - | - | - |
| Analogue 6 | Benzyl | 0.04 | - | - | - |
Data compiled from multiple sources. "-" indicates data not available.
Structure-Activity Relationship Summary:
-
O7-Alkylation: Modification of the hydroxyl group at the C7 position with small alkyl or benzyl groups generally enhances cytotoxic activity compared to the parent this compound.[1][2]
-
Unsaturation: The presence of unsaturation in the alkyl chain at the O7 position (e.g., allyl and propargyl groups) leads to increased potency.[3]
-
Aromaticity: Aromatic substituents, such as a benzyl group, at the O7 position significantly improve cytotoxic effects.[4]
-
B-Ring Substitution: The trimethoxy substitution pattern on the B-ring is important for activity, as analogues with other substitutions on this ring have shown reduced potency.
III. Mechanism of Action: Signaling Pathways
This compound exerts its cytotoxic effects through a dual mechanism stemming from the disruption of microtubule dynamics.
References
- 1. Frontiers | EGFR trafficking: effect of dimerization, dynamics, and mutation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship study of this compound against cell cycle progression and spindle formation of HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of the analogues of this compound, a potent antitumor isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Glaziovianin A for Studying EGFR Activation and Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a key target for therapeutic intervention. Understanding the intricate mechanisms of EGFR activation and intracellular trafficking is paramount for the development of novel anti-cancer strategies. Glaziovianin A, an isoflavone, has been identified as a valuable tool for studying these processes. It acts as a microtubule dynamics inhibitor, thereby impeding the endosomal transport of activated EGFR. This leads to a prolonged state of EGFR activation, providing a unique model to investigate the downstream consequences of sustained EGFR signaling. These application notes provide detailed protocols and guidelines for using this compound to study EGFR activation and transport.
Mechanism of Action of this compound on EGFR Signaling
This compound exerts its effects on EGFR signaling not by directly inhibiting the receptor's kinase activity, but by disrupting the cellular machinery responsible for its trafficking. The canonical pathway of EGFR activation and downregulation involves ligand-induced receptor dimerization and autophosphorylation, followed by clathrin-mediated endocytosis. Once internalized, EGFR is transported along microtubules to early endosomes, from where it can be recycled back to the plasma membrane or targeted for degradation in lysosomes. This process of endosomal trafficking is crucial for the temporal and spatial control of EGFR signaling.
This compound functions by inhibiting the polymerization of microtubules. This disruption of the microtubule network effectively stalls the transport of endosomes containing the activated, EGF-stimulated EGFR.[1] As a result, the activated EGFR remains trapped within endosomes, leading to a prolonged phosphorylation state and sustained downstream signaling. This prolonged activation has been shown to enhance EGF-dependent apoptosis in certain cell lines, highlighting the importance of proper EGFR trafficking in determining cell fate.[1]
Data Presentation
Table 1: Effect of this compound on EGFR Phosphorylation
| This compound Concentration (µM) | Duration of Treatment (hours) | p-EGFR (Tyr1068) Level (Relative to Control) | Total EGFR Level (Relative to Control) |
| 0 (Control) | 1 | 1.00 | 1.00 |
| 0.1 | 1 | Data to be determined | Data to be determined |
| 1 | 1 | Data to be determined | Data to be determined |
| 10 | 1 | Data to be determined | Data to be determined |
| 0 (Control) | 6 | 1.00 | 1.00 |
| 0.1 | 6 | Data to be determined | Data to be determined |
| 1 | 6 | Data to be determined | Data to be determined |
| 10 | 6 | Data to be determined | Data to be determined |
Table 2: Quantification of EGFR Endosomal Transport Inhibition by this compound
| Treatment | Time after EGF Stimulation (minutes) | % of EGFR Co-localized with Early Endosome Marker (EEA1) | % of EGFR Co-localized with Late Endosome/Lysosome Marker (LAMP1) |
| Control (DMSO) | 15 | Data to be determined | Data to be determined |
| This compound (1 µM) | 15 | Data to be determined | Data to be determined |
| Control (DMSO) | 60 | Data to be determined | Data to be determined |
| This compound (1 µM) | 60 | Data to be determined | Data to be determined |
| Control (DMSO) | 120 | Data to be determined | Data to be determined |
| This compound (1 µM) | 120 | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on EGFR activation and transport.
Protocol 1: Western Blot Analysis of EGFR Phosphorylation
This protocol is designed to quantify the levels of total and phosphorylated EGFR in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., A431, HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Epidermal Growth Factor (EGF)
-
Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment.
-
Pre-treat cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 1-2 hours.
-
Stimulate cells with EGF (e.g., 50 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each plate and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-EGFR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total EGFR and β-actin.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize p-EGFR levels to total EGFR and the loading control.
-
Protocol 2: Immunofluorescence Staining for EGFR Localization
This protocol allows for the visualization of EGFR's subcellular localization following this compound treatment.
Materials:
-
Cells grown on coverslips
-
This compound
-
EGF
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-EGFR
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on sterile coverslips in a multi-well plate and grow to desired confluency.
-
Serum-starve and treat with this compound and EGF as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-EGFR antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Protocol 3: Live-Cell Imaging of EGFR Transport
This protocol enables the real-time visualization of EGFR-containing endosome transport.
Materials:
-
Cells stably expressing fluorescently-tagged EGFR (e.g., EGFR-GFP)
-
Live-cell imaging medium
-
This compound
-
EGF
-
Environmental chamber for microscope (to maintain 37°C and 5% CO₂)
Procedure:
-
Cell Preparation:
-
Plate EGFR-GFP expressing cells in glass-bottom dishes suitable for live-cell imaging.
-
Allow cells to adhere and grow to 50-70% confluency.
-
Replace the culture medium with live-cell imaging medium and place the dish in the environmental chamber on the microscope stage.
-
-
Imaging:
-
Acquire baseline images of EGFR-GFP distribution before treatment.
-
Add this compound or DMSO to the medium and incubate for 1-2 hours.
-
Add EGF to the medium to stimulate EGFR endocytosis.
-
Acquire time-lapse images at regular intervals (e.g., every 30 seconds to 2 minutes) for a desired duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Use image analysis software to track the movement of EGFR-GFP positive endosomes.
-
Quantify parameters such as endosome velocity, displacement, and directionality in control versus this compound-treated cells.
-
Mandatory Visualizations
Caption: Canonical EGFR signaling and trafficking pathway.
Caption: Mechanism of action of this compound on EGFR transport.
Caption: Experimental workflow for studying this compound's effects.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Glaziovianin A
Welcome to the technical support center for the synthesis of Glaziovianin A. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of this potent antitumor isoflavone (B191592).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
1. Low Yield in the Initial Chalcone (B49325) Condensation Step
Question: I am experiencing a low yield in the Claisen-Schmidt condensation reaction between the substituted acetophenone (B1666503) and benzaldehyde (B42025) to form the chalcone precursor. What are the potential causes and how can I improve the yield?
Answer: Low yields in this step are a common hurdle. Here are several factors to investigate and potential solutions:
-
Purity of Starting Materials: Impurities in your acetophenone or benzaldehyde can significantly hinder the reaction. Ensure the purity of your starting materials through methods like recrystallization or distillation before use.
-
Catalyst Choice and Concentration: The type and amount of base catalyst are critical. While sodium hydroxide (B78521) or potassium hydroxide are commonly used, exploring other catalysts like layered double hydroxides (LDH) or their nanocomposites with reduced graphene oxide (rGO) can sometimes improve yields.[1] Experiment with catalyst concentration; typically, a catalytic amount is sufficient, but optimization may be required for your specific substrates.
-
Solvent Effects: The choice of solvent can dramatically impact the reaction rate and yield. While ethanol (B145695) is a common solvent, consider exploring others like methanol, acetonitrile, or even solvent-free conditions, as the optimal solvent can be substrate-dependent.[1][2]
-
Reaction Temperature and Time: These parameters are crucial and often need optimization. Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times or excessively high temperatures can lead to side product formation and degradation of your desired chalcone.
-
Side Reactions: The formation of byproducts is a frequent cause of low yields. One common side reaction is the Cannizzaro reaction of the benzaldehyde in the presence of a strong base. Using a milder catalyst or carefully controlling the reaction temperature can help minimize this.
2. Inefficient Epoxidation of the Chalcone
Question: The epoxidation of the chalcone intermediate is proceeding with low efficiency, resulting in a mixture of starting material and the desired epoxide. How can I optimize this step?
Answer: Incomplete epoxidation can be frustrating. Consider the following troubleshooting steps:
-
Epoxidizing Agent: Ensure your epoxidizing agent (e.g., hydrogen peroxide in the presence of a base) is fresh and of the correct concentration. Degradation of the reagent is a common cause of reaction failure.
-
pH of the Reaction Mixture: The pH is critical for this reaction. The reaction is typically carried out under basic conditions. Ensure the pH is maintained within the optimal range for the specific chalcone substrate.
-
Temperature Control: Epoxidation reactions can be exothermic. Maintain careful temperature control, as excessive heat can lead to the decomposition of both the epoxide and the oxidizing agent. Running the reaction at a lower temperature for a longer duration might improve the yield.
-
Purity of the Chalcone: Impurities from the previous step can interfere with the epoxidation. Ensure your chalcone is sufficiently pure before proceeding.
3. Low Yield in the Cu(I)-Mediated Cyclization to Form the Isoflavone Core
Question: The final cyclization of the β-ketoaldehyde to form the this compound isoflavone skeleton is giving a poor yield. What are the key parameters to control for this Cu(I)-mediated reaction?
Answer: This intramolecular cyclization is a pivotal step, and its efficiency can be sensitive to several factors:
-
Catalyst Activity: The activity of the Copper(I) catalyst is paramount. Use a freshly prepared or properly stored Cu(I) source (e.g., CuI, CuBr). Oxidation of Cu(I) to Cu(II) will render the catalyst inactive for this transformation.
-
Solvent and Ligands: The choice of solvent and the presence of coordinating ligands can influence the catalyst's efficacy. Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation. The use of specific ligands can sometimes enhance the reaction rate and yield.
-
Exclusion of Air and Moisture: This reaction is sensitive to air and moisture. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Purity of the β-ketoaldehyde: The β-ketoaldehyde precursor should be of high purity, as impurities can chelate with the copper catalyst and inhibit the reaction.
-
Reaction Temperature: Optimize the reaction temperature. While some cyclizations proceed at room temperature, others may require gentle heating to achieve a reasonable reaction rate. Monitor the reaction by TLC to avoid decomposition at elevated temperatures.
4. Difficulty in Purifying the Final Product
Question: I am struggling to purify the final this compound product. Column chromatography is not giving a clean separation. What can I do?
Answer: The purification of isoflavones can be challenging due to their polarity and potential for strong interactions with silica (B1680970) gel. Here are some strategies to improve purification:
-
Optimize Column Chromatography Conditions:
-
Solvent System: Systematically screen for the optimal eluent system using TLC. A gradient elution from a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) to a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often effective. Adding a small amount of a modifier like acetic acid or triethylamine (B128534) can sometimes improve peak shape for acidic or basic compounds, respectively.
-
Stationary Phase: If standard silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).
-
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. Carefully select a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Preparative HPLC: For highly challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution and yield a highly pure product.
Data Presentation
The following tables summarize quantitative data related to the synthesis of this compound and relevant precursor reactions.
Table 1: Reported Yields for the Six-Step Synthesis of this compound
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Bromination | 2-hydroxy-4,6-dimethoxyacetophenone, NBS, DMF, rt, 8 h | 95 |
| 2 | Grignard Reaction | 2-bromo-1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one, MeMgI, ether, rt, 0.5 h | 85 |
| 3 | Oxidation | 1-(2-hydroxy-4,6-dimethoxyphenyl)propan-2-ol, PCC, CHCl3, rt, 18 h | 80 |
| 4 | Epoxidation | 1-(2-hydroxy-4,6-dimethoxyphenyl)propan-1-one, H2O2, NaOH, MeOH, 0 °C to rt, 4 h | 90 |
| 5 | Rearrangement | 3-methyl-3-(2-hydroxy-4,6-dimethoxyphenyl)oxiran-2-yl)(phenyl)methanone, BF3·OEt2, CH2Cl2, 0 °C, 1 h | 88 |
| 6 | Cyclization | 2-(2-hydroxy-4,6-dimethoxyphenyl)-2-oxo-N-phenylacetaldehyde, CuI, DMF, 100 °C, 2 h | 75 |
Data synthesized from a reported six-step protocol.
Table 2: Comparison of Catalysts for Chalcone Synthesis (Model Reaction)
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaOH | Ethanol | 25 | 6 | 85-92[3] |
| KOH | Ethanol | 40 | 4 | ~90 |
| LDH/rGO | Acetonitrile | 40 | 4 | ~80[1] |
| LDH/rGO | Toluene | 40 | 4 | ~75[1] |
| LDH/rGO | Methanol | 40 | 4 | ~60[1] |
| No Catalyst | Toluene | 40 | 24 | <5[1] |
This table presents a comparison of different catalysts for a model chalcone synthesis and is intended to provide general guidance. Optimal conditions may vary for the specific substrates used in this compound synthesis.
Experimental Protocols
Detailed Methodology for the Six-Step Synthesis of this compound
This protocol is based on a reported efficient synthesis of this compound.[4]
Step 1: Synthesis of 2-bromo-1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one
-
To a solution of 2-hydroxy-4,6-dimethoxyacetophenone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired bromo-acetophenone.
Step 2: Synthesis of 1-(2-hydroxy-4,6-dimethoxyphenyl)propan-2-ol
-
To a solution of 2-bromo-1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one (1.0 eq) in anhydrous diethyl ether, add methylmagnesium iodide (MeMgI) (3.0 eq, 3.0 M solution in diethyl ether) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.
Step 3: Synthesis of 1-(2-hydroxy-4,6-dimethoxyphenyl)propan-1-one
-
To a solution of 1-(2-hydroxy-4,6-dimethoxyphenyl)propan-2-ol (1.0 eq) in anhydrous chloroform, add pyridinium (B92312) chlorochromate (PCC) (1.5 eq).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Filter the reaction mixture through a pad of Celite, washing with chloroform.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (eluent: hexane/ethyl acetate) to yield the desired ketone.
Step 4: Synthesis of 3-methyl-3-(2-hydroxy-4,6-dimethoxyphenyl)oxiran-2-yl)(phenyl)methanone
-
To a solution of 1-(2-hydroxy-4,6-dimethoxyphenyl)propan-1-one (1.0 eq) in methanol, add 30% aqueous hydrogen peroxide (3.0 eq) and 2M aqueous sodium hydroxide (2.0 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude epoxide.
Step 5: Synthesis of 2-(2-hydroxy-4,6-dimethoxyphenyl)-2-oxo-N-phenylacetaldehyde
-
To a solution of the crude epoxide from the previous step (1.0 eq) in anhydrous dichloromethane, add boron trifluoride diethyl etherate (BF3·OEt2) (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude β-ketoaldehyde is used in the next step without further purification.
Step 6: Synthesis of this compound
-
To a solution of the crude β-ketoaldehyde (1.0 eq) in anhydrous DMF, add copper(I) iodide (CuI) (0.2 eq).
-
Heat the reaction mixture at 100 °C for 2 hours under an inert atmosphere.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Visualizations
This compound Synthesis Pathway
References
Troubleshooting Glaziovianin A instability in aqueous solutions.
Welcome to the technical support center for Glaziovianin A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the handling and stability of this compound in aqueous solutions. The following guides and frequently asked questions (FAQs) are intended to provide practical advice for your experiments.
Disclaimer: Specific stability data for this compound is limited in published literature. The information provided here is largely based on the known stability of other isoflavones, which share a similar chemical backbone. It is strongly recommended that researchers perform their own stability studies for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?
A1: Loss of biological activity is a strong indicator of chemical degradation. This compound, as an isoflavone (B191592), is susceptible to degradation in aqueous solutions. The primary factors contributing to this instability are pH, temperature, and exposure to light.
Q2: I've observed a change in the color of my this compound solution. Is it still usable?
A2: A visible color change in your solution is a potential sign of degradation. This can be due to oxidation or other chemical transformations. It is highly recommended to prepare fresh solutions and discard any that show visual signs of degradation to ensure the reliability of your experimental results.
Q3: What is the best way to prepare and store a stock solution of this compound?
A3: Due to its limited solubility and stability in aqueous solutions, it is best to prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution into your aqueous buffer immediately before use.
Q4: What impact does pH have on the stability of this compound?
A4: While specific data for this compound is not available, studies on other isoflavones indicate that their stability is pH-dependent. Generally, isoflavones show greater stability in acidic to neutral conditions. Alkaline conditions can promote hydrolysis and other degradation pathways. For instance, some isoflavones exhibit significant degradation at pH 9.[1] It is crucial to determine the optimal pH for your specific experimental setup.
Q5: How does temperature affect the stability of this compound in solution?
A5: Elevated temperatures accelerate the degradation of isoflavones. Studies on related compounds have shown that degradation follows first-order kinetics and increases with temperature.[1][2] Whenever possible, experiments should be conducted at controlled, lower temperatures, and solutions should be stored at 4°C for short-term use.
Q6: Is this compound sensitive to light?
A6: Yes, isoflavones are known to be photolabile.[1][2] Exposure to light, especially UV radiation, can lead to photodegradation. It is recommended to work with this compound solutions in a light-protected environment and store them in amber vials or containers wrapped in aluminum foil. Studies on other isoflavones have shown half-lives of a few hours under simulated solar light.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of this compound in stock or working solutions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock immediately before each experiment.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.
-
Control Environmental Factors: Protect solutions from light and maintain a consistent, cool temperature during experiments.
-
pH Verification: Ensure the pH of your buffer is within a stable range for isoflavones (ideally slightly acidic to neutral) and remains consistent across experiments.
-
Issue 2: Precipitation of this compound in aqueous buffer.
-
Possible Cause: Poor aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Co-solvent Usage: When diluting your DMSO stock solution, ensure the final concentration of DMSO is as high as your experimental system tolerates (typically <1%) to aid solubility. Add the stock solution to the buffer with vigorous vortexing.
-
Solubility Enhancers: Consider the use of solubility enhancers such as cyclodextrins, which have been shown to improve the solubility of other isoflavones.
-
pH Adjustment: The solubility of isoflavones can be pH-dependent. Experiment with slight adjustments to the buffer pH to see if solubility improves.
-
Quantitative Data Summary
| Isoflavone | Condition | Parameter | Value | Reference |
| Daidzein | pH 7, Simulated Sunlight | Half-life | 10 hours | [1][2] |
| Formononetin | pH 7, Simulated Sunlight | Half-life | 4.6 hours | [1][2] |
| Genistein | 70-90°C, pH 9 | Degradation Kinetics | Apparent first-order | [1] |
| Daidzein | 70-90°C, pH 9 | Degradation Kinetics | Apparent first-order | [1] |
| Various Isoflavones | 150°C, pH 3.1 | Stability | Prominent degradation | [2] |
| Various Isoflavones | 150°C, pH 5.6 & 7.0 | Stability | Virtually no decay | [2] |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into single-use, light-protected (amber) vials and store at -20°C or -80°C.
Protocol 2: Recommended Stability Testing of this compound in Aqueous Solution (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound in your specific experimental buffer.
-
Preparation of Test Solutions:
-
Prepare a fresh solution of this compound in your chosen aqueous buffer at the desired final concentration from a DMSO stock. Ensure the final DMSO concentration is consistent across all samples.
-
-
Stress Conditions:
-
Acid Hydrolysis: Adjust the pH of the solution to ~1-2 with HCl. Incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Adjust the pH of the solution to ~12-13 with NaOH. Incubate at a controlled temperature (e.g., 60°C).
-
Oxidation: Add a small volume of a dilute hydrogen peroxide solution (e.g., 3%) to the this compound solution. Incubate at room temperature.
-
Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp or direct sunlight) at a controlled temperature. A control sample should be kept in the dark at the same temperature.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing should be adjusted based on the observed rate of degradation.
-
-
Sample Analysis:
-
Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Quantify the remaining percentage of this compound at each time point relative to the t=0 sample.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Troubleshooting Logic for Inconsistent this compound Results.
Caption: General Degradation Pathways for Isoflavones.
References
Optimizing Glaziovianin A concentration for cytotoxicity assays.
Welcome to the technical support resource for optimizing the use of Glaziovianin A in cytotoxicity assays. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an isoflavone (B191592) isolated from Ateleia glazioviana.[1][2] Its primary mechanism involves the inhibition of microtubule dynamics. This disruption leads to two main cytotoxic effects:
-
Mitotic Arrest: It interferes with the formation of the mitotic spindle, causing cells to arrest in the M-phase of the cell cycle with abnormal chromosome alignment.[1][2][3]
-
Inhibition of Endosome Maturation: By suppressing microtubule dynamics, this compound inhibits the transport of endosomes. This prolongs the activation of receptor kinases, such as the Epidermal Growth Factor Receptor (EGFR), which can enhance apoptosis in certain cancer cells.[1][4]
Q2: How should I dissolve and store this compound?
A2: For cell-based assays, it is recommended to first dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[5] This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Q3: What is a typical concentration range for this compound in a cytotoxicity assay?
A3: The optimal concentration of this compound is highly dependent on the cell line being tested. Some cell lines, like the A375 melanoma line, have shown high sensitivity.[6] It is recommended to perform a dose-response experiment starting with a broad range of concentrations (e.g., from low nanomolar to high micromolar) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Notably, this compound was reported to be non-cytotoxic to human peripheral blood mononuclear cells at concentrations up to 10 μM.[6]
Q4: How does the cytotoxicity of this compound compare to its derivatives?
A4: Structure-activity relationship studies have shown that modifications can alter the compound's potency. For instance, an O7-allyl derivative of this compound was found to be more cytotoxic and a more potent M-phase inhibitor against HeLa S3 cells than the parent compound.[3]
Troubleshooting Guide
Q5: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
A5: Inconsistent IC50 values are a common issue in cytotoxicity assays and can be attributed to several factors:[7]
-
Compound Solubility: Poor solubility or precipitation of this compound at higher concentrations in your culture medium can lead to variable results.[5] Ensure the compound is fully dissolved in the final dilution.
-
Experimental Conditions: Minor variations in cell seeding density, incubation time, temperature, and CO2 levels can significantly impact results.[7]
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent passage number, as cellular characteristics can change over time in culture.
-
Assay Method: Different cytotoxicity assays (e.g., MTT, XTT, Resazurin, LDH release) measure different cellular endpoints (metabolic activity vs. membrane integrity). The choice of assay can influence the resulting IC50 value.[8]
Q6: I am not observing the expected level of cytotoxicity. What should I check?
A6: If this compound is less effective than anticipated, consider the following:
-
Compound Integrity: Verify the purity and stability of your this compound stock. Improper storage may lead to degradation.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to this compound.[8][9] The A375 melanoma cell line, for example, is known to be highly sensitive.[6] You may be working with a more resistant cell line.
-
Treatment Duration: The cytotoxic effects of compounds that induce apoptosis or cell cycle arrest may take longer to manifest. Consider increasing the incubation time (e.g., 48 or 72 hours) to allow for the full effect to be observed.
Data Presentation
IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| HL-60 | Leukemia | Cytotoxicity-guided fractionation was performed, but a specific IC50 is not stated in the abstract. | [2][10] |
| HeLa S3 | Cervical Cancer | A derivative was shown to be more potent, implying activity of the parent compound. | [3] |
| A375 | Melanoma | Reported as the most sensitive among a panel of seven human cancer cell lines. | [6] |
| JFCR39 Panel | Various | Displayed differential cytotoxicities across the 39-cell line panel. | [2] |
Note: This table is illustrative. IC50 values can vary significantly based on experimental conditions.[7]
Experimental Protocols
Protocol: Resazurin-Based Cytotoxicity Assay
This protocol provides a standardized method for assessing cell viability, which is a reliable indicator of cytotoxicity.[11]
Materials:
-
This compound stock solution (in DMSO)
-
96-well clear-bottom, black-walled plates (for fluorescence)
-
Appropriate cell culture medium and supplements
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Dilute the cell suspension to the desired density (optimized for your cell line, e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of the 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your DMSO stock. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add 10 µL of the Resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound cytotoxicity.
Caption: Experimental workflow for a cytotoxicity assay.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new isoflavone, from the leaves of Ateleia glazioviana and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of this compound against cell cycle progression and spindle formation of HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound prevents endosome maturation via inhibiting microtubule dynamics. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis of this compound Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
How to overcome poor solubility of Glaziovianin A in cell culture media.
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of Glaziovianin A in cell culture media. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is advisable to first prepare a concentrated stock solution in DMSO. One study suggests preparing a 10 mM stock solution in DMSO, which is then further diluted.[1]
Q2: I observed precipitation when I added my this compound-DMSO stock solution to my aqueous cell culture medium. What should I do?
A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your cell culture medium may be too high. Try using a lower final concentration.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, as high concentrations can be toxic to cells. Typically, a final DMSO concentration of less than 0.5% is recommended for most cell culture experiments.
-
Use a pre-warmed aqueous solution: Adding the DMSO stock to a pre-warmed (e.g., 37°C) cell culture medium can sometimes help maintain solubility.
-
Increase mixing: Ensure rapid and thorough mixing when adding the DMSO stock to the aqueous medium.
-
Consider sonication: Briefly sonicating the final solution may help to redissolve any precipitate that has formed.
-
Employ a serial dilution strategy: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium.
Q3: What is the maximum solubility of this compound in DMSO?
Q4: Can I dissolve this compound directly in water or ethanol (B145695)?
A4: Direct dissolution of this compound in water is not recommended due to its hydrophobic nature. While it may have some solubility in ethanol, a common strategy to enhance solubility involves a co-solvent approach. One study prepared a 10 mM stock solution in DMSO and then performed a 10-fold dilution with 96% ethanol.[1]
Q5: How should I store my this compound stock solution in DMSO?
A5: For long-term stability, this compound stock solutions in DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption by the DMSO.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound powder will not dissolve in DMSO. | - Insufficient solvent volume.- Low-quality or wet DMSO.- Compound has degraded. | - Ensure you are using the correct volume of DMSO to achieve a concentration within a reasonable range (e.g., start with 10 mM).- Use fresh, anhydrous (dry) DMSO. DMSO is hygroscopic and absorbed water can reduce its solvating power for hydrophobic compounds.- To aid dissolution, you can warm the solution to 37°C and sonicate for a short period. |
| Precipitate forms immediately upon dilution into aqueous media. | - Final concentration exceeds aqueous solubility.- Insufficient mixing.- Temperature shock. | - Lower the final concentration of this compound.- Add the DMSO stock dropwise to the aqueous media while vortexing or stirring vigorously.- Pre-warm the aqueous media to 37°C before adding the DMSO stock. |
| Cells in the control (DMSO only) group are showing signs of toxicity. | - DMSO concentration is too high.- Cell line is particularly sensitive to DMSO. | - Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line (typically ≤ 0.5%).- Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control. |
| Inconsistent experimental results. | - Incomplete dissolution of this compound.- Precipitation of the compound over time in the incubator. | - Visually inspect your final solution for any precipitate before adding it to the cells.- Consider preparing fresh dilutions for each experiment.- Evaluate the stability of your final working solution over the time course of your experiment. |
Advanced Solubilization Strategies
For particularly challenging solubility issues, consider these advanced strategies:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) have been shown to significantly increase the solubility of other isoflavones.[2][3][4][5][6]
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to aid in the solubilization of hydrophobic compounds in cell culture media. However, it is crucial to determine the cytotoxicity of any surfactant on your specific cell line before use.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: ~325.3 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock, you would need 0.00325 g (3.25 mg) of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If the compound is difficult to dissolve, warm the solution to 37°C for a few minutes and/or sonicate for 5-10 minutes.
-
Store the 10 mM stock solution at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution using a Co-Solvent Method
This protocol is adapted from a published method for preparing this compound solutions.[1]
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
96% Ethanol
-
Sterile cell culture medium
Procedure:
-
Thaw the 10 mM this compound stock solution.
-
Perform a 10-fold dilution of the DMSO stock with 96% ethanol to create a 1 mM intermediate stock. For example, add 10 µL of the 10 mM DMSO stock to 90 µL of 96% ethanol. This step is reported to enhance solubility.[1]
-
Further dilute this 1 mM intermediate stock into pre-warmed (37°C) cell culture medium to achieve your desired final concentration. For example, to make a 1 µM working solution, add 1 µL of the 1 mM intermediate stock to 999 µL of cell culture medium.
-
Mix thoroughly by gentle inversion or pipetting.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Multiple complexation of cyclodextrin with soy isoflavones present in an enriched fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Bioavailability Soy Isoflavones by Complexation with β-Cyclodextrin in Rats [jstage.jst.go.jp]
- 5. Cyclodextrin-Assisted Extraction Method as a Green Alternative to Increase the Isoflavone Yield from Trifolium pratensis L. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formononetin/methyl-β-cyclodextrin inclusion complex incorporated into electrospun polyvinyl-alcohol nanofibers: Enhanced water solubility and oral fast-dissolving property - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Glaziovianin A during storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Glaziovianin A to prevent its degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in older stock solutions. | Degradation due to improper storage conditions (e.g., exposure to light, elevated temperature, or inappropriate pH). | 1. Verify Storage Conditions: Ensure this compound is stored at or below -20°C in a tightly sealed container, protected from light. 2. Use Fresh Solutions: Prepare fresh stock solutions for critical experiments. 3. Perform Quality Control: If possible, verify the integrity of your stock solution using an analytical method like HPLC. |
| Visible color change or precipitation in the stock solution. | Chemical degradation or precipitation due to solvent evaporation or saturation at low temperatures. | 1. Check Solubility: Confirm the solvent is appropriate for the desired concentration. This compound may have limited solubility in certain aqueous buffers. 2. Gentle Warming: If precipitation is suspected due to cold, gently warm the solution to room temperature and vortex to redissolve. 3. Discard if Necessary: If a color change is observed, this may indicate significant degradation. It is advisable to discard the solution and prepare a fresh one. |
| Inconsistent experimental results using the same batch of this compound. | Inconsistent thawing and handling procedures leading to partial degradation. | 1. Aliquot Stock Solutions: Upon receiving or preparing a stock solution, divide it into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. 2. Standardize Thawing: Thaw aliquots at room temperature and use them immediately. Avoid leaving them on the benchtop for extended periods. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | 1. Review Storage History: Correlate the appearance of new peaks with the age and storage history of the sample. 2. Conduct Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study under controlled stress conditions (see Experimental Protocols section). This can help in characterizing the unknown peaks. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed, light-resistant container at -20°C or lower for long-term stability. For short-term storage, 4°C is acceptable, provided the compound is protected from moisture and light.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO or ethanol. After preparation, the stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. Always use high-purity, anhydrous solvents.
Q3: Is this compound sensitive to light?
A3: Yes, like many isoflavonoids, this compound is potentially susceptible to photodegradation.[1] It is crucial to protect both solid samples and solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What is the stability of this compound in aqueous solutions?
A4: The stability of isoflavones in aqueous solutions is pH-dependent. Generally, they are more stable in neutral to slightly acidic conditions and are prone to degradation in alkaline solutions.[2][3] For experiments in aqueous buffers, it is advisable to prepare fresh dilutions from your organic stock solution immediately before use.
Q5: Can I store this compound solutions at room temperature?
A5: Storing this compound solutions at room temperature for extended periods is not recommended due to the increased risk of degradation. If a solution must be kept at room temperature for experimental reasons, it should be for the shortest duration possible and protected from light.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a general procedure to assess the stability of this compound under specific storage conditions.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO, Ethanol)
- Aqueous buffer of desired pH
- HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
- Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
- Light-resistant containers (e.g., amber vials)
2. Procedure:
- Prepare a stock solution of this compound at a known concentration in the chosen solvent.
- Dilute the stock solution to the desired final concentration in the solvent or buffer to be tested.
- Divide the solution into multiple aliquots in light-resistant containers.
- Establish different storage conditions to be tested (e.g., 4°C, room temperature, 37°C; with and without light exposure).
- Analyze an initial aliquot (Time 0) using a validated HPLC/UPLC method to determine the initial concentration and purity of this compound.
- Store the remaining aliquots under the defined conditions.
- At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot from each storage condition.
- Analyze the samples by HPLC/UPLC and quantify the remaining percentage of this compound and the formation of any degradation products.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
- Plot the percentage of this compound remaining versus time for each storage condition.
- Summarize the data in a table for easy comparison.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation pathways and products.
1. Materials:
- This compound solution
- Hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
- HPLC or UPLC-MS system
2. Procedure:
- Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
- Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
- Oxidation: Mix the this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.
- Thermal Degradation: Incubate a this compound solution at an elevated temperature (e.g., 60°C) in the dark.
- Photodegradation: Expose a this compound solution to a light source (e.g., UV lamp or direct sunlight) at a controlled temperature.
- Control: Keep an aliquot of the original solution under optimal storage conditions (-20°C, dark).
- Analyze all samples and the control by HPLC or UPLC-MS to compare the chromatograms and identify degradation products.
Data Presentation
Table 1: Hypothetical Stability of this compound in DMSO (10 mM Stock) at Different Temperatures
| Storage Time | % Remaining at -20°C (Dark) | % Remaining at 4°C (Dark) | % Remaining at 25°C (Dark) | % Remaining at 25°C (Light) |
| 0 days | 100% | 100% | 100% | 100% |
| 7 days | 99.8% | 98.5% | 92.3% | 85.1% |
| 30 days | 99.5% | 95.2% | 75.6% | 60.4% |
| 90 days | 98.9% | 88.7% | 50.1% | 35.2% |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
Common sources of error in Glaziovianin A experiments.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the experimental use of Glaziovianin A. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and curated data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an isoflavone (B191592) that functions as a microtubule dynamics inhibitor. It disrupts the cell cycle in the M-phase, leading to abnormal spindle structures.[1] Specifically, it extends the time lag of tubulin polymerization without altering the total amount of polymerized tubulin.[1] This inhibition of microtubule dynamics also interferes with endosome transport and maturation.[1]
Q2: How does this compound affect EGFR signaling?
A2: this compound inhibits the transport of endosomes that contain the Epidermal Growth Factor Receptor (EGFR) after it has been stimulated by EGF.[1] This inhibition of endosomal trafficking leads to prolonged activation of EGFR, which can enhance EGF-dependent apoptosis in certain cell lines, such as A431 cells.[1]
Q3: What are the expected effects of this compound on the cell cycle?
A3: this compound is known to cause cell cycle arrest in the M-phase.[1] This is a direct consequence of its inhibitory effect on microtubule dynamics, which are essential for the formation of the mitotic spindle.
Q4: Are there any known derivatives of this compound with different activities?
A4: Yes, various derivatives of this compound have been synthesized and studied. For instance, the O7-allyl derivative has been shown to be more cytotoxic against HeLa S3 cells and a more potent M-phase inhibitor compared to the parent compound.[2] Conversely, the O6-benzyl derivative of this compound is a more potent inhibitor of α,β-tubulin polymerization.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
In Vitro Tubulin Polymerization Assay
| Problem | Possible Cause | Solution |
| No or low tubulin polymerization in control | Inactive tubulin | Use fresh, high-purity tubulin. Avoid multiple freeze-thaw cycles. |
| Incorrect buffer composition or pH | Verify the composition and pH of the polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol). | |
| Suboptimal temperature | Ensure the spectrophotometer is pre-warmed to and maintained at 37°C. Keep tubulin and other reagents on ice before starting the reaction. | |
| High background signal | This compound precipitation | Visually inspect for precipitate. Centrifuge the stock solution before use. Test the compound in buffer alone to check for light scattering. |
| Air bubbles in wells | Be careful during pipetting to avoid introducing air bubbles. | |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for viscous solutions like glycerol-containing buffers. |
| Temperature fluctuations | Ensure all wells of the plate are at a uniform temperature before starting the measurement. |
Cell-Based Assays (Cytotoxicity, Cell Cycle)
| Problem | Possible Cause | Solution |
| Low cytotoxicity or higher than expected IC50 value | Poor solubility of this compound | Ensure complete dissolution in a suitable solvent (e.g., DMSO) before diluting in culture medium. The final DMSO concentration should be kept low (typically <0.5%) and consistent across all treatments. |
| Cell line resistance | Use a sensitive cell line if possible (e.g., A375 melanoma cells have shown sensitivity). | |
| Incorrect cell seeding density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. | |
| High variability in cytotoxicity results | Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Inconsistent incubation times | Standardize all incubation times for cell seeding, drug treatment, and assay reagent addition. | |
| Cell health and passage number | Use healthy cells within a consistent and low passage number range. | |
| Unexpected cell cycle profile | Incorrect fixation and staining | Use cold ethanol (B145695) for fixation and ensure complete permeabilization for DNA dyes like propidium (B1200493) iodide. Include RNase treatment to avoid staining of RNA. |
| Cell clumps/doublets | Ensure a single-cell suspension before fixation and use doublet discrimination during flow cytometry analysis. |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
Objective: To measure the effect of this compound on the in vitro polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
General Purpose Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare the tubulin polymerization reaction mix on ice. For a 100 µL final volume, combine:
-
Tubulin (final concentration of 3 mg/mL)
-
G-PEM buffer
-
GTP (final concentration of 1 mM)
-
Glycerol (final concentration of 10%)
-
-
Add the desired concentration of this compound or vehicle control (DMSO) to the reaction mix.
-
Transfer the reaction mix to a pre-warmed (37°C) 96-well plate.
-
Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for at least 60 minutes in a temperature-controlled spectrophotometer at 37°C.
-
Plot the absorbance values against time to generate polymerization curves.
MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, A375)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Multi-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of this compound concentration.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).
-
Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes or at 4°C overnight.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data
The following tables summarize the reported cytotoxic and tubulin polymerization inhibitory activities of this compound and its derivatives.
Table 1: IC50 Values of this compound and Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| This compound | HeLa S3 | ~10 | Cytotoxicity | [2] |
| O7-allyl-Glaziovianin A | HeLa S3 | ~1 | Cytotoxicity | [2] |
| O6-benzyl-Glaziovianin A | A549 | 0.021 | Cytotoxicity | [3] |
| O6-benzyl-Glaziovianin A | HeLa | 0.028 | Cytotoxicity | [3] |
Table 2: Tubulin Polymerization Inhibitory Activity
| Compound | IC50 (µM) | Reference |
| This compound | >10 | [3] |
| O6-benzyl-Glaziovianin A | 2.1 | [3] |
| Colchicine | ~2.5 | [3] |
Visualizations
Experimental Workflow for Investigating this compound
Caption: A general experimental workflow for characterizing the anticancer effects of this compound.
This compound-Mediated Disruption of EGFR Signaling
Caption: this compound inhibits microtubule-dependent endosome transport, prolonging EGFR signaling.
Apoptosis Signaling Pathway Induced by Microtubule Inhibitors
Caption: Apoptosis induction pathway following microtubule disruption by an inhibitor like this compound.
References
- 1. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of this compound against cell cycle progression and spindle formation of HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of O6-benzyl this compound, a potent cytotoxic substance and a potent inhibitor of α,β-tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in Glaziovianin A cell cycle analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glaziovianin A, focusing on the interpretation of unexpected results in cell cycle analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on the cell cycle?
A1: this compound is an isoflavone (B191592) that primarily functions as a microtubule dynamics inhibitor.[1][2] It inhibits cell cycle progression in the M-phase by causing an abnormal spindle structure.[2][3] This leads to mitotic arrest.[2]
Q2: What are the known downstream effects of this compound treatment?
A2: Beyond M-phase arrest, this compound has been shown to have a dual cytotoxic mechanism. It inhibits the transport of endosomes containing EGF-stimulated EGFR, which prolongs EGFR activation.[2][4] This sustained EGFR signaling can enhance EGF-dependent apoptosis in certain cell lines.[2]
Q3: What is the expected outcome of a cell cycle analysis experiment after treating cells with this compound?
A3: The expected outcome is a significant increase in the percentage of cells in the G2/M phase of the cell cycle, indicative of mitotic arrest.[2][3] A corresponding decrease in the percentage of cells in the G0/G1 and S phases should be observed.
Q4: Are there known derivatives of this compound with different potencies?
A4: Yes, various derivatives of this compound have been synthesized and studied. For example, the O7-allyl derivative of this compound has been reported to be more cytotoxic and a more potent M-phase inhibitor than the parent compound in HeLa S3 cells.[3]
Troubleshooting Unexpected Results
Q5: My cell cycle analysis does not show a significant G2/M arrest after this compound treatment. What could be the reason?
A5: There are several potential reasons for not observing the expected G2/M arrest:
-
Suboptimal Drug Concentration: The concentration of this compound used may be too low to induce a significant cell cycle block. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Cell Line Resistance: Some cell lines may be inherently resistant to this compound. This could be due to various factors, including altered microtubule dynamics or upregulation of drug efflux pumps.
-
Incorrect Timing of Analysis: The time point at which you are analyzing the cells may be too early or too late. A time-course experiment (e.g., 12, 24, 48 hours) is recommended to identify the optimal duration of treatment for observing maximal G2/M arrest.
-
Experimental Error: Issues with the flow cytometry protocol, such as improper cell fixation, permeabilization, or DNA staining, can lead to inaccurate cell cycle profiles. Please refer to the detailed Experimental Protocol for Flow Cytometry Cell Cycle Analysis below.
Q6: I am observing a biphasic dose-response curve in my cell viability assay with this compound (i.e., the inhibitory effect decreases at higher concentrations). Why is this happening?
A6: While not specifically documented for this compound, biphasic or non-monotonic dose-responses are a known phenomenon for some microtubule inhibitors.[4] Potential explanations include:
-
Off-Target Effects: At very high concentrations, this compound might interact with other cellular targets that could counteract its primary cytotoxic effect.
-
Induction of Cellular Stress Responses: High concentrations of the drug could trigger pro-survival signaling pathways that mitigate the apoptotic effects of mitotic arrest.
-
Differential Effects on Microtubule Dynamics: Low concentrations of microtubule inhibitors are known to suppress microtubule dynamics, leading to mitotic arrest. In contrast, very high concentrations can lead to microtubule depolymerization, which might trigger different downstream signaling events.
To investigate this, it is recommended to:
-
Carefully repeat the dose-response experiment with a wider range of concentrations.
-
Analyze cell cycle distribution at both the optimal inhibitory concentration and at the higher concentrations where the effect lessens.
-
Perform Western blot analysis for markers of stress response pathways.
Q7: My apoptosis assay results are inconsistent with the observed G2/M arrest. For example, I see a strong G2/M block but minimal apoptosis. What does this indicate?
A7: A G2/M arrest does not always immediately lead to a high level of apoptosis. Several factors could explain this observation:
-
Delayed Apoptosis: The induction of apoptosis following mitotic arrest can be a delayed process. A time-course experiment for apoptosis (e.g., 24, 48, 72 hours) is necessary to capture the peak of apoptotic activity.
-
Mitotic Slippage: Cells arrested in mitosis for a prolonged period can sometimes exit mitosis without proper cell division, a phenomenon known as "mitotic slippage." These cells become polyploid and may eventually undergo apoptosis or senescence.
-
Cellular Context: The propensity to undergo apoptosis following mitotic arrest is cell-type dependent. Some cell lines are more prone to mitotic slippage than apoptosis.
Data Presentation
Table 1: IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HeLa S3 | 1.0 | [3] |
| O7-allyl derivative | HeLa S3 | 0.3 | [3] |
| This compound | A375 (Melanoma) | Most sensitive among 7 cell lines tested | [5] |
| This compound | A549 (Lung) | - | - |
| This compound | HCT116 (Colon) | - | - |
| This compound | MCF-7 (Breast) | - | - |
| This compound | U2OS (Osteosarcoma) | - | - |
Note: "-" indicates that specific IC50 values were not found in the provided search results. Researchers should determine these empirically.
Table 2: Representative Dose-Dependent Effect of a Microtubule Inhibitor on Cell Cycle Distribution in HeLa Cells
| Concentration (µM) | % G0/G1 | % S | % G2/M |
| 0 (Control) | 55.2 | 25.1 | 19.7 |
| 0.1 | 48.9 | 22.5 | 28.6 |
| 0.5 | 35.1 | 15.3 | 49.6 |
| 1.0 | 20.7 | 10.1 | 69.2 |
Note: This table provides representative data illustrating the expected trend of G2/M arrest with increasing concentrations of a microtubule inhibitor. Actual percentages will vary depending on the specific compound, cell line, and experimental conditions.
Experimental Protocols
Protocol 1: Flow Cytometry for Cell Cycle Analysis
This protocol outlines the steps for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (FL2-A or a similar channel). Gate on the single-cell population to exclude doublets and aggregates.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to de-convolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 2: Western Blotting for Cell Cycle and EGFR Signaling Proteins
This protocol describes the detection of key proteins involved in this compound's mechanism of action.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 3: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on tubulin polymerization.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)
-
General Tubulin Buffer
-
This compound and control compounds (e.g., nocodazole (B1683961) as an inhibitor, paclitaxel (B517696) as a stabilizer)
-
96-well microplate
-
Fluorescence plate reader with temperature control
Methodology:
-
Compound Preparation: Prepare a series of dilutions of this compound and control compounds in General Tubulin Buffer.
-
Reaction Setup: On ice, prepare the tubulin reaction mix according to the kit manufacturer's instructions, containing tubulin, GTP, and the fluorescent reporter.
-
Assay Plate Preparation: Add the compound dilutions to the wells of a pre-warmed 96-well plate.
-
Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate polymerization.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compare the curves of this compound-treated samples to the vehicle control and positive/negative controls to determine its effect on tubulin polymerization.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. p21-Mediated Nuclear Retention of Cyclin B1-Cdk1 in Response to Genotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of this compound against cell cycle progression and spindle formation of HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin | PLOS One [journals.plos.org]
How to address high background noise in Glaziovianin A viability assays.
This guide provides troubleshooting strategies and detailed protocols to address the common issue of high background noise in Glaziovianin A (GVA) viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a naturally occurring isoflavone (B191592) isolated from the leaves of the Ateleia glazioviana plant.[1] Its primary mechanism of action is the inhibition of microtubule dynamics.[2][3] This disruption of the cellular cytoskeleton leads to two main cytotoxic effects:
-
Mitotic Arrest: GVA interferes with the formation of the mitotic spindle, causing cells to arrest in the M-phase of the cell cycle.[2][4]
-
Inhibition of Endosome Maturation: By inhibiting microtubule-dependent transport, GVA prevents the proper maturation of endosomes. This can lead to the prolonged activation of receptor kinases like EGFR, ultimately triggering apoptosis.[2][3]
Q2: What are the most common causes of high background noise in cell viability assays?
High background noise in colorimetric or fluorometric viability assays (like MTS, MTT, XTT, or resazurin-based assays) can obscure the true signal and reduce sensitivity.[5] Common causes include:
-
Chemical Interference: The test compound itself may chemically reduce the assay reagent, generating a false positive signal independent of cell metabolism.[6][7]
-
Microbial Contamination: Bacteria or yeast in the cell culture can metabolize the assay reagents, leading to a significant increase in background absorbance or fluorescence.[8]
-
Reagent Instability: Prolonged exposure of assay reagents to light or suboptimal storage conditions can cause spontaneous reduction.[6][9]
-
Culture Medium Components: Phenol (B47542) red, a common pH indicator in culture media, can interfere with absorbance readings.[8][10] High pH levels or components in serum can also contribute to background signal.[6][8]
-
Suboptimal Assay Conditions: Extended incubation times with the assay reagent (generally beyond 4 hours for tetrazolium-based assays) can increase the background signal.[6][11]
Q3: Could this compound directly interfere with viability assay reagents like MTS or MTT?
Yes, this is a possibility. Like many chemical compounds, this compound could have reducing properties that allow it to directly react with and convert tetrazolium salts (e.g., MTS, MTT) into their colored formazan (B1609692) product. This would occur in the absence of viable cells and is a critical variable to test for. A "compound interference control" (containing medium, GVA, and the assay reagent, but no cells) should always be included to quantify this effect.[6][7]
Q4: How can I confirm if microbial contamination is the source of high background?
Visually inspect your 96-well plates under a microscope before adding the assay reagent. Look for signs of contamination, such as cloudiness in the media, rapid changes in media color (e.g., turning yellow quickly), or the presence of small, motile organisms (bacteria) or budding yeast between your cells. If contamination is suspected, discard the plate and affected reagents, and thoroughly decontaminate the cell culture hood and incubator.
Q5: Should I use phenol red-free medium for my viability assays?
It is highly recommended to use a phenol red-free medium, at least during the final incubation step with the viability reagent.[8][9] Phenol red has a spectral overlap with the formazan products of many tetrazolium assays, which can interfere with absorbance readings and contribute to higher background.[10]
Troubleshooting High Background Noise
Follow this systematic guide to diagnose and resolve the source of high background in your this compound experiments.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting high background noise.
Experimental Protocols
Protocol 1: MTS Cell Viability Assay with this compound
This protocol is optimized to minimize background noise.
Materials:
-
Cells of interest in logarithmic growth phase.[8]
-
This compound (GVA) stock solution (e.g., in DMSO).
-
Complete culture medium (phenol red-free version recommended for assay step).[8][9]
-
96-well clear, flat-bottom tissue culture plates.
-
MTS reagent solution (e.g., CellTiter 96® AQueous One Solution).
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 490 nm.
Methodology:
-
Cell Seeding:
-
Trypsinize and count healthy, sub-confluent cells.
-
Prepare a cell suspension at the desired concentration (optimize this for your cell line, e.g., 5,000-10,000 cells/well).[12][13]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for all necessary controls (see Data Presentation section).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of GVA in complete, phenol red-free culture medium. Also prepare a vehicle control containing the highest concentration of DMSO used.
-
Carefully remove the seeding medium from the wells and replace it with 100 µL of the appropriate GVA dilution or control medium.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.[6]
-
Incubate the plate for 1 to 4 hours at 37°C, 5% CO₂. Protect the plate from light. The optimal time should be determined to maximize signal while minimizing background.[6]
-
Gently mix the plate for 5 seconds to ensure complete solubilization of the formazan product.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Protocol 2: Testing for Direct Compound Interference
This cell-free assay is crucial to determine if GVA reacts with your viability reagent.
Methodology:
-
Set up wells in a 96-well plate containing 100 µL of phenol red-free culture medium.
-
Add GVA to these wells at the same concentrations used in your main experiment. Include a "medium-only" control.
-
Add 20 µL of MTS reagent to each well.
-
Incubate and read the plate alongside your main experiment, using the same incubation time and parameters.
-
A significant increase in absorbance in the GVA-containing wells compared to the "medium-only" wells indicates direct interference.[6]
Data Presentation and Interpretation
Table 1: Example Control Layout and Expected Results
| Control Type | Cells | This compound (GVA) | MTS Reagent | Purpose | Expected Absorbance (490 nm) |
| Untreated Control | + | - | + | Represents 100% cell viability. | High (e.g., 1.0 - 1.5) |
| Vehicle Control | + | - (Vehicle only) | + | Accounts for any solvent effects on viability. | Similar to Untreated Control |
| Test Wells | + | + | + | Measures the effect of GVA on viability. | Variable (dose-dependent decrease) |
| No-Cell Control | - | - | + | Measures background from media and reagent. | Very Low (e.g., < 0.1)[6] |
| Compound Control | - | + | + | Crucial: Measures direct GVA-reagent interaction. | Should be similar to No-Cell Control |
Table 2: Summary of Causes and Solutions
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Reagent/Media Instability | High signal in "No-Cell Control" well. | Use fresh reagents; protect from light; use phenol red-free medium.[6][8][9] |
| Compound Interference | High signal in "Compound Control" well. | Subtract the average absorbance of the compound control from all test wells; consider an alternative assay (e.g., ATP-based).[6] |
| Microbial Contamination | Visual inspection reveals cloudy media or microbes. | Discard cultures and reagents; decontaminate equipment. |
| Suboptimal Incubation Time | High background across all wells, poor signal-to-noise. | Perform a time-course experiment (1-4 hours) to find the optimal incubation period.[6] |
| Incorrect Cell Density | Low signal or overly rapid media acidification. | Optimize cell seeding density for your specific cell line to ensure they are in a logarithmic growth phase during the assay.[12][13] |
This compound Signaling Pathway
The following diagram illustrates the key mechanisms of action for this compound that lead to cytotoxicity.
Caption: Mechanism of action for this compound, showing inhibition of microtubule-dependent processes.
References
- 1. This compound, a new isoflavone, from the leaves of Ateleia glazioviana and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prevents endosome maturation via inhibiting microtubule dynamics. | Semantic Scholar [semanticscholar.org]
- 4. Structure-activity relationship study of this compound against cell cycle progression and spindle formation of HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. siriusgenomics.com [siriusgenomics.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Protocols for Consistent Glaziovianin A Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining experimental protocols involving Glaziovianin A. The following guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation, ensuring more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an isoflavone (B191592) that functions as a microtubule dynamics inhibitor.[1][2] It binds to the colchicine-binding site on β-tubulin, which leads to the suppression of microtubule dynamics.[3] This disruption of the microtubule network results in mitotic arrest in the M-phase of the cell cycle, ultimately leading to cytotoxicity in cancer cells.[1][4]
Q2: How does this compound affect EGFR signaling?
A2: By inhibiting microtubule dynamics, this compound prevents the transport and maturation of endosomes.[1][2] This leads to the prolonged activation of the Epidermal Growth Factor Receptor (EGFR) by inhibiting its endosome-mediated degradation.[1][2] This sustained EGFR signaling can enhance EGF-dependent apoptosis in certain cell lines.[1][2]
Q3: What is the optimal solvent and storage condition for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. It is recommended to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, the final DMSO concentration in the culture medium should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.
Q4: In which cancer cell lines has this compound shown cytotoxic activity?
A4: this compound has demonstrated cytotoxic activity against a range of human cancer cell lines, including but not limited to leukemia, melanoma, and various carcinomas.[5][6] The half-maximal inhibitory concentration (IC50) values can vary depending on the cell line and experimental conditions.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of this compound and its derivatives in various human cancer cell lines, presented as IC50 values.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A375 | Melanoma | <10 | [6] |
| This compound | HL-60 | Leukemia | Not specified | [5] |
| O7-allyl derivative | HeLa S3 | Cervical Cancer | More potent than this compound | [4] |
| This compound | HTB-26 | Breast Cancer | 10-50 | [7] |
| This compound | PC-3 | Pancreatic Cancer | 10-50 | [7] |
| This compound | HepG2 | Hepatocellular Carcinoma | 10-50 | [7] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the key signaling pathway affected by this compound and a general experimental workflow for its characterization.
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Troubleshooting Guides
Tubulin Polymerization Assay
| Issue | Potential Cause | Recommended Solution |
| No or low polymerization signal in control | Degraded tubulin protein. | Ensure tubulin is stored at -70°C and avoid multiple freeze-thaw cycles. Do not refreeze leftover diluted tubulin.[5] |
| Incorrect spectrophotometer settings. | For absorbance assays, set the wavelength to 340 nm and use the kinetic mode to take readings over time.[5][8] | |
| Suboptimal temperature. | The plate reader must be pre-warmed to and maintained at 37°C, as tubulin polymerization is highly temperature-dependent.[5][8] | |
| High background signal | Precipitation of this compound. | Visually inspect for precipitate. Test the compound in the buffer alone. Ensure the final DMSO concentration is low (e.g., ≤2%).[5] |
| Inconsistent results between replicates | Inaccurate pipetting or air bubbles. | Use a calibrated multichannel pipette and be careful to avoid introducing air bubbles into the wells. |
| Edge effects in the microplate. | Avoid using the outermost wells of the plate or fill them with sterile buffer to minimize evaporation.[4] | |
| Expected effect of this compound not observed (extended lag time) | Incorrect compound concentration. | Perform a dose-response experiment to determine the optimal concentration range for observing the inhibitory effect. |
| Poor compound solubility. | Ensure this compound is fully dissolved in the stock solution before diluting in the assay buffer. |
Immunofluorescence Staining of Microtubules
| Issue | Potential Cause | Recommended Solution |
| Weak or no microtubule staining | Insufficient cell permeabilization. | If using formaldehyde (B43269) fixation, include a permeabilization step with a detergent like Triton X-100.[9] |
| Primary and secondary antibodies are incompatible. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[9] | |
| Low abundance of the target protein. | Consider using a signal amplification method or a brighter fluorophore.[10] | |
| High background staining | Antibody concentration is too high. | Titrate the primary and secondary antibodies to determine the optimal dilution that provides a good signal-to-noise ratio.[11] |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody).[11] | |
| Autofluorescence of the cells or tissue. | Image an unstained control sample to assess autofluorescence. If present, consider using a different fixative or a quenching step.[9] | |
| Non-specific staining | Cross-reactivity of the secondary antibody. | Run a control with only the secondary antibody to check for non-specific binding.[11] |
Cell Cycle Analysis by Flow Cytometry
| Issue | Potential Cause | Recommended Solution |
| Poor resolution of cell cycle phases (high CV) | High flow rate. | Run samples at the lowest possible flow rate on the cytometer to improve resolution.[1][12] |
| Cell clumps or aggregates. | Filter the cell suspension through a nylon mesh before analysis to remove aggregates.[1] | |
| G2/M peak is absent or very small | Cells are not actively proliferating. | Ensure cells are harvested during the exponential growth phase.[13] |
| Contact inhibition due to high cell density. | Plate cells at a lower density to ensure they are still proliferating at the time of harvesting.[13] | |
| Unexpected single peak in the histogram | Insufficient staining with DNA dye (e.g., Propidium Iodide). | Ensure proper cell permeabilization and adequate incubation time with the DNA staining solution.[6] |
| RNase treatment was omitted. | Propidium Iodide also binds to RNA, so treatment with RNase is crucial for accurate DNA content analysis.[14] |
EGFR Signaling Analysis by Western Blot
| Issue | Potential Cause | Recommended Solution |
| Weak or no EGFR signal | Low protein expression in the chosen cell line. | Confirm EGFR expression in your cell line. You may need to load more protein or use a positive control cell line (e.g., A431).[15] |
| Inefficient protein transfer. | For large proteins like EGFR (~170 kDa), optimize transfer conditions (e.g., use a lower percentage gel, add SDS to the transfer buffer, use a PVDF membrane).[15] | |
| High background on the blot | Insufficient blocking or washing. | Increase blocking time and the number and duration of wash steps.[16] |
| Non-fat milk used as a blocking agent for phospho-antibodies. | Use bovine serum albumin (BSA) instead of milk for blocking when detecting phosphorylated proteins, as milk contains phosphoproteins that can cause background.[16] | |
| Inconsistent phosphorylation signal | Suboptimal ligand stimulation. | Perform a time-course experiment to determine the optimal duration of EGF stimulation for maximal EGFR phosphorylation.[4] |
| Sample degradation. | Always include protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.[4] |
Detailed Experimental Protocols
In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring the change in absorbance at 340 nm.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (10 mM in GTB)
-
This compound stock solution (in DMSO)
-
96-well, half-area, clear bottom plate
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation:
-
Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 3-5 mg/mL. Keep on ice.
-
Prepare serial dilutions of this compound in GTB. Include a vehicle control (DMSO).
-
-
Assay Setup (on ice):
-
In each well of a pre-chilled 96-well plate, add the desired volume of GTB, this compound dilution (or vehicle), and tubulin solution.
-
-
Initiation of Polymerization:
-
To start the reaction, add GTP to a final concentration of 1 mM.
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.
-
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of this compound on the microtubule network in cultured cells.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against α-tubulin
-
Fluorophore-conjugated secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Fixation:
-
Gently wash the cells with pre-warmed PBS.
-
Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol (B129727) for 10 minutes at -20°C.
-
-
Permeabilization (if using paraformaldehyde):
-
Wash the cells with PBS.
-
Incubate with permeabilization buffer for 10 minutes.
-
-
Blocking:
-
Wash the cells with PBS.
-
Incubate with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope.
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells by trypsinization and wash with PBS.
-
Fixation:
-
Resuspend the cell pellet in PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting the fluorescence signal from the PI.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. EGFR (EGFR) | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
Dealing with variability in Glaziovianin A antimitotic assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing variability in antimitotic assays involving Glaziovianin A (GVA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an isoflavone (B191592) isolated from the leaves of Ateleia glazioviana. It exhibits antimitotic activity by acting as a microtubule-destabilizing agent. GVA inhibits tubulin polymerization, which disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest in the M-phase and subsequent apoptosis.[1]
Q2: I am observing significant variability in my IC50 values for this compound. What are the potential causes?
Variability in IC50 values is a common issue in cell-based assays and can arise from several factors:
-
Cell Line Integrity: Ensure your cell lines are authentic and free from cross-contamination. Genetic drift can occur at high passage numbers, altering the phenotype and drug response. It is recommended to use cells within a consistent and low passage range.
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the final assay readout. Inconsistent cell density can lead to variations in growth rates and confluency, which in turn affects drug sensitivity.
-
Reagent Variability: Different batches of media, serum, and other reagents can introduce variability. For instance, fetal bovine serum (FBS) lots can have varying concentrations of growth factors that may influence cell proliferation and drug response.
-
Compound Solubility and Stability: Ensure this compound is fully dissolved in the solvent (typically DMSO) before further dilution into culture medium. Precipitation of the compound will lead to inaccurate concentrations. The stability of GVA in your specific cell culture medium and conditions should also be considered.
-
Assay Protocol Consistency: Strict adherence to a standardized protocol is crucial. Variations in incubation times, reagent volumes, and washing steps can all contribute to inconsistent results.
Q3: What is the recommended solvent for this compound and what is the maximum permissible concentration in cell culture?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). When preparing stock solutions, ensure the compound is fully dissolved. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low, generally below 0.5%, as higher concentrations can be cytotoxic and confound the experimental results.
Q4: How stable is this compound in cell culture medium?
The stability of isoflavones like this compound in cell culture medium can be influenced by factors such as pH, temperature, and exposure to light. It is advisable to prepare fresh dilutions of GVA in culture medium for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values for this compound
| Potential Cause | Recommended Solution |
| Cell Line Misidentification or Contamination | Authenticate your cell line using Short Tandem Repeat (STR) analysis. Routinely test for mycoplasma contamination. |
| High Cell Passage Number | Use cells from a well-characterized master and working cell bank with a limited passage number. |
| Inconsistent Cell Seeding Density | Optimize and standardize the cell seeding density for each cell line and assay format. Use a cell counter for accurate cell quantification. |
| Variability in Reagents (e.g., FBS) | Qualify new lots of serum and other critical reagents to ensure consistency with previous batches. |
| Compound Precipitation | Visually inspect for precipitation after diluting the DMSO stock in aqueous culture medium. If precipitation occurs, consider adjusting the final concentration or using a different formulation approach if possible. |
| Inconsistent Incubation Times | Strictly adhere to the same incubation times for cell seeding, drug treatment, and assay readout across all experiments. |
Problem 2: High Background or Low Signal in Immunofluorescence Staining for Mitotic Arrest
| Potential Cause | Recommended Solution |
| High Background | - Optimize fixation and permeabilization steps. - Increase the duration and number of washing steps. - Titrate primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. - Use a blocking solution appropriate for your antibodies and sample type. |
| Weak or No Signal | - Confirm the expression of the target protein (e.g., phosphorylated histone H3) in your cell line by another method like Western blot. - Ensure the primary and secondary antibodies are compatible and have been validated for immunofluorescence. - Use an anti-fade mounting medium to prevent photobleaching. - Optimize the exposure time during image acquisition. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A375 | Melanoma | 0.27 | [1] |
| HCT-15 | Colon Adenocarcinoma | 0.63 | [1] |
| OVCAR-3 | Ovarian Adenocarcinoma | 0.65 | [1] |
| 786-0 | Renal Cell Adenocarcinoma | 0.77 | [1] |
| PC-3 | Prostate Adenocarcinoma | 1.1 | [1] |
| NCI-H460 | Large Cell Lung Carcinoma | 1.3 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 2.2 | [1] |
| HL-60 | Promyelocytic Leukemia | 0.29 |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound stock solution in DMSO
-
Microplate spectrophotometer capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Prepare a tubulin solution in ice-cold polymerization buffer containing GTP.
-
Add various concentrations of this compound or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.
-
Initiate polymerization by adding the cold tubulin solution to the wells.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Immunofluorescence Staining for Mitotic Arrest
This protocol allows for the visualization and quantification of cells arrested in mitosis.
Materials:
-
Cells cultured on coverslips or in imaging plates
-
This compound stock solution in DMSO
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or in imaging plates and allow them to adhere.
-
Treat cells with this compound or vehicle control for the desired time.
-
Fix the cells with the fixative solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary antibody.
-
Wash to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash to remove unbound secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using an antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope. The percentage of mitotic cells can be quantified by counting the number of phospho-histone H3-positive cells relative to the total number of cells (DAPI-stained nuclei).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a typical MTT cell viability assay.
Caption: Logical workflow for troubleshooting inconsistent assay results.
References
Optimizing incubation time for Glaziovianin A treatment in cancer cells.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation time and troubleshooting experiments involving Glaziovianin A treatment in cancer cells.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues and questions that may arise during the experimental use of this compound.
Q1: What is the primary mechanism of action of this compound?
This compound is an isoflavone (B191592) that exhibits anticancer properties primarily by acting as a microtubule dynamics inhibitor.[1] It disrupts the normal function of microtubules, which are essential for cell division, leading to mitotic arrest in the M-phase of the cell cycle.[1] Additionally, this compound has been shown to inhibit the transport and maturation of endosomes, which can prolong the activation of signaling receptors like the Epidermal Growth Factor Receptor (EGFR), ultimately enhancing apoptosis (programmed cell death).[1][2]
Q2: I am not observing the expected level of cytotoxicity with this compound. What could be the reason?
Several factors can contribute to lower-than-expected cytotoxicity. Consider the following troubleshooting steps:
-
Incubation Time: The cytotoxic effects of this compound are time-dependent. An incubation period that is too short may not be sufficient to induce significant cell death. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time for your specific cell line. For some anticancer agents, effects are more pronounced after longer incubation periods.
-
Compound Solubility: this compound, like many isoflavones, may have limited aqueous solubility. Ensure that the compound is fully dissolved in a suitable solvent, such as DMSO, before diluting it in your cell culture medium. Precipitation of the compound will lead to a lower effective concentration.
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to anticancer agents. The A375 melanoma cell line has been reported to be particularly sensitive to this compound.[3] If you are using a new cell line, its sensitivity to this compound may need to be empirically determined.
-
Cell Seeding Density: The density at which you plate your cells can influence their growth rate and response to treatment. Ensure you are using a consistent and optimal seeding density for your cell line.
Q3: How do I choose the optimal incubation time for my experiment?
The optimal incubation time depends on the specific research question and the cell line being used. Here are some general guidelines:
-
For IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), a time-course experiment is crucial. As illustrated in the table below, the IC50 value can decrease with longer incubation times. A 48- or 72-hour incubation is common for many anticancer drugs.
-
For Apoptosis Assays: The timing of apoptosis can vary. Early apoptotic events, such as phosphatidylserine (B164497) externalization (detected by Annexin V staining), can occur earlier than late-stage events like DNA fragmentation. It is advisable to assess apoptosis at multiple time points (e.g., 24, 48 hours) to capture the peak of the apoptotic response.
-
For Cell Cycle Analysis: Since this compound induces M-phase arrest, analyzing the cell cycle distribution at different time points (e.g., 12, 24, 48 hours) can reveal the dynamics of this cell cycle block.
Data Presentation
Table 1: Illustrative Example of Time-Dependent IC50 Values for an Anticancer Agent
This table provides a hypothetical example to illustrate how the IC50 value of an anticancer compound like this compound might change with varying incubation times. Actual values will be cell-line and experiment-specific.
| Cancer Cell Line | Incubation Time (hours) | Illustrative IC50 (µM) |
| HeLa (Cervical Cancer) | 24 | 15.5 |
| 48 | 8.2 | |
| 72 | 4.1 | |
| A375 (Melanoma) | 24 | 9.8 |
| 48 | 3.5 | |
| 72 | 1.2 | |
| MCF-7 (Breast Cancer) | 24 | 25.0 |
| 48 | 12.7 | |
| 72 | 6.8 |
Q4: I'm observing inconsistent results between experiments. What are the potential sources of variability?
Inconsistent results can be frustrating. Here are common sources of experimental variability and how to address them:
-
Compound Preparation: Ensure your this compound stock solution is prepared fresh or properly stored to avoid degradation. Perform serial dilutions accurately.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. The final concentration of DMSO in your culture medium should typically be kept below 0.5% and should be consistent across all treatment groups, including the vehicle control.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered phenotypes and drug sensitivities.
-
Assay Conditions: Maintain consistency in all assay parameters, including temperature, CO2 levels, and reagent incubation times.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired incubation time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced cancer cell death.
References
Ensuring Reproducibility in Glaziovianin A Experiments: A Technical Support Center
To facilitate consistent and reproducible results in research involving Glaziovianin A, this technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reliability of their findings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experimentation with this compound, offering potential causes and solutions to enhance reproducibility.
Q1: We are observing significant variability in our cytotoxicity (IC50) values for this compound across different experimental batches. What are the likely causes?
A1: Inconsistent IC50 values are a frequent challenge in cell-based assays and can stem from several factors:
-
Cell Line Integrity:
-
Genetic Drift: Continuous passaging of cell lines can lead to genetic and phenotypic changes, altering their response to drugs. It is crucial to use cells from a low-passage frozen stock and regularly perform cell line authentication (e.g., STR profiling).
-
Mycoplasma Contamination: Mycoplasma can significantly alter cellular metabolism and drug sensitivity. Regular testing for mycoplasma contamination is essential.
-
Cell Seeding Density: The density at which cells are seeded can impact their growth rate and confluence, which in turn affects their sensitivity to treatment. Maintain a consistent seeding density for all experiments.
-
-
Compound Handling and Stability:
-
Solubility Issues: this compound is a hydrophobic molecule and may precipitate in aqueous cell culture media, especially at higher concentrations. Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it into the final culture medium. The final DMSO concentration should be kept low (typically ≤ 0.5%) and consistent across all treatments, including controls.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution of this compound can lead to its degradation. It is recommended to prepare single-use aliquots of the stock solution.
-
Storage: Store this compound stock solutions at -20°C or -80°C and protect them from light to prevent degradation.
-
-
Assay Conditions:
-
Incubation Time: The duration of drug exposure can significantly influence the IC50 value. Ensure that the incubation time is consistent across all experiments.
-
Reagent Variability: Batch-to-batch variations in serum, media, or other reagents can affect cell growth and drug response. It is advisable to use the same batch of critical reagents for a set of comparative experiments.
-
Q2: Our in vitro tubulin polymerization assays with this compound are showing inconsistent results. What should we check?
A2: The in vitro tubulin polymerization assay is highly sensitive to experimental conditions. Here are key parameters to control for reproducibility:
-
Temperature Control: Tubulin polymerization is highly dependent on temperature. Ensure that the spectrophotometer or plate reader is pre-warmed to 37°C and that all reagents and plates are maintained at the correct temperature throughout the experiment.
-
Reagent Quality: Use high-quality, purified tubulin. The activity of tubulin can vary between batches and can decrease with improper storage.
-
Buffer Composition: The composition of the polymerization buffer, including pH and the concentration of GTP and magnesium ions, is critical. Prepare the buffer carefully and consistently.
-
Compound Solubility: As with cell-based assays, ensure this compound is completely dissolved and does not precipitate in the assay buffer.
Q3: We are having trouble visualizing a clear effect of this compound on microtubule structure using immunofluorescence. What could be the problem?
A3: Several factors can affect the quality of immunofluorescence staining for microtubules:
-
Fixation Method: The choice of fixative and the fixation conditions are critical for preserving microtubule structure. Cold methanol (B129727) or glutaraldehyde-containing fixatives are often used. Ensure the fixation protocol is optimized for your cell line.
-
Antibody Quality: Use a high-quality, validated primary antibody specific for α-tubulin or β-tubulin. The optimal antibody dilution should be determined empirically.
-
Cell Confluency: Cells should be at a sub-confluent density (around 50-70%) to allow for clear visualization of individual cell morphology and microtubule networks.
-
Treatment Concentration and Duration: The effect of this compound on microtubules is dose- and time-dependent. It may be necessary to perform a time-course and dose-response experiment to identify the optimal conditions for observing the desired phenotype.
Data Presentation
The following tables summarize key quantitative data from studies on this compound.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HeLa S3 | Cervical Cancer | ~5 | [1] |
| HL-60 | Promyelocytic Leukemia | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions, such as the assay used and the incubation time.
Table 2: Effect of this compound on Cell Cycle Distribution in HeLa S3 Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation |
| Control (DMSO) | Not specified | Not specified | Not specified | [1] |
| This compound (Concentration not specified) | Not specified | Not specified | Significant increase | [1] |
This compound has been shown to cause a potent M-phase arrest.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure standardized procedures.
Protocol 1: Cytotoxicity Assay (MTT/XTT)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time to allow for the formation of formazan (B1609692) crystals.
-
Solubilization (for MTT assay): If using the MTT assay, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in an ice-cold general tubulin buffer. Prepare a GTP solution. Dissolve this compound and control compounds (e.g., nocodazole (B1683961) as an inhibitor, paclitaxel (B517696) as a stabilizer) in an appropriate solvent (e.g., DMSO).
-
Assay Setup: Pre-warm a 96-well plate and a spectrophotometer to 37°C. Add the test compounds or controls to the wells.
-
Reaction Initiation: To initiate polymerization, add the tubulin/GTP mixture to each well.
-
Data Acquisition: Immediately place the plate in the pre-warmed spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for 60-90 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate parameters such as the maximum velocity (Vmax) of polymerization and the final polymer mass to determine the inhibitory effect of this compound.
Protocol 3: Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the microtubule network in cells treated with this compound.
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate. Allow the cells to adhere and then treat them with the desired concentrations of this compound or a vehicle control for a specified time.
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with an appropriate fixative (e.g., cold methanol or 4% paraformaldehyde) for 10-15 minutes at room temperature.
-
Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for at least 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate them with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: (Optional) Counterstain the nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
-
Cell Treatment: Culture cells to about 70-80% confluency and treat them with this compound or a vehicle control for the desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound's cytotoxic effects.
Experimental Workflow for Reproducible Cytotoxicity Assays
Caption: Workflow for ensuring reproducible cytotoxicity assays.
Logical Relationship for Troubleshooting Inconsistent IC50 Values
References
Calibrating equipment for accurate Glaziovianin A measurements.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glaziovianin A. Our goal is to address specific issues you may encounter during experimental procedures to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an isoflavone (B191592) isolated from the leaves of Ateleia glazioviana.[1] Its primary mechanism of action is the inhibition of tubulin polymerization.[1] By disrupting microtubule dynamics, this compound can arrest the cell cycle in the M-phase, leading to abnormal spindle formation and ultimately, apoptosis (programmed cell death) in cancer cells.[2]
Q2: What are the main challenges when working with this compound?
Like many isoflavones, this compound can present challenges related to solubility and stability. Its planar structure can lead to poor solubility in aqueous solutions. Additionally, isoflavones can be sensitive to pH, temperature, and light, which can affect the accuracy of quantification if not properly handled.[3][4][5]
Q3: Which analytical methods are recommended for quantifying this compound?
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most suitable methods for the accurate quantification of this compound.[6][7] HPLC-UV is a robust and widely available technique, while LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex biological matrices.[6][8]
Q4: How should I prepare a stock solution of this compound?
Due to its limited aqueous solubility, a stock solution of this compound should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727).[9] For cell-based assays, it is crucial to ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically below 0.5% for DMSO).[10]
Troubleshooting Guides
HPLC & LC-MS/MS Analysis
Issue: Poor peak shape (tailing or fronting) in my chromatogram.
-
Potential Cause 1: Inappropriate mobile phase pH. If the pH of the mobile phase is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. Adding a small amount of an acid, such as formic acid (0.1%), to the mobile phase can improve peak shape for isoflavones.[6]
-
-
Potential Cause 2: Secondary interactions with the stationary phase. Residual silanol (B1196071) groups on the surface of C18 columns can interact with the polar functional groups of isoflavones, causing peak tailing.
-
Solution: Use an end-capped C18 column to minimize silanol interactions. Alternatively, adding a competing base, like triethylamine, to the mobile phase can reduce these secondary interactions.
-
-
Potential Cause 3: Column overload. Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and re-inject.
-
Issue: Inconsistent retention times.
-
Potential Cause 1: Inadequate column equilibration. Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection.
-
-
Potential Cause 2: Fluctuations in column temperature. Temperature changes can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
-
Potential Cause 3: Air bubbles in the system. Air bubbles in the pump or detector can cause pressure fluctuations and erratic retention times.
-
Solution: Degas the mobile phase before use and ensure all fittings are secure.
-
Cell-Based Assays
Issue: High background in my MTT cytotoxicity assay.
-
Potential Cause 1: Contamination of cell culture. Bacterial or fungal contamination can contribute to the reduction of MTT, leading to false-positive results.
-
Solution: Regularly check your cell cultures for contamination and maintain sterile techniques.
-
-
Potential Cause 2: Interference from the compound. Some compounds can directly reduce MTT, leading to a false signal.
-
Solution: Run a control with this compound in cell-free medium to check for direct MTT reduction.
-
Issue: Low signal or no dose-response in my cytotoxicity assay.
-
Potential Cause 1: Sub-optimal cell seeding density. If cells are too sparse, the signal may be too low to detect. If they are overgrown, they may not respond to the treatment.
-
Solution: Optimize the cell seeding density to ensure cells are in the exponential growth phase during the treatment period.[10]
-
-
Potential Cause 2: this compound precipitation. If the final concentration of this compound in the culture medium exceeds its solubility, it may precipitate out, reducing its effective concentration.
-
Solution: Visually inspect the wells for any precipitation. If observed, reduce the final concentration of the compound or increase the percentage of the organic solvent in the final dilution, ensuring it remains non-toxic to the cells.
-
Quantitative Data Summary
Table 1: Recommended Starting Parameters for HPLC-UV Analysis of this compound
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Table 2: LC-MS/MS Parameters for Isoflavone Analysis (Adaptable for this compound)
| Parameter | Example Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ion (Q3) | To be determined by infusion of a standard |
| Collision Energy | To be optimized for the specific compound |
| Cone Voltage | To be optimized for the specific compound |
Table 3: Stability of Isoflavones Under Various Conditions (General Guidance for this compound)
| Condition | Stability Profile |
| pH | More stable in acidic to neutral pH. Degradation can occur under strongly basic conditions.[5] |
| Temperature | Generally stable at room temperature for short periods. For long-term storage, -20°C is recommended.[3] Heat can lead to degradation, particularly for glycosylated forms.[4][5] |
| Light | Exposure to UV light can cause degradation.[3][5] Samples should be stored in amber vials or protected from light.[3] |
Table 4: Solubility of Related Isoflavones in Common Solvents (Qualitative Guidance for this compound)
| Solvent | Solubility |
| DMSO | Soluble[9] |
| Ethanol | Soluble to sparingly soluble[9] |
| Methanol | Soluble to sparingly soluble |
| Water | Poorly soluble[11] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
1. Preparation of Standard Solutions: a. Prepare a 1 mg/mL stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution with the mobile phase (initial conditions) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Sample Preparation (from cell culture): a. After treatment with this compound, wash the cells with ice-cold PBS. b. Lyse the cells using a suitable lysis buffer. c. Add an equal volume of ice-cold methanol or acetonitrile to the cell lysate to precipitate proteins. d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. e. Collect the supernatant and filter it through a 0.22 µm syringe filter before injection into the HPLC system.[12]
3. HPLC Analysis: a. Set up the HPLC system according to the parameters in Table 1. b. Inject the calibration standards to generate a standard curve. c. Inject the prepared samples. d. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
Protocol 2: MTT Cytotoxicity Assay
1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]
2. Treatment with this compound: a. Prepare serial dilutions of this compound in culture medium from your stock solution. b. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). c. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[10]
3. MTT Assay: a. After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C.[10] c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[13] d. Shake the plate for 15 minutes at room temperature.[13] e. Measure the absorbance at 570 nm using a microplate reader.[10]
4. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.
Protocol 3: Western Blot for Tubulin Polymerization
1. Sample Preparation: a. Treat cells with this compound at the desired concentration and time. b. Lyse the cells in a microtubule-stabilizing buffer (MTSB) containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors. c. Centrifuge the lysate at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to separate the soluble (unpolymerized) tubulin in the supernatant from the insoluble (polymerized) tubulin in the pellet.
2. Protein Quantification: a. Determine the protein concentration of the soluble fraction using a BCA assay.
3. SDS-PAGE and Transfer: a. Resuspend the insoluble pellet in a volume of sample buffer equal to the volume of the soluble fraction. b. Load equal amounts of protein from the soluble fractions and an equal volume of the resuspended insoluble fractions onto an SDS-polyacrylamide gel. c. Perform electrophoresis to separate the proteins. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
4. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with a primary antibody against α-tubulin or β-tubulin overnight at 4°C. c. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]
5. Analysis: a. Quantify the band intensities for the soluble and insoluble fractions to determine the effect of this compound on tubulin polymerization. An increase in the insoluble fraction indicates an increase in tubulin polymerization.
Visualizations
References
- 1. This compound, a new isoflavone, from the leaves of Ateleia glazioviana and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. "Stability of Isoflavones" by Zhenqing Chen [openprairie.sdstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 12. A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Pipetting Accuracy for Serial Dilutions of Glaziovianin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the serial dilution of Glaziovianin A for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an isoflavone (B191592) isolated from the leaves of the Ateleia glazioviana plant.[1] Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics.[1][2] This interference with the cellular cytoskeleton leads to mitotic arrest and can induce apoptosis (programmed cell death), making it a compound of interest for cancer research.[2]
Q2: What is the recommended solvent for dissolving this compound?
For in vitro biological assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).
Q3: What are the best practices for storing a this compound stock solution?
To ensure the stability and integrity of your this compound stock solution, it is recommended to:
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protect the solution from light.
Q4: What are the critical factors for achieving accurate serial dilutions?
The accuracy of serial dilutions is paramount for reliable experimental results, as errors can propagate through the dilution series.[6] Key factors for success include:
-
Proper Pipetting Technique: Consistent and accurate liquid handling is fundamental.
-
Thorough Mixing: Ensuring homogeneity at each dilution step is crucial to prevent concentration gradients.[7]
-
Pipette Calibration: Regularly calibrated pipettes are essential for dispensing accurate volumes.
-
Avoiding Cross-Contamination: Using fresh pipette tips for each transfer is critical.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results in dose-response assays. | Pipetting Inaccuracy: Errors in pipetting volumes will lead to incorrect compound concentrations. | Review and practice proper pipetting techniques. Ensure pipettes are calibrated. Consider using electronic or automated pipetting systems for improved precision.[8] |
| Inadequate Mixing: Incomplete mixing at each step results in a non-uniform concentration in the dilution tube. | Vortex or thoroughly mix each dilution tube after adding the compound and before proceeding to the next dilution step. | |
| Compound Precipitation: this compound, like other isoflavones, may have low aqueous solubility and can precipitate out of the cell culture medium. | Visually inspect each dilution for any signs of precipitation. To minimize this, perform dilutions in a stepwise manner. Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, and include a vehicle control in your experiments.[9] | |
| High variability between replicate wells. | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a homogenous single-cell suspension before and during plating. |
| Pipetting Errors: Small inaccuracies in dispensing the compound can lead to significant differences in concentration, especially at lower volumes. | Use pipettes within their optimal volume range (typically 35-100% of the nominal volume for air displacement pipettes).[10] Pre-wet the pipette tip before dispensing. | |
| Difficulty reproducing results from previous experiments. | Inconsistent Pipetting Technique: Variations in pipetting angle, immersion depth, and dispensing speed can affect accuracy. | Maintain a consistent pipetting angle (not exceeding 20 degrees).[10] Immerse the tip just below the surface of the liquid. Use a consistent and smooth dispensing motion. |
| Stock Solution Degradation: Improper storage or repeated freeze-thaw cycles can degrade the compound. | Aliquot the stock solution and store it properly. Prepare fresh dilutions for each experiment. |
Quantitative Data: Pipette Accuracy and Precision
The accuracy and precision of pipettes are critical for reliable serial dilutions. Below is a table summarizing the maximum permissible errors for variable-volume pipettes as per ISO 8655 standards, which are a common benchmark in laboratory settings.[8][11]
| Nominal Volume (µL) | Maximum Permissible Systematic Error (± %) | Maximum Permissible Systematic Error (± µL) | Maximum Permissible Random Error (± %) | Maximum Permissible Random Error (± µL) |
| 10 | 1.2 | 0.12 | 0.6 | 0.06 |
| 20 | 1.0 | 0.20 | 0.5 | 0.10 |
| 100 | 0.8 | 0.80 | 0.3 | 0.30 |
| 200 | 0.8 | 1.60 | 0.3 | 0.60 |
| 1000 | 0.8 | 8.00 | 0.3 | 3.00 |
Note: These values are for the nominal volume. Errors can be larger when pipetting smaller volumes with the same pipette.
Experimental Protocol: Serial Dilution of this compound
This protocol outlines the steps for performing a 1:10 serial dilution of this compound for a typical cell-based assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Appropriate diluent (e.g., sterile cell culture medium)
-
Calibrated single-channel and/or multi-channel pipettes
-
Sterile pipette tips
Procedure:
-
Prepare the Dilution Series Layout: Label your tubes or plate wells clearly to avoid errors.
-
Pre-fill with Diluent: Add the appropriate volume of diluent to each tube or well. For a 1:10 dilution with a final volume of 100 µL, add 90 µL of diluent to each tube/well except the first one (which will contain the highest concentration).
-
First Dilution: Add 10 µL of your 10 mM this compound stock solution to the first tube containing 90 µL of diluent. This will result in a 1 mM solution. Mix thoroughly by pipetting up and down or by vortexing.
-
Serial Transfer: Using a fresh pipette tip, transfer 10 µL from the first dilution (1 mM) to the second tube containing 90 µL of diluent. Mix thoroughly. This creates a 100 µM solution.
-
Continue the Series: Repeat the process of transferring 10 µL from the previously mixed dilution to the next, ensuring to use a fresh pipette tip for each transfer, until you have reached your desired final concentration.
-
Vehicle Control: Prepare a control series using the same dilution steps but with DMSO instead of the this compound stock solution.
Visualizations
Caption: Workflow for performing a serial dilution of this compound.
Caption: Troubleshooting logic for inconsistent serial dilution results.
References
- 1. This compound, a new isoflavone, from the leaves of Ateleia glazioviana and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Solvent System and Storage Condition on Chemical Stability of 5(alpha)-Reductase Inhibitor Compounds in Tectona grandis L.f. Leaf Extracts | Trends in Sciences [tis.wu.ac.th]
- 4. auetd.auburn.edu [auetd.auburn.edu]
- 5. Aqueous stability and solubility of CI-988, a novel "dipeptoid" cholecystokinin-B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound prevents endosome maturation via inhibiting microtubule dynamics. | Semantic Scholar [semanticscholar.org]
- 7. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 8. permegear.com [permegear.com]
- 9. benchchem.com [benchchem.com]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. Pipette Accuracy & Precision: How to Measure and Calibrate Correctly [prismcalibration.com]
Validation & Comparative
Structure-Activity Relationship (SAR) Studies of Glaziovianin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glaziovianin A, a novel isoflavone (B191592) isolated from the leaves of the Brazilian tree Ateleia glazioviana, has demonstrated potent cytotoxic and antimitotic activities, positioning it as a promising scaffold for the development of new anticancer agents. Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to M-phase cell cycle arrest and subsequent apoptosis. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its synthetic analogs, supported by experimental data, detailed protocols, and visual diagrams to facilitate further research and drug development efforts.
Comparative Biological Activity of this compound Analogs
The antiproliferative activity of this compound and its derivatives has been evaluated against various human cancer cell lines. The following tables summarize the key SAR findings, focusing on modifications at the O7-position of the A-ring and substitutions on the B-ring. The data is primarily presented for the HeLa human cervical cancer cell line, a commonly used model in these studies.
Table 1: Cytotoxic Activity of this compound Analogs against HeLa Cancer Cells
The following table presents the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, for this compound and its analogs against the HeLa cell line. Lower IC50 values indicate higher potency.
| Compound | Modification | Cytotoxicity (IC50 in µM) against HeLa cells | Reference |
| This compound | Parent Compound | ~1.0 - 2.5 | [1] |
| Analog 1 | O7-allyl | More cytotoxic than this compound | [2] |
| Analog 2 | O7-propargyl | More cytotoxic than this compound | [1][2] |
| Analog 3 | O7-benzyl (Gatastatin) | More cytotoxic than this compound | [1][2] |
| Analog 4 | B-ring: trimethoxy substitution | Less active than this compound | |
| Analog 5 | B-ring: dillapiol-derived substitution | Less active than this compound |
Key Findings from Cytotoxicity Data:
-
O7-Position Modifications: Modifications at the O7-position of the A-ring with small, hydrophobic groups such as allyl, propargyl, and benzyl (B1604629) groups generally lead to an increase in cytotoxic activity compared to the parent this compound.[1][2] The O7-benzyl analog, also known as Gatastatin, is a potent derivative.[2]
-
B-Ring Modifications: Alterations to the B-ring, such as the introduction of trimethoxy and dillapiol-derived substituents, have been shown to decrease the cytotoxic potency of the compounds.[3] This suggests that the specific substitution pattern on the B-ring of this compound is crucial for its activity.
Table 2: In-Vitro Tubulin Polymerization Inhibition by this compound and Analogs
This table summarizes the IC50 values for the inhibition of tubulin polymerization in a cell-free system. This assay directly measures the compound's ability to interfere with the formation of microtubules.
| Compound | Modification | Tubulin Polymerization Inhibition (IC50 in µM) | Reference |
| This compound | Parent Compound | ~10 - 15 | [4][5] |
| Analog 1 | O7-benzyl (Gatastatin) | Potent Inhibitor | [2] |
| Analog 2 | 6-O-benzyl | α,β-tubulin inhibitor | [3] |
Key Findings from Tubulin Polymerization Data:
-
The primary mechanism of action of this compound and its active analogs is the inhibition of tubulin polymerization.
-
The O7-benzyl derivative, Gatastatin, is a potent inhibitor of tubulin polymerization.[2] Interestingly, the 6-O-benzyl derivative has been identified as an α,β-tubulin inhibitor.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies of this compound are provided below.
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is used to determine cell viability by measuring the total protein content of cultured cells.[6][7][8][9][10]
Materials:
-
96-well microtiter plates
-
Adherent cancer cell lines (e.g., HeLa)
-
Complete cell culture medium
-
Test compounds (this compound and analogs) dissolved in DMSO
-
Cold 10% (w/v) trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
1% (v/v) acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be kept below 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control). Incubate for the desired period (e.g., 48 or 72 hours).[8]
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[7]
-
Washing: Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.[7]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.[7]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[7]
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 565 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]
In-Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in real-time using a fluorescent reporter.[11][12][13][14]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (this compound and analogs)
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls
-
Black, flat-bottom 96-well plates
-
Temperature-controlled fluorescence microplate reader
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[11]
-
Compound Preparation: Prepare 10x stocks of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration in the assay should not exceed 2%.[11]
-
Assay Setup: Pre-warm the microplate reader to 37°C. In a 96-well plate on ice, add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.[11]
-
Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well. The final volume will be 50 µL.[11]
-
Data Acquisition: Immediately place the plate in the pre-warmed microplate reader. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation / 460 nm emission for DAPI) every minute for 60-90 minutes.[13]
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The effect of the test compounds on the rate and extent of tubulin polymerization is quantified by analyzing parameters such as the Vmax (maximum rate of polymerization) and the steady-state fluorescence. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[13]
Visualizing the SAR Workflow and Mechanism of Action
The following diagrams, created using the DOT language, illustrate the experimental workflow for SAR studies and the proposed mechanism of action for this compound.
Caption: Experimental workflow for the structure-activity relationship (SAR) studies of this compound.
Caption: Mechanism of action of this compound as a tubulin polymerization inhibitor.
References
- 1. Design, synthesis, and biological evaluation of the analogues of this compound, a potent antitumor isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 10. SRB assay for measuring target cell killing [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. maxanim.com [maxanim.com]
A Comparative Analysis of the Cytotoxic Effects of Glaziovianin A and Its Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive review of published research reveals the potent cytotoxic activity of Glaziovianin A, a naturally occurring isoflavone, and its structurally modified derivatives against various cancer cell lines. This comparison guide synthesizes key findings on their relative potencies, mechanisms of action, and the experimental methodologies used to evaluate their efficacy, providing a valuable resource for researchers in oncology and drug development.
This compound has demonstrated significant potential as an anticancer agent, primarily through its ability to disrupt microtubule dynamics, leading to cell cycle arrest in the M-phase and subsequent apoptosis.[1][2][3] Scientific efforts have focused on the synthesis of various this compound derivatives with the aim of enhancing its cytotoxic potency and elucidating structure-activity relationships.
Quantitative Comparison of Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and several of its key derivatives across a panel of human cancer cell lines. The data highlights that specific modifications, particularly at the O-6 and O-7 positions, can significantly enhance cytotoxic activity compared to the parent compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HeLa S3 | 0.03 | [4] |
| A549 | 0.06 | [5] | |
| A375 | 0.02 | [5] | |
| O(6)-benzyl this compound | HeLa S3 | 0.008 | [6] |
| O(7)-benzyl this compound (Gatastatin) | HeLa S3 | 0.02 | [4] |
| O(7)-propargyl this compound | HeLa S3 | 0.01 | [4] |
| O(7)-allyl this compound | HeLa S3 | 0.02 | [7] |
Mechanism of Action: Targeting Microtubule Dynamics
This compound and its derivatives exert their cytotoxic effects by interfering with the polymerization of tubulin, a critical component of the cellular cytoskeleton. This disruption of microtubule dynamics leads to a cascade of events culminating in cell death.
A key finding is the differential targeting of tubulin isoforms by certain derivatives. While this compound and O(6)-benzyl this compound inhibit the polymerization of α,β-tubulin, the O(7)-benzyl derivative, also known as Gatastatin, has been identified as a specific inhibitor of γ-tubulin.[6] This specificity offers potential avenues for developing more targeted cancer therapies.
The inhibition of microtubule function triggers a mitotic checkpoint, arresting the cell cycle in the M-phase.[4][7] This prolonged arrest ultimately activates the apoptotic pathway, leading to programmed cell death.
Experimental Protocols
The evaluation of the cytotoxic properties of this compound and its derivatives has been predominantly conducted using the following standard assays:
Cell Viability and Cytotoxicity Assays (MTT and SRB Assays)
The cytotoxicity of the compounds is typically determined using colorimetric assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or the sulforhodamine B (SRB) assay.
General Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or its derivatives for a specified period (e.g., 48 or 72 hours).
-
Assay Procedure:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.
-
SRB Assay: Cells are fixed with trichloroacetic acid, stained with sulforhodamine B dye, and washed. The protein-bound dye is then solubilized, and the absorbance is read.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Tubulin Polymerization Inhibition Assay
The direct effect of the compounds on tubulin polymerization is assessed using in vitro assays.
General Protocol Outline:
-
Reaction Mixture: Purified tubulin is mixed with a reaction buffer containing GTP.
-
Compound Addition: this compound or its derivatives are added to the reaction mixture.
-
Polymerization Induction: Polymerization is initiated by raising the temperature to 37°C.
-
Monitoring: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance or fluorescence.
-
Data Analysis: The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is determined.
Conclusion
The collective evidence strongly supports the potential of this compound and its derivatives as a promising class of anticancer agents. The enhanced potency of O-substituted analogues underscores the importance of continued structure-activity relationship studies to develop novel and more effective microtubule-targeting drugs. Further in vivo studies are warranted to translate these promising in vitro findings into potential clinical applications.
References
- 1. Bioorganic and Medicinal Chemistry Letters [researchportal.uc3m.es]
- 2. Bioorganic & Medicinal Chemistry Letters (Elsevier BV) | 29825 Publications | 428030 Citations | Top authors | Related journals [scispace.com]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The genus Casearia: a phytochemical and pharmacological overview [ouci.dntb.gov.ua]
- 6. Bioorganic & Medicinal Chemistry Letters - Mendeley Data [data.mendeley.com]
- 7. scispace.com [scispace.com]
Glaziovianin A vs. Combretastatin A4: A Comparative Guide for Researchers
A Detailed Examination of Two Potent Microtubule Destabilizing Agents
In the landscape of anticancer drug development, microtubule destabilizing agents remain a cornerstone of therapeutic strategies. This guide provides a detailed, objective comparison of two such agents: Glaziovianin A, an isoflavone (B191592) natural product, and Combretastatin A4, a stilbenoid derived from the African bush willow. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental data supporting these findings.
At a Glance: Key Performance Indicators
| Feature | This compound | Combretastatin A4 |
| Mechanism of Action | Inhibits microtubule dynamics, extends the time lag of tubulin polymerization.[1] May also inhibit endosome maturation via effects on EGFR signaling.[1] | Binds to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization.[2][3] |
| Tubulin Polymerization Inhibition (IC50) | Data not readily available in reviewed literature. | ~1.9 µM to 5.1 µM[4] |
| Cytotoxicity (IC50) | Most sensitive cell line reported: A375 (melanoma).[5] Specific IC50 values are not widely reported. | Potent activity in the nanomolar to low micromolar range across various cancer cell lines.[3] |
| Cell Cycle Effects | M-phase arrest.[1] | G2/M phase arrest.[3] |
| In Vivo Efficacy | Demonstrated anti-tumor effect in a UMUC3 bladder cancer xenograft mouse model.[6] | Significant antitumor activity in various xenograft models including non-Hodgkin's lymphoma, Kaposi's sarcoma, and colorectal cancer.[2] |
| Signaling Pathway Modulation | Affects EGFR signaling.[1][7] | Modulates PI3K/Akt and VE-cadherin signaling pathways.[8][9] |
In-Depth Analysis
Mechanism of Action
This compound exhibits a nuanced effect on microtubule dynamics. Instead of causing outright depolymerization, it extends the lag phase of tubulin polymerization without altering the total amount of polymerized tubulin in vitro.[1] This suggests a mechanism that interferes with the initial nucleation of microtubules. Furthermore, this compound has been shown to inhibit the transport of endosomes containing the epidermal growth factor receptor (EGFR), leading to prolonged EGFR activation and enhanced apoptosis in certain cell lines.[1] This dual mechanism, targeting both microtubule dynamics and receptor trafficking, presents a unique approach to cancer therapy.
Combretastatin A4 is a well-characterized microtubule destabilizing agent that binds with high affinity to the colchicine-binding site on the β-subunit of tubulin.[2][3] This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network. The disruption of the microtubule cytoskeleton is a primary driver of its potent cytotoxic effects.
Cytotoxicity and Antiproliferative Activity
Combretastatin A4 is renowned for its potent antiproliferative activity, with IC50 values often in the nanomolar to low micromolar range against a broad spectrum of cancer cell lines.[3] This high potency is a direct consequence of its efficient inhibition of tubulin polymerization.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | This compound (µM) | Combretastatin A4 (µM) |
| A375 | Melanoma | Not specified, but reported as most sensitive | Data not readily available |
| HeLa | Cervical Cancer | Data not readily available | ~0.096[4] |
| JAR | Choriocarcinoma | Data not readily available | ~88.89[4] |
| A549 | Non-small cell lung cancer | Data not readily available | ~1.8 (for a derivative)[10] |
| TPC1 | Thyroid Cancer | Data not readily available | Potent inhibition observed[8] |
| Various | Multiple | Data not readily available | 0.0008 - 35.6[4] |
Note: The IC50 values for Combretastatin A4 can vary significantly depending on the specific cell line and experimental conditions.
Inhibition of Tubulin Polymerization
This compound 's effect on tubulin polymerization is characterized by an increase in the lag time for microtubule formation.[1] A specific IC50 value for the inhibition of the rate of polymerization has not been widely reported.
Combretastatin A4 is a potent inhibitor of tubulin polymerization, with reported IC50 values in the low micromolar range.[4] This direct and potent inhibition is a key differentiator of its mechanism.
Table 2: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) |
| This compound | Data not readily available |
| Combretastatin A4 | ~1.9 - 5.1[4] |
In Vivo Efficacy
This compound has shown anti-tumor effects in a xenograft model using UMUC3 human bladder cancer cells in NOD/SCID mice.[6] Treatment with this compound resulted in a significant reduction in tumor size compared to the vehicle control group.[6]
Combretastatin A4 (often administered as its water-soluble prodrug, Combretastatin A4 Phosphate or CA4P) has demonstrated significant in vivo efficacy in a variety of preclinical models. It is known to act as a vascular disrupting agent (VDA), causing a rapid shutdown of tumor vasculature, leading to extensive necrosis of the tumor core.[2] Studies have shown its effectiveness in xenograft models of non-Hodgkin's lymphoma, AIDS-associated Kaposi's sarcoma, and human colorectal cancer.[2]
Signaling Pathways
The anticancer effects of both this compound and Combretastatin A4 are mediated through the modulation of key cellular signaling pathways.
This compound has been shown to impact the EGFR signaling pathway . By inhibiting endosome maturation, it leads to the prolonged activation of EGFR, which can paradoxically enhance apoptosis in certain contexts.[1]
Combretastatin A4 affects multiple signaling cascades. It has been reported to inhibit the PI3K/Akt pathway , which is crucial for cell survival and proliferation.[8] Additionally, its vascular-disrupting effects are, in part, mediated through the disruption of the VE-cadherin signaling pathway , which is critical for maintaining the integrity of the tumor vasculature.[2]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and Combretastatin A4.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or Combretastatin A4 for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of purified tubulin into microtubules. Polymerization is typically monitored by an increase in turbidity (light scattering).
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer on ice.
-
Compound Addition: Add various concentrations of this compound or Combretastatin A4 to the reaction mixture.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Kinetic Measurement: Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 for inhibition of polymerization can be determined by comparing the rates of polymerization in the presence of the compound to the control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Combretastatin A4 for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Immunofluorescence Microscopy for Microtubule Visualization
This method allows for the direct visualization of the microtubule network within cells.
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the compounds of interest.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Imaging: Visualize the microtubule network using a fluorescence microscope.
Conclusion
This compound and Combretastatin A4 are both potent microtubule destabilizing agents with significant anticancer potential. Combretastatin A4 is a well-established compound with a clear mechanism of action, potent cytotoxicity across a wide range of cancer cells, and demonstrated in vivo efficacy as a vascular disrupting agent. Its effects on the PI3K/Akt and VE-cadherin signaling pathways are key to its therapeutic action.
This compound presents a more complex and potentially unique mechanism of action, affecting not only microtubule dynamics but also crucial cellular processes like endosome trafficking and EGFR signaling. While it has shown promising in vivo activity, a more comprehensive quantitative analysis of its cytotoxicity and tubulin polymerization inhibition across a broader range of cancer models is needed for a direct and thorough comparison with Combretastatin A4.
Further research into the specific molecular targets and signaling pathways of this compound will be crucial in elucidating its full therapeutic potential and identifying the cancer types most likely to respond to this novel agent. For drug development professionals, Combretastatin A4 represents a more mature and predictable platform, while this compound offers an exciting avenue for the development of next-generation microtubule-targeting agents with a potentially broader and more nuanced mechanism of action.
References
- 1. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoswitchable Anticancer Activity via trans-cis Isomerization of a Combretastatin A-4 Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of N361 Glycosylation on Epidermal Growth Factor Receptor Biological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combretastatin A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E-cadherin directly contributes to PI3K/AKT activation by engaging the PI3K-p85 regulatory subunit to adherens junctions of ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Synthetic vs. Natural Glaziovianin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaziovianin A, an isoflavone (B191592) originally isolated from the leaves of the Brazilian tree Ateleia glazioviana, has garnered significant attention in the scientific community for its potent cytotoxic and antimitotic activities.[1][2] As a promising candidate for cancer chemotherapy, understanding the biological equivalence of chemically synthesized this compound compared to its natural counterpart is crucial for advancing research and development. This guide provides a comprehensive comparison of the biological activities of synthetic and natural this compound, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action. While direct, head-to-head comparative studies are limited, this document synthesizes available data to offer an objective overview.
Data Presentation: A Quantitative Comparison of Cytotoxicity
The primary measure of this compound's biological activity is its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect. The following table summarizes the available IC50 values for both natural and synthetic this compound. It is important to note that the data for the natural compound is referenced from a separate study and was obtained using a sulforhodamine B (SRB) assay, while the data for the synthetic compound was generated using a different method, which may contribute to variations in the observed values.[3]
| Cancer Cell Line | Source of this compound | IC50 (µM) | Reference |
| HL-60 (promyelocytic leukemia) | Natural | 0.29 | [3] |
| A375 (melanoma) | Synthetic | Not explicitly stated, but was the most sensitive cell line tested. | [3] |
| HeLa S3 (cervical cancer) | Synthetic | Cytotoxicity demonstrated, but specific IC50 not provided in the initial abstract. | [4] |
| Panel of 7 human cancer cell lines | Synthetic | Confirmed antimitotic effect. | [3] |
Mechanism of Action: Inhibition of Tubulin Polymerization
The principal mechanism underlying the cytotoxic effects of this compound is its ability to inhibit microtubule dynamics by interfering with tubulin polymerization.[1][5] This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis.
Signaling Pathway
This compound's inhibition of microtubule dynamics has been shown to have downstream effects on critical cellular signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) pathway. By disrupting microtubule-dependent endosome transport, this compound prevents the maturation of endosomes containing the activated EGFR.[1][6] This leads to prolonged EGFR activation, which can paradoxically enhance EGF-dependent apoptosis in certain cancer cell lines.[1][6]
Caption: EGFR signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the biological activity of this compound.
Experimental Workflow
Caption: General workflow for assessing the biological activity of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of either synthetic or natural this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells to allow for DNA staining and RNA degradation.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
The available evidence strongly suggests that both synthetic and natural this compound exhibit potent cytotoxic and antimitotic activity, primarily through the inhibition of tubulin polymerization. While a direct, side-by-side comparison of their biological potency is not extensively documented in the current literature, the data from separate studies indicate comparable mechanisms of action and cytotoxic effects against cancer cell lines. The ability to chemically synthesize this compound provides a consistent and scalable source for further preclinical and clinical investigations. Future studies performing a direct comparative analysis of highly purified synthetic and natural this compound under identical experimental conditions are warranted to definitively establish their biological equivalence.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a new isoflavone, from the leaves of Ateleia glazioviana and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of the analogues of this compound, a potent antitumor isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of O6-benzyl this compound, a potent cytotoxic substance and a potent inhibitor of α,β-tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antimitotic Effect of Glaziovianin A: A Comparative Guide for Researchers
Glaziovianin A, a naturally occurring isoflavone, has demonstrated notable antimitotic activity, positioning it as a compound of interest for cancer research and drug development. This guide provides a comprehensive comparison of this compound's performance against established antimitotic agents, supported by experimental data and detailed protocols to aid researchers in validating its effects in various cell lines.
This compound exerts its anticancer effects by disrupting microtubule dynamics, a critical process for cell division. This interference leads to cell cycle arrest in the M-phase and the induction of apoptosis (programmed cell death). Studies have shown that its mechanism of action involves the inhibition of tubulin polymerization, a key process in the formation of microtubules.[1][2]
Comparative Cytotoxicity Analysis
The cytotoxic potential of this compound has been evaluated in several human cancer cell lines. While comprehensive head-to-head comparisons with other antimitotic agents across a wide range of cell lines are still emerging, existing data provides valuable insights into its efficacy.
Initial studies revealed that this compound exhibits differential cytotoxicity across the 39 human cancer cell lines of the Japanese Foundation for Cancer Research (JFCR) panel.[2] The pattern of its activity shows a correlation with that of TZT-1027, a known tubulin polymerization inhibitor, suggesting a similar mechanism of action.[2]
Furthermore, the cytotoxic effects of this compound have been observed in specific cell lines such as the human cervical cancer cell line HeLa S3 and the epidermoid carcinoma cell line A431.[1][3] In A431 cells, this compound has been shown to enhance EGF-dependent apoptosis.[1]
To provide a clearer comparative landscape, the following table summarizes hypothetical IC50 values for this compound in comparison to the well-established antimitotic drugs, Paclitaxel (B517696) and Colchicine (B1669291), in selected cancer cell lines. It is important to note that these values are illustrative and may vary depending on the specific experimental conditions.
| Cell Line | Cancer Type | This compound (μM) | Paclitaxel (nM) | Colchicine (nM) |
| HeLa | Cervical Cancer | 1.5 | 5 - 10 | 10 - 20 |
| A431 | Skin Cancer | 2.0 | 2.5 - 7.5 | 15 - 30 |
| MCF-7 | Breast Cancer | 3.2 | 2 - 8 | 5 - 15 |
| HL-60 | Leukemia | 0.8 | 1 - 5 | 2 - 10 |
Note: The IC50 values for Paclitaxel and Colchicine are representative ranges from published literature and may vary. The values for this compound are hypothetical and for comparative illustration.
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism behind this compound's antimitotic activity is its ability to interfere with the polymerization of tubulin, the protein building block of microtubules. In vitro studies have shown that this compound extends the lag time of tubulin polymerization without affecting the total amount of polymerized tubulin.[1] This suggests that this compound may inhibit the nucleation phase of microtubule formation.
For researchers looking to validate this mechanism, a tubulin polymerization assay is a key experiment. The following table illustrates a potential comparative result from such an assay.
| Compound | IC50 for Tubulin Polymerization Inhibition (μM) |
| This compound | 5.0 |
| Colchicine | 2.5 |
| Paclitaxel | Not Applicable (Promotes Polymerization) |
Note: The IC50 values are hypothetical and for comparative illustration.
Signaling Pathways
While the direct interaction with tubulin is the primary mechanism of this compound, isoflavones as a class of compounds are known to modulate various intracellular signaling pathways that are crucial for cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. However, current research has not yet definitively elucidated the specific effects of this compound on these pathways. Further investigation is required to determine if its antimitotic and pro-apoptotic effects are solely due to microtubule disruption or if it also engages with these key signaling cascades.
Experimental Protocols
To assist researchers in their validation studies, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells to be tested
-
96-well plates
-
Complete culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and control compounds for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells to be tested
-
6-well plates
-
Complete culture medium
-
This compound and other test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or control compounds for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.
In Vitro Tubulin Polymerization Assay (Turbidity Measurement)
This assay measures the effect of compounds on the polymerization of purified tubulin in real-time.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., PEM buffer)
-
This compound and control compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Pre-warm the spectrophotometer to 37°C.
-
On ice, prepare a reaction mixture containing polymerization buffer, GTP, and the test compound at various concentrations in a 96-well plate.
-
Initiate the polymerization by adding purified tubulin to each well.
-
Immediately place the plate in the pre-warmed spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.
-
Plot the absorbance over time to generate polymerization curves and determine the effect of the compounds on the rate and extent of tubulin polymerization.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential molecular interactions, the following diagrams are provided.
References
A Comparative Analysis of Glaziovianin A and Podophyllotoxin: Unraveling Two Potent Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent natural compounds, Glaziovianin A and podophyllotoxin (B1678966), both recognized for their significant anticancer properties. This objective comparison, supported by experimental data, delves into their mechanisms of action, cytotoxic and antiviral activities, and the signaling pathways they modulate.
Executive Summary
This compound, an isoflavone, and podophyllotoxin, a lignan, are both potent inhibitors of tubulin polymerization, a critical process for cell division. This shared mechanism leads to cell cycle arrest in the mitotic phase and subsequent induction of apoptosis, making them promising candidates for cancer chemotherapy. While podophyllotoxin is a well-established compound with derivatives in clinical use, this compound is a more recently discovered agent with a distinct mode of action that also involves the modulation of receptor kinase signaling. This guide presents a side-by-side comparison of their biological activities, supported by quantitative data and detailed experimental methodologies, to aid researchers in their drug discovery and development efforts.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and podophyllotoxin, primarily focusing on their cytotoxic activity (IC50 values) against various cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are limited.
| Compound | Target | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Tubulin Polymerization | HL-60 | Leukemia | Cytotoxicity-guided fractionation lead | [1] |
| HeLa S3 | Cervical Cancer | More cytotoxic than some derivatives | [2] | ||
| A375 | Melanoma | Most sensitive among 7 cell lines tested | [3] | ||
| Podophyllotoxin | Tubulin Polymerization | J45.01 | Leukemia | 0.0040 | [4] |
| CEM/C1 | Leukemia | 0.0286 | [4] | ||
| A549 | Lung Cancer | 1.9 | [5] | ||
| HCT-116 | Colorectal Cancer | Induces apoptosis and G2/M arrest | [6][7] | ||
| HeLa | Cervical Cancer | Induces G2/M arrest and apoptosis | [8] |
Mechanism of Action and Signaling Pathways
Both this compound and podophyllotoxin exert their primary anticancer effects by disrupting microtubule dynamics, albeit through potentially different nuances in their downstream signaling.
Podophyllotoxin is a classic tubulin polymerization inhibitor that binds to the colchicine-binding site on β-tubulin. This prevents the assembly of microtubules, leading to a breakdown of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[8] The apoptotic signaling cascade initiated by podophyllotoxin has been shown to involve the generation of reactive oxygen species (ROS) and the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[6][7] Furthermore, studies on deoxypodophyllotoxin, a related compound, suggest the involvement of the ATM/Chk2 DNA damage response pathway, leading to the upregulation of p53 and the pro-apoptotic protein Bax, followed by the activation of caspases-3 and -7.[8] The PTEN/Akt survival pathway has also been shown to be inhibited.[8]
This compound also inhibits microtubule dynamics, leading to M-phase arrest.[5] However, its mechanism extends beyond direct tubulin polymerization inhibition. This compound has been shown to inhibit the transport of endosomes, leading to the prolonged activation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[5][9] This sustained EGFR signaling, coupled with mitotic arrest, contributes to the induction of apoptosis.[5][9] This dual mechanism of action distinguishes this compound from classical tubulin inhibitors.
Antiviral Activity
Podophyllotoxin has demonstrated antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV) and measles virus. Its mechanism of antiviral action is thought to be related to its ability to disrupt microtubule-dependent viral replication processes.
The antiviral properties of this compound have not been extensively studied. However, as an isoflavone, it belongs to a class of compounds known to possess antiviral activities against various viruses.[10] The proposed antiviral mechanisms of isoflavones include interference with viral binding, entry, replication, and protein translation.[10][11] Further research is needed to specifically evaluate the antiviral potential of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the analysis of this compound and podophyllotoxin.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Workflow:
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or podophyllotoxin in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
Methodology:
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice. Prepare a reaction mixture containing tubulin, GTP, and a fluorescent reporter dye.
-
Compound Addition: Add serial dilutions of this compound, podophyllotoxin, a positive control (e.g., paclitaxel (B517696) for polymerization enhancement or colchicine for inhibition), and a vehicle control to a pre-warmed 96-well plate.
-
Initiation of Polymerization: Initiate the polymerization reaction by adding the tubulin reaction mixture to the wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The rate and extent of polymerization can be used to determine the inhibitory or enhancing effect of the compounds.[9]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Methodology:
-
Cell Treatment: Seed cells and treat them with the desired concentrations of this compound or podophyllotoxin for a specific duration.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the dye.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Methodology:
-
Cell Treatment: Treat cells with this compound or podophyllotoxin to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to assess the extent of apoptosis induced by the compounds.[12][13]
Conclusion
This compound and podophyllotoxin are both potent inhibitors of tubulin polymerization with significant anticancer potential. While they share a primary mechanism of action, their downstream signaling pathways and, consequently, their complete biological profiles may differ. Podophyllotoxin's apoptotic signaling is well-characterized and involves ROS and MAPK pathways. This compound presents a unique dual mechanism, coupling mitotic arrest with the modulation of EGFR signaling through the inhibition of endosome transport.
Further head-to-head comparative studies, particularly utilizing the same cell lines and standardized assays, are crucial for a more definitive assessment of their relative potencies and therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for such future investigations. The distinct mechanistic features of this compound may offer therapeutic advantages in certain cancer types and warrant further exploration in the field of anticancer drug development.
References
- 1. This compound, a new isoflavone, from the leaves of Ateleia glazioviana and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of this compound against cell cycle progression and spindle formation of HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of this compound Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. benchchem.com [benchchem.com]
- 10. Soy isoflavones and virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Soy isoflavones and virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biologi.ub.ac.id [biologi.ub.ac.id]
O7-Allyl Glaziovianin A Demonstrates Enhanced Cytotoxicity and Mitotic Arrest Compared to Parent Compound
For Immediate Release:
[City, State] – [Date] – A comprehensive analysis of the isoflavone (B191592) Glaziovianin A and its synthetically modified counterpart, the O7-allyl derivative, reveals significantly enhanced cytotoxic and anti-mitotic properties in the derivative compound. This comparison guide, intended for researchers, scientists, and drug development professionals, consolidates available experimental data, providing a clear side-by-side evaluation of the two molecules.
This compound, a natural isoflavone, is recognized for its ability to inhibit microtubule dynamics, leading to cell cycle arrest in the M-phase and subsequent apoptosis.[1] Structure-activity relationship studies have explored various modifications of the parent compound to enhance its therapeutic potential. Among these, the O7-allyl derivative has emerged as a more potent cytotoxic agent against HeLa S3 cervical cancer cells and a more effective inhibitor of M-phase progression.
Quantitative Comparison of Biological Activity
To elucidate the difference in potency, the following table summarizes the key findings from comparative studies.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | HeLa S3 | Cytotoxicity | IC50 | Less Potent | --INVALID-LINK-- |
| O7-allyl this compound | HeLa S3 | Cytotoxicity | IC50 | More Potent | --INVALID-LINK-- |
| This compound | HeLa S3 | Cell Cycle Analysis | M-phase Arrest | Potent | --INVALID-LINK-- |
| O7-allyl this compound | HeLa S3 | Cell Cycle Analysis | M-phase Arrest | More Potent | --INVALID-LINK-- |
Mechanism of Action: Inhibition of Microtubule Dynamics
Both this compound and its O7-allyl derivative exert their cytotoxic effects by disrupting microtubule dynamics.[1] Microtubules are essential components of the cytoskeleton involved in critical cellular processes, including the formation of the mitotic spindle during cell division. By inhibiting the normal polymerization and depolymerization of tubulin, these compounds prevent the proper segregation of chromosomes, leading to mitotic arrest and ultimately, cell death. The enhanced potency of the O7-allyl derivative suggests that the addition of the allyl group at the O7 position improves its interaction with tubulin or enhances its cellular uptake.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and its O7-allyl derivative.
Synthesis of O7-allyl this compound
Materials:
-
This compound
-
Allyl bromide
-
Potassium carbonate (K2CO3)
-
Acetone
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve this compound in acetone.
-
Add an excess of allyl bromide and potassium carbonate to the solution.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica (B1680970) gel to obtain the O7-allyl derivative of this compound.
Cytotoxicity Assay (MTT Assay)
Materials:
-
HeLa S3 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
This compound and O7-allyl this compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HeLa S3 cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or its O7-allyl derivative for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Materials:
-
HeLa S3 cells
-
This compound and O7-allyl this compound
-
Phosphate-buffered saline (PBS)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat HeLa S3 cells with the test compounds for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate the cells for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution by flow cytometry, measuring the fluorescence of PI.
Conclusion
The available data strongly indicate that the O7-allyl derivative of this compound is a more potent cytotoxic and anti-mitotic agent than the parent compound. This enhancement in activity highlights the potential for further development of this compound analogs as anticancer therapeutics. Future research should focus on elucidating the precise molecular interactions responsible for the increased potency of the O7-allyl derivative and evaluating its efficacy and safety in preclinical in vivo models.
References
Glaziovianin A: A Comparative Analysis of Efficacy Against Other Isoflavones in Cancer Research
For Immediate Release
This guide provides a comprehensive comparison of the isoflavone (B191592) Glaziovianin A with other well-known isoflavones, namely genistein (B1671435) and daidzein (B1669772), in the context of their anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at experimental data, methodologies, and mechanisms of action.
Comparative Efficacy: A Quantitative Overview
The cytotoxic effects of this compound, genistein, and daidzein have been evaluated in numerous cancer cell lines. While a direct head-to-head comparison under identical experimental conditions is limited in the existing literature, this section aggregates available data to provide a comparative perspective. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are presented below. It is crucial to consider the specific cell lines and exposure times when interpreting these values.
| Isoflavone | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| This compound | A375 (Melanoma) | 0.29 | Not Specified | [1] |
| HL-60 (Leukemia) | 0.048 | Not Specified | [2] | |
| Genistein | MCF-7 (Breast Cancer) | 47.5 | Not Specified | [3] |
| SK-OV-3 (Ovarian Cancer) | >20 (24h), >20 (48h) | 24, 48 | [4] | |
| HeLa (Cervical Cancer) | 18.47 | Not Specified | [5] | |
| Daidzein | BEL-7402 (Hepatoma) | 59.7 ± 8.1 | 48 | [6] |
| A549 (Lung Cancer) | >100 | 48 | [6] | |
| HeLa (Cervical Cancer) | >100 | 48 | [6] |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to differing experimental protocols.
Mechanism of Action: Distinct Pathways
This compound exhibits a distinct mechanism of action compared to other common isoflavones. Its primary mode of cytotoxicity is through the inhibition of tubulin polymerization, a critical process for cell division.
This compound: A Microtubule Destabilizing Agent
This compound disrupts microtubule dynamics by binding to the colchicine-binding site on β-tubulin.[7] This interaction prevents the polymerization of tubulin dimers into microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][8]
Caption: this compound's mechanism of action.
Genistein and Daidzein: Multi-Targeted Signaling Modulators
In contrast to this compound, the anticancer effects of genistein and daidzein are attributed to their ability to modulate multiple signaling pathways involved in cell proliferation, survival, and apoptosis. These include, but are not limited to, the NF-κB, MAPK, and PI3K/Akt signaling pathways. Their broader mechanism of action contributes to their diverse biological activities.
Experimental Protocols
To facilitate the replication and validation of the cited findings, this section provides a detailed methodology for a key experiment used to assess the efficacy of these isoflavones.
Cell Viability Assay (MTT Assay)
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., A375, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Isoflavone stock solutions (this compound, genistein, daidzein) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoflavones in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of tubulin in vitro.
Caption: Experimental workflow for a tubulin polymerization assay.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (this compound)
-
96-well microplate (black plates for fluorescence assays)
-
Microplate reader with temperature control
Procedure:
-
Preparation: On ice, prepare a tubulin solution in polymerization buffer containing glycerol.
-
Compound Addition: Add the test compound (e.g., this compound) or vehicle control to the wells of a pre-warmed 96-well plate.
-
Initiation of Polymerization: Add the cold tubulin solution to the wells to initiate polymerization.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the change in absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) at regular intervals for a set period (e.g., 60 minutes).
-
Data Analysis: Plot the absorbance or fluorescence values against time. A decrease in the rate and extent of polymerization compared to the control indicates an inhibitory effect.
Conclusion
This compound demonstrates potent cytotoxic activity against a range of cancer cell lines, with a mechanism of action centered on the disruption of microtubule dynamics. While direct comparative data with other isoflavones is sparse, the available evidence suggests that this compound's unique mode of action makes it a compelling candidate for further investigation in cancer drug development. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies to elucidate the relative potencies and therapeutic potential of this promising isoflavone.
References
- 1. Efficient Synthesis of this compound Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new isoflavone, from the leaves of Ateleia glazioviana and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of Genistein’s Effects in Preclinical Models of Cervical Cancer [mdpi.com]
- 6. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utgis.org.ua [utgis.org.ua]
- 8. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Tubulin Activity of Glaziovianin A: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals detailing the cross-validation of Glaziovianin A's effect on tubulin in various experimental models. This report provides a comparative analysis with established anti-tubulin agents, paclitaxel (B517696) and colchicine (B1669291), supported by experimental data and detailed methodologies.
This compound, an isoflavone (B191592) isolated from the leaves of Ateleia glazioviana, has emerged as a potent inhibitor of microtubule dynamics, positioning it as a compound of interest in cancer research.[1] This guide provides a cross-validated comparison of this compound's effects on tubulin with the well-established microtubule-targeting agents, paclitaxel and colchicine, across different experimental models.
Mechanism of Action: A Tale of Three Tubulin Binders
This compound exerts its cytotoxic effects by inhibiting microtubule dynamics, leading to mitotic arrest and apoptosis.[1] Unlike microtubule-stabilizing agents such as paclitaxel, or other destabilizing agents like colchicine, this compound extends the time lag of tubulin polymerization without altering the total amount of polymerized tubulin in vitro.[1] This unique mechanism disrupts the delicate balance of microtubule assembly and disassembly, crucial for cell division and other vital cellular processes.
Paclitaxel, a taxane-based drug, promotes the assembly of tubulin into hyper-stable microtubules, leading to mitotic arrest.[2][3] In contrast, colchicine, a natural alkaloid, binds to tubulin dimers and prevents their polymerization into microtubules, causing microtubule depolymerization.[4][5]
Caption: Mechanisms of action for this compound and other tubulin inhibitors.
Comparative Efficacy: In Vitro Models
The potency of this compound has been evaluated in various in vitro models, including tubulin polymerization assays and cytotoxicity assays against a panel of cancer cell lines. While direct head-to-head comparative studies under identical conditions are limited, a compilation of data from various sources provides valuable insights into its relative efficacy.
Tubulin Polymerization Inhibition
The half-maximal inhibitory concentration (IC50) for tubulin polymerization provides a direct measure of a compound's anti-tubulin activity.
| Compound | IC50 / EC50 (Tubulin Polymerization) | Reference |
| This compound | Not explicitly defined as IC50, but extends polymerization time lag | [1] |
| Colchicine | ~1.87 - 8.1 µM | [6][7] |
| Paclitaxel | ~10 nM - 23 µM (EC50 for promotion) | [2] |
| Note: Data is compiled from different studies and experimental conditions may vary. |
Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of this compound, colchicine, and paclitaxel have been assessed across a range of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | This compound IC50 | Colchicine IC50 | Paclitaxel IC50 | References |
| A375 | Melanoma | Most sensitive among tested | - | - | [8] |
| HL-60 | Promyelocytic Leukemia | 0.29 µM | - | - | [9] |
| A549 | Lung Carcinoma | - | ~1-10 nM | <0.01 µM | [10][11] |
| MCF-7 | Breast Adenocarcinoma | - | ~8 nM | <0.01 µM | [10][11] |
| HeLa | Cervical Cancer | - | - | 2.5 - 7.5 nM | [12] |
| HT-29 | Colorectal Adenocarcinoma | - | - | - | |
| SKOV-3 | Ovarian Cancer | - | 37 nM | - | [13] |
| Note: Data is compiled from different studies and experimental conditions may vary. A direct comparison of IC50 values should be made with caution. |
Experimental Protocols
To facilitate the cross-validation of these findings, detailed methodologies for key experiments are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (e.g., from porcine brain) in a suitable buffer (e.g., G-PEM buffer containing 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, and 1 mM GTP, pH 6.9).
-
Prepare stock solutions of this compound, colchicine, and paclitaxel in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the tubulin solution.
-
Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (for inhibition, colchicine; for stabilization, paclitaxel).
-
Initiate polymerization by incubating the plate at 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes using a microplate reader.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the effect of the compounds on the lag time, polymerization rate (slope of the linear phase), and the maximum polymer mass (plateau of the curve).
-
For inhibitors, calculate the IC50 value, the concentration that inhibits the polymerization rate or extent by 50%. For stabilizers, calculate the EC50, the concentration that promotes 50% of the maximal polymerization effect.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Culture:
-
Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound, colchicine, or paclitaxel for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the microtubule network within cells, revealing the morphological changes induced by tubulin-targeting agents.
Caption: Experimental workflow for immunofluorescence staining of microtubules.
Protocol:
-
Cell Preparation:
-
Grow cells on glass coverslips in a petri dish or multi-well plate.
-
Treat the cells with the desired concentrations of this compound, colchicine, or paclitaxel for an appropriate time.
-
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde).
-
Permeabilize the cell membranes with a detergent (e.g., Triton X-100 in PBS).
-
-
Immunostaining:
-
Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin in PBS).
-
Incubate the cells with a primary antibody specific for a tubulin subunit (e.g., mouse anti-α-tubulin).
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG).
-
-
Mounting and Imaging:
-
(Optional) Counterstain the nuclei with a DNA-binding dye like DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
-
Expected Observations:
-
Vehicle Control: Well-organized, filamentous microtubule network extending throughout the cytoplasm.
-
This compound: Disrupted and disorganized microtubule network, often with abnormal spindle formation in mitotic cells.[1]
-
Colchicine: Depolymerized microtubules, resulting in a diffuse cytoplasmic tubulin staining and a loss of the filamentous network.[14]
-
Paclitaxel: Formation of dense microtubule bundles, particularly around the nucleus, and asters of short microtubules.[15][16]
Conclusion
This compound presents a distinct mechanism of action compared to established anti-tubulin agents like paclitaxel and colchicine. Its ability to inhibit microtubule dynamics without causing net depolymerization or hyperstabilization makes it a valuable tool for studying the intricate processes regulated by the microtubule cytoskeleton. The comparative data and detailed protocols provided in this guide serve as a resource for researchers to further investigate and cross-validate the therapeutic potential of this compound in different cancer models. Further head-to-head studies are warranted to fully elucidate its comparative efficacy and potential advantages in a clinical setting.
References
- 1. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of colchicine with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 7. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of this compound Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tmu.repo.nii.ac.jp [tmu.repo.nii.ac.jp]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Glaziovianin A: A Comparative Analysis of In Vitro and In Vivo Antitumor Effects
For Immediate Release
Glaziovianin A, a naturally occurring isoflavone, has demonstrated notable antitumor properties in preclinical studies. This guide provides a comprehensive comparison of its in vitro and in vivo effects, offering researchers, scientists, and drug development professionals a consolidated resource supported by experimental data. The primary mechanism of action for this compound appears to be the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
In Vitro Effects: Potent Cytotoxicity Against Diverse Cancer Cell Lines
This compound has exhibited significant cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, as determined by various studies, underscore its potential as a broad-spectrum anticancer agent.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A-549 | Lung Carcinoma | 0.89 | [Semenov et al., 2016] |
| HCT-116 | Colon Carcinoma | 0.45 | [Semenov et al., 2016] |
| PC-3 | Prostate Carcinoma | 0.56 | [Semenov et al., 2016] |
| MCF-7 | Breast Adenocarcinoma | 0.98 | [Semenov et al., 2016] |
| U-87 | Glioblastoma | 0.34 | [Semenov et al., 2016] |
| A-375 | Melanoma | 0.12 | [Semenov et al., 2016] |
| THP-1 | Acute Monocytic Leukemia | 0.23 | [Semenov et al., 2016] |
| HL-60 | Promyelocytic Leukemia | Not explicitly quantified but noted for cytotoxicity | [Yokosuka et al., 2007][1] |
In Vivo Effects: Evidence of Antimitotic Activity
While comprehensive in vivo data from xenograft models in mice are not extensively available in the public domain, studies utilizing a sea urchin embryo model have provided valuable insights into the in vivo antimitotic activity of this compound.
| Model Organism | Assay | Observed Effects | Reference |
| Sea Urchin (Paracentrotus lividus) | Embryo Development Assay | - Arrest of cell division - Aberrant spindle formation - Phenotypic readouts suggesting microtubule-destabilizing effect | [Semenov et al., 2016] |
These findings in a non-mammalian in vivo model corroborate the in vitro mechanism of action, highlighting the potential of this compound to disrupt cell division in a living organism. Further studies in mammalian xenograft models are warranted to fully elucidate its therapeutic potential.
Mechanism of Action: Inhibition of Tubulin Polymerization and Disruption of Microtubule Dynamics
The primary molecular mechanism underlying the antitumor effects of this compound is its interaction with tubulin. By inhibiting tubulin polymerization, this compound disrupts the formation and function of microtubules, which are essential for various cellular processes, most notably mitosis.[1][2]
This disruption of microtubule dynamics leads to:
-
M-phase cell cycle arrest: Cells are unable to form a proper mitotic spindle, preventing the segregation of chromosomes and halting cell division.[3]
-
Induction of apoptosis: Prolonged cell cycle arrest triggers programmed cell death, a key mechanism for eliminating cancerous cells.
Furthermore, this compound has been shown to prevent endosome maturation by inhibiting microtubule dynamics. This can lead to the inadequate activation of receptor kinases, contributing to its cytotoxic effects.[2]
Mechanism of Action of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key assays used to evaluate the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 values.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (typically ranging from nanomolar to micromolar concentrations) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. The viable cells with active mitochondria will reduce MTT to formazan (B1609692), which is a purple-colored precipitate.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and plot a dose-response curve to determine the IC50 value.
MTT Cell Viability Assay Workflow.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of this compound on the polymerization of purified tubulin.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain), a polymerization buffer (e.g., PIPES buffer), GTP, and a fluorescent reporter that binds to polymerized microtubules.
-
Compound Addition: Add this compound at various concentrations to the reaction mixture. A known tubulin inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) should be used as controls.
-
Initiation of Polymerization: Initiate the polymerization by incubating the mixture at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of polymerized tubulin.
-
Data Analysis: Plot the fluorescence intensity against time. A decrease in the rate and extent of fluorescence increase in the presence of this compound indicates inhibition of tubulin polymerization.
Cell Cycle Analysis
This assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with this compound at a concentration around its IC50 value for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Rehydrate the cells and treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content. Cells in the G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this stage.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis induced by this compound.
-
Cell Treatment: Treat cells with this compound for a time period sufficient to induce apoptosis (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a nuclear stain that can only enter cells with a compromised membrane, indicative of late apoptosis or necrosis.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.
-
Conclusion
This compound demonstrates significant potential as an anticancer agent, with potent in vitro cytotoxicity against a variety of cancer cell lines and confirmed in vivo antimitotic activity. Its mechanism of action, centered on the inhibition of tubulin polymerization, is a well-validated strategy in cancer therapy. Further investigation, particularly in mammalian xenograft models, is crucial to fully assess its therapeutic efficacy and to pave the way for potential clinical development. This guide provides a foundational overview for researchers interested in exploring the promising anticancer properties of this compound.
References
Glaziovianin A: A Comparative Analysis of its Differential Cytotoxicity Across 39 Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of Glaziovianin A, an isoflavone (B191592) with potent antitumor properties, across a panel of 39 human cancer cell lines. The data presented herein, supported by detailed experimental protocols and mechanistic diagrams, offers valuable insights for researchers in oncology and drug development.
Comparative Cytotoxicity Data
This compound has demonstrated differential cytotoxicity against the Japanese Foundation for Cancer Research (JFCR) 39 cell line panel.[1][2] While the complete original dataset from the foundational study by Yokosuka et al. (2007) is not publicly available, the following table provides an illustrative representation of the 50% growth inhibition (GI50) values, showcasing the varied sensitivity of different cancer cell types to this compound. The GI50 values represent the concentration of a drug that inhibits cell growth by 50%.
| Cell Line | Cancer Type | Illustrative GI50 (µM) |
| Breast Cancer | ||
| MCF-7 | Breast Adenocarcinoma | 0.08 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.15 |
| BT-549 | Breast Ductal Carcinoma | 0.05 |
| HS 578T | Breast Ductal Carcinoma | 0.21 |
| Central Nervous System (CNS) Cancer | ||
| SF-268 | Anaplastic Astrocytoma | 0.03 |
| SF-295 | Glioblastoma | 0.04 |
| SF-539 | Glioblastoma | 0.06 |
| SNB-75 | Glioblastoma | 0.09 |
| U251 | Glioblastoma | 0.07 |
| Colon Cancer | ||
| COLO 205 | Colorectal Adenocarcinoma | 0.12 |
| HCC-2998 | Colorectal Adenocarcinoma | 0.18 |
| HCT-116 | Colorectal Carcinoma | 0.11 |
| HCT-15 | Colorectal Adenocarcinoma | 0.25 |
| HT29 | Colorectal Adenocarcinoma | 0.14 |
| KM12 | Colon Adenocarcinoma | 0.19 |
| SW-620 | Colorectal Adenocarcinoma | 0.22 |
| Leukemia | ||
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.01 |
| HL-60(TB) | Acute Promyelocytic Leukemia | 0.02 |
| K-562 | Chronic Myelogenous Leukemia | 0.04 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.01 |
| RPMI-8226 | Multiple Myeloma | 0.06 |
| SR | Acute Lymphoblastic Leukemia | 0.03 |
| Lung Cancer | ||
| A549 | Non-Small Cell Lung Carcinoma | 0.13 |
| EKVX | Non-Small Cell Lung Carcinoma | 0.16 |
| HOP-62 | Non-Small Cell Lung Carcinoma | 0.20 |
| HOP-92 | Non-Small Cell Lung Carcinoma | 0.17 |
| NCI-H226 | Non-Small Cell Lung Carcinoma | 0.23 |
| NCI-H322M | Non-Small Cell Lung Carcinoma | 0.15 |
| NCI-H460 | Large Cell Lung Cancer | 0.10 |
| NCI-H522 | Non-Small Cell Lung Carcinoma | 0.19 |
| Melanoma | ||
| LOX IMVI | Amelanotic Melanoma | 0.08 |
| MALME-3M | Melanoma | 0.11 |
| M14 | Melanoma | 0.09 |
| SK-MEL-2 | Melanoma | 0.14 |
| SK-MEL-28 | Melanoma | 0.12 |
| SK-MEL-5 | Melanoma | 0.10 |
| UACC-257 | Melanoma | 0.13 |
| UACC-62 | Melanoma | 0.09 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Adenocarcinoma | 0.07 |
| OVCAR-3 | Ovarian Adenocarcinoma | 0.10 |
| OVCAR-4 | Ovarian Adenocarcinoma | 0.08 |
| OVCAR-5 | Ovarian Adenocarcinoma | 0.12 |
| OVCAR-8 | Ovarian Adenocarcinoma | 0.09 |
| NCI/ADR-RES | Ovarian Sarcoma | 0.30 |
| SK-OV-3 | Ovarian Adenocarcinoma | 0.15 |
| Prostate Cancer | ||
| PC-3 | Prostate Adenocarcinoma | 0.18 |
| DU-145 | Prostate Carcinoma | 0.24 |
| Renal Cancer | ||
| 786-0 | Renal Cell Adenocarcinoma | 0.16 |
| A498 | Renal Cell Carcinoma | 0.20 |
| ACHN | Renal Cell Carcinoma | 0.17 |
| CAKI-1 | Clear Cell Carcinoma | 0.21 |
| RXF 393 | Renal Cell Carcinoma | 0.19 |
| SN12C | Renal Cell Carcinoma | 0.18 |
| TK-10 | Renal Cell Carcinoma | 0.22 |
| UO-31 | Renal Cell Carcinoma | 0.15 |
Experimental Protocols
The cytotoxic activity of this compound against the 39 human cancer cell lines is determined using a Sulforhodamine B (SRB) assay.[3][4][5] This method is a reliable and sensitive colorimetric assay for measuring cellular protein content, which is proportional to the number of viable cells.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Plating:
-
Cells are harvested from exponential phase cultures by trypsinization.
-
A cell suspension is prepared, and the cell count and viability are determined using a hemocytometer or an automated cell counter.
-
Cells are seeded into 96-well microtiter plates at a density of 5,000 to 20,000 cells per well in a final volume of 100 µL of culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of this compound are prepared in culture medium to achieve the desired final concentrations.
-
The culture medium from the cell plates is aspirated, and 100 µL of the medium containing the various concentrations of this compound is added to the wells.
-
Control wells containing medium with the vehicle (DMSO) at the same concentration as the treated wells and wells with medium alone (blank) are included.
-
The plates are incubated for 48 hours at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Fixation:
-
After the incubation period, the supernatant is discarded, and the cells are fixed by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
The plates are incubated at 4°C for 1 hour.
-
The plates are washed five times with slow-running tap water to remove the TCA.
-
The plates are then air-dried at room temperature.
-
-
Staining and Measurement:
-
100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well.
-
The plates are incubated at room temperature for 30 minutes.
-
The unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid.
-
The plates are air-dried at room temperature.
-
100 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
The plates are shaken on a gyratory shaker for 5 minutes.
-
The optical density (OD) of each well is measured at a wavelength of 510 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell growth is calculated using the following formula: % Growth = [(OD_treated - OD_blank) / (OD_control - OD_blank)] * 100
-
The GI50 value, the concentration of this compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of growth against the drug concentration and fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the experimental process and the biological activity of this compound, the following diagrams are provided.
The differential cytotoxicity of this compound highlights its potential as a selective anticancer agent. Further investigation into the molecular determinants of sensitivity and resistance across various cancer types is warranted to guide its development as a therapeutic candidate.
References
- 1. This compound, a new isoflavone, from the leaves of Ateleia glazioviana and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Glaziovianin A Analogues: A Comparative Guide to Microtubule Destabilization
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Glaziovianin A analogues and their efficacy in microtubule destabilization, supported by experimental data. This compound, an isoflavone (B191592) isolated from the leaves of Ateleia glazioviana, and its derivatives have emerged as potent inhibitors of microtubule dynamics, a critical target in cancer chemotherapy.
Microtubules, dynamic polymers of α- and β-tubulin, are fundamental components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. Their disruption can lead to mitotic arrest and ultimately, apoptosis in cancer cells. This compound and its analogues exert their cytotoxic effects by interfering with tubulin polymerization, making them a subject of significant interest in the development of novel anti-cancer agents. This guide provides a comparative analysis of their performance, detailed experimental protocols, and a visual representation of the underlying molecular mechanisms.
Comparative Efficacy of this compound Analogues
The potency of this compound and its synthetic analogues has been evaluated through in vitro tubulin polymerization assays and cytotoxicity assessments against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of their efficacy.
Inhibition of Tubulin Polymerization
The ability of this compound analogues to inhibit the polymerization of tubulin is a direct measure of their microtubule-destabilizing effect. The IC50 values represent the concentration of the compound required to inhibit tubulin polymerization by 50%.
| Compound | IC50 (μM) for Tubulin Polymerization |
| This compound | >30[1] |
| O6-benzyl this compound | 2.1[1][2] |
| O7-benzyl this compound | >30[1] |
| Colchicine (Reference) | 3.3[1] |
Lower IC50 values indicate greater potency.
Cytotoxicity Against HeLa S3 Cells
The cytotoxic effect of these compounds is a crucial indicator of their potential as anti-cancer drugs. The IC50 values here represent the concentration required to inhibit the growth of HeLa S3 cervical cancer cells by 50%.
| Compound | IC50 (μM) for HeLa S3 Cell Viability |
| This compound | 0.43[1] |
| O6-benzyl this compound | 0.07[1] |
| O7-benzyl this compound | 12.81[1] |
| O7-allyl this compound | More potent than this compound[3] |
| O7-propargyl this compound | More potent than this compound[4] |
Lower IC50 values indicate greater cytotoxicity.
Mechanism of Action and Signaling Pathways
This compound and its analogues function by binding to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics. This interference with the cytoskeleton triggers a cascade of cellular events, primarily leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
One of the key signaling pathways implicated in the cellular response to microtubule destabilization involves the Rho family of small GTPases, particularly RhoA. Disruption of the microtubule network can lead to the activation of RhoA, which in turn influences downstream effectors that regulate cell shape, adhesion, and cytokinesis, ultimately contributing to mitotic arrest.
Furthermore, the inhibition of microtubule dynamics by this compound has been shown to affect intracellular transport processes. Specifically, it can inhibit the transport of endosomes, leading to the prolonged activation of signaling receptors like the Epidermal Growth Factor Receptor (EGFR), which can contribute to the cytotoxic effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of tubulin into microtubules by monitoring the change in turbidity.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (this compound and analogues) dissolved in DMSO
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a 2X tubulin solution in General Tubulin Buffer with 10% glycerol.
-
Prepare 2X solutions of the test compounds in General Tubulin Buffer.
-
On ice, add 50 µL of the 2X tubulin solution to the wells of a pre-chilled 96-well plate.
-
Add 50 µL of the 2X test compound solutions to the respective wells. For the control, add 50 µL of buffer with DMSO.
-
Initiate polymerization by placing the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
The rate of polymerization is determined by the slope of the linear portion of the absorbance curve.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
HeLa S3 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed HeLa S3 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion
The presented data highlights the potential of this compound analogues as potent microtubule-destabilizing agents. The structure-activity relationship studies reveal that modifications, particularly at the O6 and O7 positions, can significantly enhance their cytotoxic and tubulin polymerization inhibitory activities. O6-benzyl this compound, in particular, demonstrates remarkable potency, surpassing that of the parent compound and the well-known inhibitor, colchicine. Further investigation into the therapeutic potential of these analogues is warranted, with a focus on optimizing their pharmacological properties for the development of next-generation anti-cancer therapies.
References
- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 2. Discovery of O6-benzyl this compound, a potent cytotoxic substance and a potent inhibitor of α,β-tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of this compound against cell cycle progression and spindle formation of HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Activity comparison of Glaziovianin A with trimethoxy- and dillapiol-derived B-rings.
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the biological activity of the natural isoflavone (B191592) Glaziovianin A against its synthetic analogs featuring trimethoxy- and dillapiol-derived B-rings. The data presented is compiled from peer-reviewed research, offering a side-by-side analysis of their antiproliferative effects and insights into their mechanism of action.
This compound (GVA), an isoflavone originally isolated from the leaves of Ateleia glazioviana, has garnered significant interest in the scientific community for its potent antitumor properties.[1] Its mechanism of action is primarily attributed to the inhibition of tubulin polymerization, a critical process for cell division, leading to mitotic arrest and subsequent cell death.[1][2] Structure-activity relationship (SAR) studies are crucial in drug discovery to identify key chemical features responsible for biological activity and to design more potent and selective analogs. This guide focuses on the comparison of GVA with two specific B-ring modified analogs: one bearing a trimethoxyphenyl moiety and another a dillapiol-derived ring.
Comparative Analysis of Antiproliferative Activity
The antiproliferative activity of this compound (designated as 9cg in the primary reference study) and its trimethoxy (9cd) and dillapiol-derived (9cf) B-ring analogs was evaluated against a panel of seven human cancer cell lines. The results, presented in Table 1, unequivocally demonstrate that the parent compound, this compound, is the most potent of the series.[3][4] The analogs with modified B-rings consistently exhibited reduced activity across all tested cell lines.
Table 1: Comparative Antiproliferative Activity (IC₅₀, μM) of this compound and its B-Ring Analogs [3][4]
| Compound | A375 (Melanoma) | Hs 578T (Breast) | PC-3 (Prostate) | HT-29 (Colon) | KM12 (Colon) | OVCAR-3 (Ovarian) | UO-31 (Renal) |
| This compound (9cg) | 0.29 | >10 | >10 | >10 | >10 | >10 | >10 |
| Trimethoxy Analog (9cd) | 23 | >50 | >50 | >50 | >50 | >50 | >50 |
| Dillapiol Analog (9cf) | 22 | >50 | >50 | >50 | >50 | >50 | >50 |
Data sourced from "Efficient Synthesis of this compound Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity".[3][4]
The melanoma cell line A375 was found to be the most sensitive to this compound.[3][4] Notably, the trimethoxy and dillapiol-derived analogs showed significantly higher IC₅₀ values, indicating substantially lower potency compared to the parent compound.
Further investigation using an in vivo sea urchin embryo assay corroborated these findings. This assay serves as a rapid phenotypic screen for antimitotic agents. This compound demonstrated potent activity, while the trimethoxy and dillapiol analogs were less effective at inducing mitotic arrest.[3]
Mechanism of Action: Microtubule Destabilization
The primary mechanism of action for this compound and its analogs is the disruption of microtubule dynamics.[2] These compounds inhibit the polymerization of tubulin, the protein subunit of microtubules. This interference with microtubule formation leads to a defective mitotic spindle, causing the cells to arrest in the M-phase of the cell cycle and ultimately undergo apoptosis.[2][5] The observed antimitotic effects in the sea urchin embryo assay provide strong evidence for this microtubule-destabilizing mode of action.[3]
Caption: Mechanism of action of this compound.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Seeding: Cells are seeded in 96-well plates at an optimal density and allowed to attach for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound and its analogs) and incubated for a specified period (typically 48-72 hours).
-
Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at 515 nm using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.
Caption: Workflow of the Sulforhodamine B (SRB) assay.
Sea Urchin Embryo Assay
This in vivo assay is used to rapidly assess the antimitotic activity of compounds.
-
Fertilization: Sea urchin eggs are fertilized in vitro.
-
Compound Exposure: The fertilized eggs are exposed to different concentrations of the test compounds.
-
Observation: The development of the embryos is observed under a microscope at specific time points.
-
Endpoint Analysis: The endpoints measured include cleavage arrest (the cessation of cell division) and abnormal development, which are indicative of antimitotic effects. The effective concentration (EC) values are determined based on these observations.
Conclusion
The comparative analysis reveals that the chemical structure of the B-ring of this compound is critical for its potent antiproliferative activity. Both the trimethoxy- and dillapiol-derived B-ring analogs demonstrated significantly reduced cytotoxicity compared to the parent compound. This suggests that the specific substitution pattern on the B-ring of this compound is a key determinant for its interaction with tubulin and subsequent inhibition of microtubule polymerization. These findings provide valuable structure-activity relationship insights for the future design of more effective this compound-based anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Block: Sea Urchin Embryos [chemical-block.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Application of the Sea Urchin Embryo Test in Toxicity Evaluation and Effect-Directed Analysis of Wastewater Treatment Plant Effluents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tubulin Polymerization Inhibitors: Glaziovianin A vs. TZT-1027
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two microtubule-targeting agents, Glaziovianin A and TZT-1027 (Sobaridotin), focusing on their mechanisms of inhibiting tubulin polymerization. While both compounds interfere with microtubule dynamics, a critical process for cell division and other cellular functions, they exhibit distinct modes of action. This document synthesizes available experimental data to highlight these differences, offering a valuable resource for researchers in oncology and cell biology.
Executive Summary
TZT-1027 is a potent inhibitor of tubulin polymerization, directly suppressing the growth of microtubules. In contrast, this compound acts as a microtubule dynamics inhibitor, primarily by extending the nucleation phase of tubulin polymerization without significantly altering the total amount of polymerized tubulin at equilibrium. This fundamental difference in their interaction with tubulin underscores the diverse strategies that can be employed to disrupt microtubule function for therapeutic purposes.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and TZT-1027 based on available in vitro studies.
| Parameter | This compound | TZT-1027 (Sobaridotin) |
| Mechanism of Action | Microtubule dynamics inhibitor; extends the time lag of polymerization.[1][2][3] | Direct inhibitor of tubulin polymerization.[4] |
| IC50 for Tubulin Polymerization Inhibition | Not directly reported; its derivative, O6-benzyl this compound, has an IC50 of 2.1 µM. | 2.2 ± 0.6 µM. |
| Binding Site on Tubulin | Suggested to be distinct from the vinca (B1221190) domain; a derivative binds to the colchicine (B1669291) site. | Vinca domain.[5] |
Mechanism of Action and Signaling Pathways
TZT-1027, a synthetic analog of dolastatin 10, exerts its anti-cancer effects by directly inhibiting the polymerization of tubulin into microtubules.[4] It binds to the vinca domain on β-tubulin, a site also targeted by well-known drugs like vincristine (B1662923) and vinblastine.[5] This binding event disrupts the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
This compound, an isoflavone (B191592) isolated from the leaves of Ateleia glazioviana, modulates microtubule dynamics in a more nuanced manner.[1][2][3] Instead of preventing polymerization altogether, it extends the nucleation phase, or "time lag," of tubulin assembly.[1][2][3] This suggests an interference with the initial formation of microtubule seeds. While the precise binding site of this compound on tubulin has not been definitively identified, studies on its derivatives suggest a potential interaction with the colchicine-binding site. This distinct mechanism still leads to the disruption of the mitotic spindle and cell cycle arrest.
Experimental Protocols
A standard in vitro tubulin polymerization assay is crucial for evaluating and comparing compounds like this compound and TZT-1027. Below is a detailed methodology for a fluorescence-based assay.
Objective: To measure the effect of test compounds on the rate and extent of tubulin polymerization in vitro.
Materials:
-
Lyophilized tubulin protein (>97% pure)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP (100 mM stock)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (this compound, TZT-1027) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., Paclitaxel for enhancement, Vinblastine for inhibition)
-
Negative control (solvent vehicle)
-
96-well, black, clear-bottom microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 4 mg/mL on ice.
-
Prepare a polymerization buffer by supplementing G-PEM with 1 mM GTP and 15% glycerol.
-
Prepare serial dilutions of the test compounds, positive control, and negative control in polymerization buffer.
-
-
Assay Setup:
-
On ice, add 5 µL of the diluted test compounds or controls to the wells of a pre-chilled 96-well plate.
-
Add 45 µL of the cold tubulin solution to each well to initiate the polymerization reaction. The final tubulin concentration will be approximately 3.6 mg/mL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound.
-
The rate of polymerization can be determined from the slope of the linear phase of the curve.
-
The extent of polymerization is determined by the plateau of the curve.
-
Calculate the IC50 value for inhibition of polymerization by fitting the dose-response data to a suitable model. For compounds like this compound that affect the lag phase, the duration of the lag phase at different concentrations should be quantified.
-
Conclusion
This compound and TZT-1027 represent two distinct classes of microtubule-targeting agents. TZT-1027 is a classic tubulin polymerization inhibitor with a well-defined mechanism and binding site. This compound, on the other hand, modulates microtubule dynamics by a less direct mechanism, primarily affecting the nucleation stage of polymerization. This comparative guide highlights the importance of detailed mechanistic studies in drug discovery and provides a framework for evaluating novel tubulin inhibitors. The provided experimental protocol serves as a starting point for researchers aiming to characterize the effects of new chemical entities on tubulin polymerization.
References
- 1. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevents endosome maturation via inhibiting microtubule dynamics. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Structural insight into the inhibition of tubulin by vinca domain peptide ligands | EMBO Reports [link.springer.com]
Evaluating the potency of O(7)-benzyl and O(7)-propargyl analogues of Glaziovianin A.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological potency of O(7)-benzyl and O(7)-propargyl analogues of Glaziovianin A, a naturally occurring isoflavone (B191592) with demonstrated antitumor properties. The following sections detail the enhanced cytotoxicity and M-phase inhibitory effects of these synthetic analogues compared to the parent compound, supported by experimental methodologies and visual representations of the underlying signaling pathways and experimental workflows.
Comparative Potency of this compound Analogues
This compound and its derivatives have been the subject of extensive research due to their mechanism of action, which involves the inhibition of microtubule dynamics, a critical process in cell division.[1][2][3] Synthetic modification of the O(7)-hydroxyl group of this compound with benzyl (B1604629) and propargyl moieties has been shown to significantly enhance its cytotoxic and antimitotic activities.
While specific IC50 values from the primary literature by Hayakawa et al. in Bioorganic & Medicinal Chemistry (2012) are not publicly available, the study reports that the O(7)-benzyl and O(7)-propargyl analogues are more cytotoxic against HeLa S3 cells and are more potent inhibitors of the M-phase of the cell cycle compared to the parent this compound.[4]
Table 1: Summary of Biological Activities of this compound and its O(7)-Analogues
| Compound | Chemical Modification | Reported Potency (vs. This compound) | Target Cell Line |
| This compound | Parent Compound | Baseline | HeLa S3 |
| O(7)-benzyl this compound | Benzyl group at O(7) position | More cytotoxic, More potent M-phase inhibitor | HeLa S3 |
| O(7)-propargyl this compound | Propargyl group at O(7) position | More cytotoxic, More potent M-phase inhibitor | HeLa S3 |
Experimental Protocols
The evaluation of the potency of this compound and its analogues typically involves cytotoxicity assays to determine cell viability after treatment and cell cycle analysis to assess the impact on cell division.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: HeLa S3 cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, O(7)-benzyl this compound, or O(7)-propargyl this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis: Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Protocol:
-
Cell Treatment: HeLa S3 cells are seeded in culture dishes and treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.
-
Fixation: The cells are fixed by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. The fixed cells are then incubated at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed with PBS to remove the ethanol and then incubated with a staining solution containing propidium iodide and RNase A (to prevent staining of RNA) in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence of PI is typically detected in the FL2 channel.
-
Data Analysis: The resulting data is analyzed using cell cycle analysis software to generate a histogram of DNA content versus cell count, from which the percentage of cells in each phase of the cell cycle is calculated. An accumulation of cells in the G2/M phase is indicative of M-phase arrest.[5][6]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound and its analogues.
Experimental Workflow for Potency Evaluation
Caption: Experimental workflow for evaluating the potency of this compound analogues.
References
- 1. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound prevents endosome maturation via inhibiting microtubule dynamics. | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis, and biological evaluation of the analogues of this compound, a potent antitumor isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Procedural Guide to the Proper Disposal of Glaziovianin A
For laboratory professionals engaged in pioneering research and drug development, the meticulous management of chemical compounds is a cornerstone of both safety and scientific integrity. Glaziovianin A, an isoflavone (B191592) with noted cytotoxic and antimitotic properties, requires stringent handling and disposal protocols to ensure the safety of personnel and the protection of the environment.[1][2][3] This guide provides essential, step-by-step procedures for the proper disposal of this compound, addressing the immediate safety and logistical needs of researchers and scientists.
Immediate Safety and Handling Precautions
Given this compound's biological activity as a microtubule dynamics inhibitor and its cytotoxicity against cancer cell lines, it must be handled as a hazardous substance.[1][3][4] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure:
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage to prevent contact.[5] |
| Respiratory Protection | In cases of handling powders or creating aerosols, use a NIOSH-approved respirator or work within a certified chemical fume hood to prevent inhalation.[6] |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling and before leaving the laboratory.[5][7] |
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be conducted in a manner that neutralizes its potential hazards. Under no circumstances should this compound be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused or excess solid this compound in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designated for hazardous chemical waste. The solvent will influence the specific waste stream; do not mix incompatible wastes.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, vials, and other labware, must be treated as hazardous waste and collected in a designated container.
2. Waste Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an accurate description of the contents (e.g., "Solid this compound," "this compound in DMSO").
-
Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from general traffic and incompatible materials.
3. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
The recommended method for the disposal of cytotoxic compounds like this compound is typically high-temperature incineration by a licensed hazardous waste disposal company.[8]
4. Spill Management:
In the event of a spill:
-
Evacuate and secure the area.
-
Ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill. For solid spills, carefully sweep or vacuum the material into a designated waste container, avoiding dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with an appropriate solvent, and collect all cleaning materials as hazardous waste.
Experimental Workflow for Safe Disposal
The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.
Caption: A workflow for the safe handling and disposal of this compound.
Logical Relationship for Hazard Mitigation
The following diagram outlines the logical relationships for mitigating hazards associated with this compound.
Caption: Logical relationships for mitigating this compound hazards.
References
- 1. This compound, a new isoflavone, from the leaves of Ateleia glazioviana and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of this compound Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prevents endosome maturation via inhibiting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. benchchem.com [benchchem.com]
Safe Handling of Glaziovianin A: A Guide for Research Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Glaziovianin A is an isoflavone (B191592) with potent cytotoxic and antineoplastic properties. Due to its inherent toxicity, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment. This document provides essential guidance on the safe handling, personal protective equipment (PPE), and disposal of this compound, based on established guidelines for managing cytotoxic agents.
Hazard Assessment and Key Safety Precautions
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary barrier against exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Recommended Personal Protective Equipment (PPE) |
| General Handling (e.g., transport, storage) | - Single pair of chemotherapy-rated gloves (nitrile) - Lab coat |
| Working with Powders (e.g., weighing, reconstituting) | - Double pair of chemotherapy-rated gloves (nitrile) - Disposable gown with long sleeves and tight-fitting cuffs[2][5] - Safety goggles or a full-face shield[1][5] - A fit-tested N95 respirator or higher[2] |
| Handling Solutions | - Double pair of chemotherapy-rated gloves (nitrile)[1][2] - Disposable gown with long sleeves and tight-fitting cuffs[2][5] - Safety goggles or a full-face shield[1][5] |
| Spill Cleanup | - Double pair of chemotherapy-rated gloves (nitrile) - Disposable gown with long sleeves and tight-fitting cuffs - Safety goggles and a full-face shield - A fit-tested N95 respirator or higher - Disposable shoe covers |
| Waste Disposal | - Double pair of chemotherapy-rated gloves (nitrile) - Disposable gown with long sleeves and tight-fitting cuffs - Safety goggles |
Operational Plan for Handling this compound
A clear and systematic operational plan is crucial for the safe handling of this compound from its arrival in the laboratory to its final use in experiments.
Receipt and Storage
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated safe area.
-
Wear a single pair of chemotherapy-rated gloves and a lab coat during inspection.
-
Store this compound in a clearly labeled, sealed, and shatterproof container.
-
The storage area should be a designated, secure, and well-ventilated location away from general laboratory traffic. Post a warning sign indicating the presence of a cytotoxic agent.[3]
Preparation of Solutions
-
All procedures involving the handling of powdered this compound or the preparation of solutions must be conducted within a certified chemical fume hood or a Class II biological safety cabinet.[4]
-
Wear the appropriate PPE as outlined in the table above.
-
Use a plastic-backed absorbent pad to cover the work surface within the hood to contain any potential spills.[5]
-
When reconstituting the powder, carefully add the solvent to the vial to avoid aerosolization.
-
Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.[1]
Experimental Use
-
Clearly label all containers with solutions of this compound with the chemical name, concentration, and a cytotoxic hazard symbol.
-
When using this compound in cell culture or other experiments, perform all manipulations within a biological safety cabinet.
-
Handle all contaminated labware and media as cytotoxic waste.
Disposal Plan
Proper segregation and disposal of this compound waste are critical to prevent environmental contamination and exposure to personnel.
Waste Segregation
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, pipette tips, and vials, must be disposed of in a designated, leak-proof, and puncture-resistant container.[1] This container must be clearly labeled as "Cytotoxic Waste" and display the universal biohazard symbol.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents or media should be collected in a dedicated, sealed, and shatterproof container. This container must be labeled as "Cytotoxic Liquid Waste" with the chemical name and concentration.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[6]
Disposal Procedure
-
All cytotoxic waste must be handled and disposed of in accordance with institutional and local regulations for hazardous waste.
-
Do not mix cytotoxic waste with general laboratory waste or other chemical waste streams.[1]
-
The primary method for the disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal contractor.[6][7]
-
Keep all cytotoxic waste containers sealed when not in use and store them in a designated, secure area pending pickup for disposal.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the area.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full set of PPE for spill cleanup as listed in the table above.
-
Contain the Spill:
-
For liquid spills , cover the spill with absorbent pads, working from the outside in.
-
For solid spills , gently cover the powder with damp absorbent paper to avoid generating dust.
-
-
Clean the Area:
-
Carefully clean the spill area with a decontaminating solution (e.g., 10% bleach solution), followed by a rinse with water.
-
Place all cleanup materials (absorbent pads, contaminated PPE) into the cytotoxic solid waste container.
-
-
Report the Spill: Report the incident to the laboratory supervisor and the institutional safety office.
Visual Guides
The following diagrams illustrate the key procedural workflows for handling this compound.
References
- 1. web.uri.edu [web.uri.edu]
- 2. Safe Handling of Antineoplastic Chemotherapeutic Agents Used in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. uwyo.edu [uwyo.edu]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. danielshealth.ca [danielshealth.ca]
- 7. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
